molecular formula C6H5ClN4O B1497777 2-Chloro-9-methyl-3H-purin-6(9H)-one CAS No. 36323-92-9

2-Chloro-9-methyl-3H-purin-6(9H)-one

Cat. No.: B1497777
CAS No.: 36323-92-9
M. Wt: 184.58 g/mol
InChI Key: GFDFINQSCGJTCD-UHFFFAOYSA-N
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Description

2-Chloro-9-methyl-3H-purin-6(9H)-one (CAS 36323-92-9) is a versatile purine derivative that serves as a key synthetic intermediate in pharmaceutical research and development. Its structural similarity to naturally occurring purines makes it a privileged scaffold for creating novel compounds with potential therapeutic applications. This reagent is primarily employed in the synthesis of diverse purine derivatives, which are essential in the development of targeted agents, including antiviral and anticancer drugs . In medicinal chemistry, this compound is a valuable building block for designing kinase inhibitors. Research into purine derivatives has demonstrated their significant potential as inhibitors of oncogenic kinases, such as Bcr-Abl for leukemia treatment , EGFR/HER2 for various solid tumors , and CDK2 for triple-negative breast cancer . The chloro and methyl substituents at the 2- and 9-positions of the purine ring, respectively, provide reactive sites for further functionalization, allowing researchers to explore structure-activity relationships and optimize drug candidates for potency and selectivity. The compound is also used in biochemical studies to investigate enzyme inhibition mechanisms, particularly targeting enzymes involved in nucleotide metabolism. This application is crucial for understanding biochemical pathways and designing targeted therapies for genetic and infectious diseases . With a purity of 95%, this reagent is supplied with clear specifications to ensure experimental reproducibility. It is recommended to be stored at 2-8°C under an inert atmosphere to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-9-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDFINQSCGJTCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189858
Record name 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36323-92-9
Record name 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, potential synthetic routes, and theoretical biological significance of the substituted purine, 2-Chloro-9-methyl-3H-purin-6(9H)-one. As a specific, less-common derivative of the purine family, this document synthesizes information from closely related analogs to offer a scientifically grounded perspective for researchers, chemists, and professionals in drug development. The guide covers extrapolated data on its physical and spectral characteristics, outlines a plausible synthetic workflow, discusses potential biological activities based on its structural motifs, and provides detailed protocols for its analytical characterization. This whitepaper aims to serve as a foundational resource to stimulate and support further research into this and similar purine derivatives.

Introduction to Substituted Purines

Purine analogs represent a cornerstone of medicinal chemistry and molecular biology, with numerous derivatives functioning as enzyme inhibitors, antivirals, and antineoplastic agents.[1] The strategic modification of the purine scaffold, a heterocyclic aromatic compound composed of a fused pyrimidine and imidazole ring, allows for the fine-tuning of its biological activity. Substitutions at various positions can alter the molecule's size, shape, electronic distribution, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

The molecule of interest, this compound, also known as 2-Chloro-9-methylhypoxanthine, incorporates several key features:

  • A Chlorine Atom at the C2 Position: The presence of a halogen at this position can significantly impact the electronic properties of the purine ring and can serve as a reactive handle for further chemical modifications.

  • An Oxo Group at the C6 Position: This feature is characteristic of hypoxanthine and guanine, playing a crucial role in forming hydrogen bonds, for instance in nucleic acid base pairing.

  • A Methyl Group at the N9 Position: N9-alkylation is common in nucleoside analogs and can influence the compound's metabolic stability and solubility. Ring-methylated purines, if not demethylated, are often excreted unchanged, which can affect their metabolic fate.[2]

This guide will provide an in-depth analysis of these structural features and their likely contribution to the overall properties of the molecule.

Physicochemical and Structural Properties

Due to the limited availability of direct experimental data for this compound, the following properties are extrapolated from structurally similar compounds such as 2-chlorohypoxanthine, 9-methylguanine, and other chlorinated purines.

Chemical Structure and Nomenclature
  • Systematic Name: this compound

  • Common Synonym: 2-Chloro-9-methylhypoxanthine

  • Molecular Formula: C₆H₅ClN₄O

  • Molecular Weight: 184.58 g/mol

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties. These values are estimations based on known data for related purine analogs and should be confirmed experimentally.

PropertyPredicted ValueRationale / Comparative Compound
Melting Point (°C) > 300 (with decomposition)Purine bases, like hypoxanthine and guanine, typically have high melting points due to strong intermolecular hydrogen bonding.
Solubility Sparingly soluble in water; Soluble in DMSO and DMFSimilar to many purine analogs. Solubility in aqueous solutions is expected to be low but may be enhanced at acidic or basic pH.
pKa ~7.5-8.5 (N1-H)Based on the pKa of hypoxanthine, with some influence from the electron-withdrawing chlorine atom.
Appearance White to off-white crystalline solidTypical appearance for purified purine derivatives.

Synthesis and Reactivity

A plausible synthetic route for this compound can be designed based on established methodologies for purine chemistry. A likely precursor for this synthesis is 2-chlorohypoxanthine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available purine. A common strategy for N9-alkylation involves the reaction of a purine with a methylating agent in a suitable solvent with a base.

Synthetic Workflow A 2-Chlorohypoxanthine D Reaction Mixture A->D B Methylating Agent (e.g., Methyl Iodide) B->D C Base (e.g., K2CO3 or NaH) in Solvent (e.g., DMF) C->D E This compound D->E N9-Methylation F Purification (e.g., Crystallization or Chromatography) E->F Enzyme Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Purine Analog Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Purine_Analog 2-Chloro-9-methyl- 3H-purin-6(9H)-one Enzyme_Inhibited Enzyme Purine_Analog->Enzyme_Inhibited Competitively binds to active site No_Product No Reaction Enzyme_Inhibited->No_Product

Sources

An In-Depth Technical Guide to 2-Chloro-9-methyl-3H-purin-6(9H)-one: Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral and anticancer properties. 2-Chloro-9-methyl-3H-purin-6(9H)-one is a substituted purine with significant potential as a scaffold in the synthesis of novel therapeutic agents. The presence of a chloro group at the 2-position, a methyl group at the 9-position, and a carbonyl group at the 6-position provides a unique electronic and steric profile for targeted biological interactions. This guide offers a comprehensive overview of its chemical structure, discusses plausible synthetic strategies, and details robust analytical methodologies for its characterization and quantification. The insights provided herein are synthesized from established principles of purine chemistry and analysis of structurally related compounds, offering a foundational resource for researchers in the field.

Chemical Structure and Physicochemical Properties

The foundational step in the study of any novel compound is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and ultimately its biological activity and analytical behavior.

Tautomerism and Nomenclature

This compound exists in tautomeric forms, a common feature of purine bases. The predominant tautomers are the keto form (lactam) and the enol form (lactim).

  • Keto form: this compound

  • Enol form: 2-Chloro-9-methyl-9H-purin-6-ol

The equilibrium between these forms is influenced by the solvent, pH, and temperature. In solid state and neutral aqueous solutions, the keto form is generally favored. The International Union of Pure and Applied Chemistry (IUPAC) name for the keto form is 2-chloro-9-methyl-3,9-dihydro-6H-purin-6-one .

Below is a visual representation of the keto-enol tautomerism:

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively published, properties can be inferred from structurally similar compounds. A summary of expected and known properties of related analogs is presented below.

PropertyPredicted/Analog-Based ValueRationale/Reference Analog
Molecular Formula C₆H₅ClN₄OBased on chemical structure
Molecular Weight 184.58 g/mol Calculated from molecular formula
Melting Point >300 °C (decomposes)High melting points are characteristic of purine bases due to strong intermolecular hydrogen bonding. For instance, 2-chloro-N-methyl-9H-purin-6-amine has a melting point >300°C[1].
Solubility Sparingly soluble in water; soluble in DMSO and DMF.Purine bases often exhibit limited solubility in water and are more soluble in polar aprotic solvents. Acyclovir, a related purine analog, is soluble in dimethylsulfoxide[2][3].
pKa ~8-9 (imidazole N-H), ~1-2 (protonated form)Based on the pKa values of guanine and its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound can be designed based on established purine synthesis methodologies. A common strategy involves the construction of the purine ring system from substituted pyrimidine precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a 4,5-diaminopyrimidine derivative. The key starting material would be a pyrimidine with the desired substituents at the 2- and 6-positions.

retrosynthesis Target This compound Intermediate3 Methylation Target->Intermediate3 N9-Methylation Intermediate1 2-Chloro-4,5-diamino-6-hydroxypyrimidine Intermediate2 Formylation & Cyclization Intermediate2->Intermediate1 Formylation Intermediate3->Intermediate2 Cyclization ms_fragmentation Parent [M+H]⁺ m/z 185.0 Frag1 Loss of CO [M+H-CO]⁺ m/z 157.0 Parent->Frag1 Frag2 Loss of HCN [M+H-HCN]⁺ m/z 158.0 Parent->Frag2 Frag3 Loss of CH₃ [M+H-CH₃]⁺ m/z 170.0 Parent->Frag3

Sources

Navigating the Synthetic Landscape of 2-Chloro-9-methyl-3H-purin-6(9H)-one: A Technical Guide to its Origins and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While a definitive historical record pinpointing the initial discovery of 2-Chloro-9-methyl-3H-purin-6(9H)-one remains elusive in readily available scientific literature, its existence and significance can be understood through the broader context of purine analogue research. This guide delves into the synthetic routes and the chemical rationale that underpin the creation of this and related compounds, which serve as crucial intermediates in the development of therapeutic agents.

The Strategic Importance of the Purine Scaffold

Purine analogues are a cornerstone of medicinal chemistry, designed to mimic endogenous purines and thereby interfere with metabolic pathways.[1] This interference can lead to a range of therapeutic effects, from anticancer to antiviral activities. The development of these analogues has been a story of incremental yet profound modifications to the purine ring system to achieve desired biological outcomes.

The introduction of a chloro-substituent at the 2-position and an alkyl group at the 9-position of the purine core, as seen in this compound, are strategic modifications. The chlorine atom serves as a versatile leaving group, amenable to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The N9-alkylation is a common strategy to mimic the ribose or deoxyribose moiety of nucleosides, often enhancing the compound's interaction with biological targets or improving its pharmacokinetic properties.

Synthetic Pathways to 2-Chloro-9-alkyl-purin-6-ones

The synthesis of this compound and its analogues typically involves a multi-step process starting from more readily available purine or pyrimidine precursors. A common and logical synthetic approach involves the chlorination of a suitable purine base followed by N-alkylation.

Key Synthetic Considerations:
  • Starting Materials: The choice of starting material is critical and often dictates the overall synthetic strategy. Common precursors include xanthine, hypoxanthine, or their derivatives.

  • Chlorination: The introduction of a chlorine atom at the 2- and 6-positions of the purine ring is a key step. This is often achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

  • Selective Alkylation: The alkylation of the purine ring can occur at different nitrogen atoms. Achieving regioselectivity for the N9 position is a significant challenge and a key focus of synthetic design. Factors influencing the site of alkylation include the nature of the alkylating agent, the solvent, and the presence of protecting groups.

Illustrative Synthetic Workflow:

The following diagram outlines a plausible synthetic route to a 2-chloro-9-alkyl-purin-6-one, based on established purine chemistry.

SynthesisWorkflow cluster_0 Starting Material Preparation cluster_1 Chlorination cluster_2 Selective N9-Alkylation cluster_3 Selective Hydrolysis Xanthine Xanthine 2_6_Dichloropurine 2,6-Dichloropurine Xanthine->2_6_Dichloropurine POCl₃ / PCl₅ 2_6_Dichloro_9_alkylpurine 2,6-Dichloro-9-alkylpurine 2_6_Dichloropurine->2_6_Dichloro_9_alkylpurine Alkyl Halide (e.g., CH₃I) / Base Target_Compound 2-Chloro-9-alkyl-3H-purin-6(9H)-one 2_6_Dichloro_9_alkylpurine->Target_Compound Mild Hydrolysis (e.g., aq. NaOH)

Caption: A generalized synthetic pathway to 2-chloro-9-alkyl-purin-6-ones.

Experimental Protocol: A Representative N9-Alkylation of a Dichloropurine

The following protocol is a representative example of an N9-alkylation of a dichloropurine, a key step in the synthesis of compounds like this compound. This is based on general methodologies found in the literature for purine alkylation.

Objective: To synthesize a 2,6-dichloro-9-alkylpurine via N9-alkylation of 2,6-dichloropurine.

Materials:

  • 2,6-Dichloropurine

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2,6-dichloropurine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2,6-dichloro-9-alkylpurine.

The Role of this compound as a Versatile Intermediate

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide array of more complex purine derivatives. The chlorine at the 2-position can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to generate libraries of compounds for biological screening.

Derivatization cluster_derivatives Potential Derivatives Start This compound Amine 2-Amino-9-methylpurin-6-one (via Amination) Start->Amine R-NH₂ Thiol 9-Methyl-2-thioxopurin-6-one (via Thiolation) Start->Thiol R-SH Alkoxy 2-Alkoxy-9-methylpurin-6-one (via Alkoxylation) Start->Alkoxy R-OH / Base

Caption: Derivatization potential of the 2-chloro-purine scaffold.

This strategic derivatization has been a key theme in the development of purine-based therapeutics. For instance, the synthesis of various 2,6,9-trisubstituted purine derivatives has been explored for their potential as agents for the treatment of leukemia.[2] Similarly, 2-amino-6-chloro-purine derivatives have been utilized as precursors for prodrugs of antiviral agents like acyclovir and penciclovir.[3][4]

Conclusion

While the specific historical discovery of this compound may not be prominently documented, its chemical logic and synthetic accessibility place it firmly within the rich history of purine analogue development. As a versatile intermediate, it represents a key building block for the creation of novel therapeutic agents. The principles of its synthesis, rooted in the fundamental reactivity of the purine ring system, continue to be relevant for medicinal chemists and drug development professionals exploring the vast chemical space of purine derivatives.

References

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (Source: NIH) [Link]

  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. (Source: MDPI) [Link]

  • Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. (Source: PubMed) [Link]

  • Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. (Source: MDPI) [Link]

  • Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. (Source: PubMed) [Link]

  • Purine analogue. (Source: Wikipedia) [Link]

Sources

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel purine analogue, 2-Chloro-9-methyl-3H-purin-6(9H)-one. As a senior application scientist, the following content is structured not as a rigid protocol, but as a strategic roadmap for investigation, grounded in established principles of chemical biology and pharmacology. We will explore plausible hypotheses based on the molecule's structural features and detail the experimental cascades required to validate or refute them.

Structural Analysis and Mechanistic Implications

The chemical structure of this compound presents several key features that inform our initial hypotheses. As a purine analogue, it mimics the endogenous purines, adenine and guanine, suggesting it may interfere with metabolic pathways that utilize these building blocks.[1][2] The chloro group at the 2-position and the methyl group at the 9-position are critical for its potential interactions with cellular targets.

Hypothesis 1: Inhibition of Purine Metabolism

One of the most common mechanisms for purine analogues is the disruption of purine biosynthesis or incorporation into nucleic acids.[3][4] The compound could act as an antimetabolite, interfering with DNA and RNA synthesis, which is a hallmark of many anticancer and antiviral drugs.[1][2][5]

Hypothesis 2: Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors that compete with ATP for the enzyme's binding site.[6][7] The substituents on the purine ring could confer selectivity and potency for specific kinases, thereby modulating cellular signaling pathways.

Hypothesis 3: Other Novel Mechanisms

Beyond these classical pathways, the unique substitution pattern of this compound might lead to interactions with other classes of enzymes or receptors.

Experimental Validation Strategies

A multi-pronged approach is essential to systematically investigate these hypotheses. The following sections outline detailed experimental workflows.

Hypothesis 1: Investigating Antimetabolite Activity

The core of this investigation is to determine if this compound disrupts nucleic acid synthesis.

Experimental Workflow: Antimetabolite Pathway Analysis

Antimetabolite_Workflow cluster_cellular Cellular Assays cluster_biochemical Biochemical Assays A Cell Proliferation Assay (e.g., MTT, BrdU) B Nucleic Acid Synthesis Assay (e.g., [3H]-thymidine/[3H]-uridine incorporation) A->B Confirm effect on nucleic acid synthesis E Enzyme Assays for Purine Metabolism (e.g., HGPRT, IMPDH) A->E Investigate upstream enzyme inhibition C Cell Cycle Analysis (Flow Cytometry) B->C Determine cell cycle arrest D In vitro DNA/RNA Polymerase Assay B->D Identify direct inhibition of polymerases

Caption: Workflow for investigating antimetabolite activity.

Step-by-Step Protocols:

  • Cell Proliferation Assays:

    • Objective: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

    • Method: Treat a panel of cancer cell lines (e.g., leukemia, lymphoma lines which are often sensitive to purine analogues) with a dose range of this compound for 24, 48, and 72 hours.[2]

    • Analysis: Measure cell viability using an MTT or similar assay to determine the IC50 value.

  • Nucleic Acid Synthesis Assays:

    • Objective: To directly measure the effect on DNA and RNA synthesis.

    • Method: Treat cells with the compound and co-incubate with radiolabeled nucleosides ([3H]-thymidine for DNA, [3H]-uridine for RNA).

    • Analysis: Measure the incorporation of radioactivity into DNA and RNA to assess the level of inhibition.[3]

  • Cell Cycle Analysis:

    • Objective: To determine if the compound induces cell cycle arrest.

    • Method: Treat cells with the compound, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide).

    • Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • In vitro Polymerase Assays:

    • Objective: To determine if the compound or its potential metabolites directly inhibit DNA or RNA polymerases.

    • Method: Perform in vitro transcription/replication assays using purified polymerases in the presence of the compound.

    • Analysis: Measure the synthesis of new nucleic acid strands.

Hypothesis 2: Investigating Kinase Inhibition

This line of investigation aims to identify potential kinase targets and characterize the nature of the inhibition.

Experimental Workflow: Kinase Inhibitor Discovery

Kinase_Inhibitor_Workflow cluster_screening Initial Screening cluster_validation Target Validation & MoA cluster_cellular Cellular Target Engagement A Broad Kinase Panel Screen (e.g., 300+ kinases) B IC50 Determination for Hits A->B Identify primary hits C Binding Assays (SPR, ITC) B->C Confirm direct binding E Western Blot for Phospho-Substrates B->E Assess downstream signaling F Cellular Thermal Shift Assay (CETSA) B->F Confirm target engagement in cells D Kinetic Analysis (Competitive vs. Non-competitive) C->D Elucidate binding mode

Sources

Spectroscopic Profile of 2-Chloro-9-methyl-3H-purin-6(9H)-one: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-9-methyl-3H-purin-6(9H)-one is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its structural analogy to endogenous purines. The precise characterization of such molecules is paramount for understanding their biological activity, metabolic fate, and for ensuring quality control in synthetic processes. This technical guide provides a detailed, predictive overview of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for this compound.

It is important to note that while direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to construct a reliable, predictive spectroscopic profile. This approach not only offers a valuable reference for researchers working with this molecule but also illustrates the methodology for the spectroscopic analysis of novel purine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, we can predict the key features of its mass spectrum under electron ionization (EI).

Predicted Mass Spectrum Data
m/z (predicted) Ion Relative Abundance (Predicted) Notes
198/200[M]⁺HighMolecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
183/185[M - CH₃]⁺ModerateLoss of the N9-methyl group.
170[M - CO]⁺ModerateLoss of carbon monoxide from the pyrimidine ring.
142[M - CO - HCN]⁺Moderate to LowSubsequent loss of hydrogen cyanide from the imidazole ring.
114[Purine core fragment]⁺LowFurther fragmentation of the purine ring.
Rationale and Fragmentation Pathway

The predicted fragmentation is based on the known behavior of purine alkaloids and halogenated aromatic compounds in mass spectrometry[1]. The molecular ion ([M]⁺) is expected to be prominent. The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.

The fragmentation cascade is likely initiated by the loss of the relatively labile N9-methyl group, followed by the characteristic fragmentation of the purine ring system, which often involves the sequential loss of small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).

G This compound [M]+ (m/z 198/200) This compound [M]+ (m/z 198/200) [M - CH3]+ (m/z 183/185) [M - CH3]+ (m/z 183/185) This compound [M]+ (m/z 198/200)->[M - CH3]+ (m/z 183/185) - CH3 [M - CO]+ (m/z 170) [M - CO]+ (m/z 170) This compound [M]+ (m/z 198/200)->[M - CO]+ (m/z 170) - CO [M - CO - HCN]+ (m/z 142) [M - CO - HCN]+ (m/z 142) [M - CO]+ (m/z 170)->[M - CO - HCN]+ (m/z 142) - HCN

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is based on the characteristic vibrational modes of substituted purines and related heterocyclic compounds[2][3][4].

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Intensity (Predicted)
3100 - 2900C-H stretch (aromatic and methyl)Medium
~1700C=O stretch (amide)Strong
1650 - 1550C=N and C=C stretches (ring vibrations)Medium to Strong
1480 - 1350C-H bend (methyl) and ring vibrationsMedium
1250 - 1000C-N stretchMedium
800 - 700C-Cl stretchStrong
Interpretation of Key Bands

The most prominent feature in the IR spectrum is expected to be the strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the lactam group in the pyrimidine ring. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹, along with the C=N and C=C ring stretching modes between 1650 and 1550 cm⁻¹, will confirm the purine core structure. The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum (in CDCl₃)
Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment
~8.0Singlet1HH8
~3.6Singlet3HN9-CH₃
~11.0 (broad)Singlet1HN3-H
Predicted ¹³C NMR Spectrum (in CDCl₃)
Chemical Shift (δ, ppm) (Predicted) Assignment
~160C6
~155C2
~152C4
~145C8
~120C5
~30N9-CH₃
Rationale for NMR Predictions

The predicted chemical shifts are based on the analysis of structurally related purine derivatives and the known effects of substituents on the electronic environment of the purine ring.

  • ¹H NMR: The proton at the C8 position is expected to be the most deshielded aromatic proton, appearing as a singlet downfield. The N9-methyl protons will also give a characteristic singlet. The N3-H proton is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • ¹³C NMR: The carbon atoms directly bonded to electronegative atoms (oxygen and chlorine) and those involved in double bonds will be the most deshielded. C6 (attached to oxygen) and C2 (attached to chlorine) are predicted to have the largest chemical shifts. The N9-methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound like this compound requires a systematic approach integrating multiple spectroscopic techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Synthesis of this compound Synthesis of this compound Purification (e.g., Crystallization, Chromatography) Purification (e.g., Crystallization, Chromatography) Mass Spectrometry (MS) Mass Spectrometry (MS) Purification (e.g., Crystallization, Chromatography)->Mass Spectrometry (MS) NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Purification (e.g., Crystallization, Chromatography)->NMR Spectroscopy (1H, 13C, 2D) Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy) Purification (e.g., Crystallization, Chromatography)->Infrared (IR) Spectroscopy) Molecular Formula Determination Molecular Formula Determination Mass Spectrometry (MS)->Molecular Formula Determination Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Functional Group Identification Functional Group Identification Infrared (IR) Spectroscopy->Functional Group Identification Connectivity Mapping Connectivity Mapping NMR Spectroscopy (1H, 13C, 2D)->Connectivity Mapping Final Structure Confirmation Final Structure Confirmation Molecular Formula Determination->Final Structure Confirmation Functional Group Identification->Final Structure Confirmation Connectivity Mapping->Final Structure Confirmation

Caption: General Experimental Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a predictive yet scientifically grounded spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected key features in its Mass, IR, and NMR spectra. This information serves as a valuable starting point for researchers engaged in the synthesis, characterization, and application of this and related purine derivatives. The presented workflow further emphasizes the synergistic use of multiple analytical techniques for the unambiguous elucidation of molecular structures in modern chemical research.

References

  • Rai´, S., Pongraĉić, M., & Mintas, M. (n.d.). IR Evidences for N-9 and N-7 Regioisomers of the Acyclic Purine Nucleoside Analogues. Spectroscopy Letters, 30(6), 1157-1166. [Link]

  • Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. (n.d.). PubMed Central. [Link]

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Biological activity of 2-Chloro-9-methyl-3H-purin-6(9H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-9-methyl-3H-purin-6(9H)-one Derivatives

Executive Summary

The purine scaffold is a cornerstone in medicinal chemistry, serving as a "privileged structure" due to its presence in numerous bioactive compounds.[1][2] Derivatives of this compound, a versatile purine analog, have garnered significant attention for their potent biological activities, particularly as anticancer and antiviral agents. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these derivatives. We will delve into their role as antimetabolites, inducers of apoptosis, and protein kinase inhibitors. Furthermore, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for assessing cytotoxicity, apoptosis, and kinase inhibition, thereby enabling the robust evaluation of novel chemical entities in the drug discovery pipeline.

The Purine Scaffold: A Versatile Starting Point for Drug Discovery

Introduction to Purine Analogs

Purine analogs are synthetic compounds that mimic the structure of natural purines, adenine and guanine, which are fundamental building blocks of DNA and RNA.[3] By substituting or competing with these natural metabolites, purine analogs can disrupt critical cellular processes.[4][5] This mechanism forms the basis of their therapeutic applications, which range from chemotherapy for leukemias and lymphomas to antiviral and immunosuppressive therapies.[1][6][7]

The Core Moiety: this compound

The this compound molecule is an excellent starting scaffold for chemical synthesis. The chlorine atom at the C-2 position and the carbonyl group at the C-6 position are highly susceptible to nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity. The methyl group at the N-9 position provides stability and influences the molecule's interaction with biological targets.

Synthetic Strategies for Derivatization

The generation of a diverse library of derivatives from the 2-chloro-9-methylpurinone core typically involves nucleophilic aromatic substitution. The reactive chlorine atom at the C-2 position can be readily displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse side chains. Similarly, the C-6 carbonyl can be converted to a chloro group, which then becomes another reactive site for substitution.

G Core This compound Deriv1 C-2 Substituted Derivative Core->Deriv1 Substitution at C-2 Deriv2 C-6 Substituted Derivative Core->Deriv2 Substitution at C-6 (after activation) Nuc1 Nucleophile 1 (e.g., R-NH2) Nuc1->Deriv1 Nuc2 Nucleophile 2 (e.g., R'-OH) Nuc2->Deriv2

Caption: General synthetic routes for derivatization.

Anticancer Activity: Mechanisms and Evaluation

Derivatives of the purine scaffold have demonstrated significant potential in oncology, primarily through three interconnected mechanisms: disruption of nucleic acid synthesis, induction of programmed cell death (apoptosis), and inhibition of protein kinases.

Mechanism 1: Disruption of Nucleic Acid Synthesis

As antimetabolites, these purine derivatives interfere with the de novo biosynthesis of purine nucleotides.[4] Once inside a cell, they can be metabolized into fraudulent nucleotides. These unnatural nucleotides either inhibit key enzymes in the DNA synthesis pathway or are directly incorporated into DNA.[5] The incorporation of a fraudulent nucleotide halts DNA chain elongation, a process particularly detrimental to rapidly dividing cancer cells, leading to cell cycle arrest and cell death.[4][6]

G cluster_cell Cancer Cell Purine_Analog Purine Analog Derivative Metabolism Metabolic Activation (e.g., Phosphorylation) Purine_Analog->Metabolism Fraud_NTP Fraudulent Nucleotide Triphosphate Metabolism->Fraud_NTP DNA_Polymerase DNA Polymerase Fraud_NTP->DNA_Polymerase Competitive Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Chain_Termination DNA Chain Termination DNA_Synthesis->Chain_Termination Incorporation of Fraudulent Nucleotide Cell_Cycle_Arrest Cell Cycle Arrest & Cell Death Chain_Termination->Cell_Cycle_Arrest

Caption: Antimetabolite mechanism of purine analogs.

Mechanism 2: Induction of Apoptosis

Beyond simply halting proliferation, many effective anticancer agents actively trigger apoptosis, a form of programmed cell death. Purine analogs have been shown to initiate this process.[8] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the cell membrane.[9] This exposed PS can be detected by fluorescently labeled Annexin V. Concurrently, in late-stage apoptosis, the cell membrane loses its integrity, allowing dyes like Propidium Iodide (PI) or 7-AAD to enter and stain the nucleus.[9][10] Flow cytometry can then quantify the populations of healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Mechanism 3: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Many kinases use adenosine triphosphate (ATP) as a phosphate donor. Due to their structural similarity to the purine core of ATP, many this compound derivatives can act as ATP-competitive inhibitors.[13][14] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking oncogenic signaling pathways.[13] This mechanism has become a major focus of modern drug discovery.[2][15]

G cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate (Active Signal) ATP_Pocket->Phospho_Substrate Phosphorylates No_Reaction No Phosphorylation (Signal Blocked) ATP_Pocket->No_Reaction ATP ATP ATP->ATP_Pocket Binds Purine_Inhibitor Purine Analog Inhibitor Purine_Inhibitor->ATP_Pocket Competitively Binds Substrate Substrate Protein Substrate->Phospho_Substrate Substrate->No_Reaction

Caption: ATP-competitive kinase inhibition by purine analogs.

Antiviral Activity: A Parallel Therapeutic Avenue

The mechanism of action for antiviral purine analogs is conceptually similar to their anticancer effects but is targeted at viral enzymes.[16] Analogs like Acyclovir, a guanine derivative, are selectively phosphorylated by viral thymidine kinase. This initial step is critical, as the viral enzyme is far more efficient at this conversion than host cell kinases, ensuring targeted activity in infected cells. The resulting triphosphate form then inhibits viral DNA polymerase, leading to the termination of the replicating viral DNA chain.[17] Derivatives of this compound can be explored as prodrugs or novel agents targeting various viral polymerases.[18][19]

Core Experimental Protocols for Activity Assessment

To ensure the generation of robust and reproducible data, standardized protocols are essential. The following methodologies represent the core assays for evaluating the biological activity of novel purine derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[21] The amount of formazan is directly proportional to the number of living cells.[22]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[24]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[23][24]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[21][23]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[23][25]

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD of treated cells / OD of control cells) x 100.[24] Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]

Protocol: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]

G Start Seed & Treat Cells (24-48h) Harvest Harvest Cells (including supernatant) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze

Caption: Experimental workflow for apoptosis analysis.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[10]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[24]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[24] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.[9]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Low ATP levels indicate high kinase activity, while high ATP levels indicate inhibition.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in the appropriate kinase assay buffer.[13]

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor (or vehicle control).

  • Initiation: Start the reaction by adding an ATP solution at a concentration near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and its substrate, which generates light in the presence of ATP.

  • Measurement: Measure the luminescence signal using a plate reader. The signal is inversely correlated with kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Data Interpretation and Presentation

Clear presentation of quantitative data is crucial for comparing the efficacy of different derivatives. IC₅₀ values obtained from cytotoxicity and kinase inhibition assays should be summarized in a structured table.

Table 1: Example Cytotoxicity Data for Purine Derivatives

Compound ID R-Group at C-2 IC₅₀ (µM) vs. A549 Lung Cancer Cells IC₅₀ (µM) vs. HeLa Cervical Cancer Cells
PD-01 -NH(CH₂CH₃) 15.2 ± 1.8 22.5 ± 3.1
PD-02 -NH(C₆H₅) 4.1 ± 0.5 6.8 ± 0.9
PD-03 -S(CH₂C₆H₅) 8.9 ± 1.1 11.4 ± 1.5

| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel therapeutics. Their synthetic tractability allows for extensive chemical modification, and their diverse mechanisms of action—from antimetabolite activity to specific kinase inhibition—provide multiple avenues for targeting diseases like cancer and viral infections. Future research should focus on optimizing selectivity to minimize off-target effects and toxicity to healthy cells.[26][27] The integration of in silico modeling with the robust experimental protocols outlined in this guide will be instrumental in accelerating the discovery and development of the next generation of purine-based drugs.

References

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An In-depth Technical Guide to the In Silico Analysis of 2-Chloro-9-methyl-3H-purin-6(9H)-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-Chloro-9-methyl-3H-purin-6(9H)-one, a purine analog with therapeutic potential. Recognizing the scarcity of existing research on this specific molecule, this document outlines a robust, first-principles approach to characterizing its interactions with relevant biological targets. We will establish a logical workflow, from target identification based on structural analogy to detailed molecular docking and dynamic simulations, culminating in an assessment of its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough computational analysis. Every protocol is designed as a self-validating system, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. Purine analogs have been successfully developed as inhibitors for a wide range of protein targets, most notably protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The molecule of interest, this compound, is a substituted purine, which strongly suggests its potential as a kinase inhibitor.

In silico methods provide a rapid, cost-effective, and powerful means to explore the potential interactions of a novel compound before committing to resource-intensive experimental studies.[4][5] By simulating the binding of this compound to a hypothesized target, we can predict its binding affinity, identify key interacting residues, and understand the stability of the resulting complex. This information is invaluable for guiding further lead optimization and experimental validation.

This guide will use Cyclin-Dependent Kinase 2 (CDK2) as a case study for the target of this compound. CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6][7][8] Numerous purine-based inhibitors of CDKs have been developed, making CDK2 an ideal and logical starting point for our investigation.[6][7][9]

In Silico Analysis Workflow

A systematic in silico analysis involves a multi-step process, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex. The final step involves an analysis of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

In Silico Workflow cluster_prep Preparation Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim ADMET ADMET Prediction Docking->ADMET Analysis Analysis & Interpretation MD_Sim->Analysis ADMET->Analysis

Caption: Overall workflow for the in silico analysis of ligand-protein interactions.

Part I: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step that significantly influences the reliability of subsequent in silico experiments.

Ligand Preparation

The 3D structure of this compound must be generated and optimized.

Protocol 1: Ligand Preparation

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.

  • Convert to 3D: Convert the 2D structure to a 3D structure using a program like Open Babel.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or Chimera.

  • Save in Appropriate Format: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.

Protein Target Selection and Preparation

As reasoned in the introduction, CDK2 is a highly plausible target. We will use a crystal structure of human CDK2 from the Protein Data Bank (PDB).

Rationale for PDB ID Selection:

Several crystal structures of CDK2 in complex with various inhibitors are available in the PDB.[10][11][12][13][14] For this study, we select PDB ID: 1W0X , which is the crystal structure of human CDK2 in complex with the purine inhibitor olomoucine.[10] This choice is strategic because the co-crystallized ligand is structurally related to our compound of interest, providing a well-defined and relevant binding pocket.

Protocol 2: Protein Preparation

  • Download PDB File: Download the PDB file for 1W0X from the RCSB PDB database.

  • Remove Unnecessary Molecules: The PDB file contains the CDK2 protein, the inhibitor, and water molecules. For docking, we need to remove the original ligand and water molecules. This can be done using a molecular visualization tool like PyMOL or Chimera.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, which is crucial for correct ionization and hydrogen bonding.[15]

  • Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • Save as PDBQT: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[5][16] It is a powerful tool for understanding the binding mode and estimating the binding affinity.

Molecular_Docking_Workflow Prep_Ligand Prepared Ligand (.pdbqt) Docking_Run Run Docking (e.g., AutoDock Vina) Prep_Ligand->Docking_Run Prep_Protein Prepared Protein (.pdbqt) Prep_Protein->Docking_Run Grid_Box Define Grid Box Grid_Box->Docking_Run Pose_Analysis Analyze Binding Poses & Scores Docking_Run->Pose_Analysis MD_Simulation_Workflow Best_Pose Best Docking Pose Topology Generate Topology & Parameters Best_Pose->Topology Solvation Solvate with Water & Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) Production_MD->Trajectory_Analysis

Caption: A generalized workflow for molecular dynamics simulation.

Protocol 4: MD Simulation using GROMACS

  • System Preparation:

    • Use the best-ranked docked complex from the previous step.

    • Generate the topology and parameter files for the protein-ligand complex using a force field like CHARMM36. [17][18]2. Solvation and Ionization:

    • Place the complex in a periodic box of water molecules.

    • Add ions to neutralize the system. [17]3. Energy Minimization: Perform energy minimization to remove steric clashes.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

    • Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. [19]5. Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Analyze the hydrogen bonds between the protein and ligand throughout the simulation to identify stable interactions.

Part IV: ADMET Prediction

Early assessment of ADMET properties is crucial in drug discovery to reduce the likelihood of late-stage failures. [20][21][22]Several computational tools can predict these properties based on the chemical structure of the compound.

Protocol 5: In Silico ADMET Prediction

  • Select a Prediction Tool: Utilize a web-based server or standalone software for ADMET prediction, such as SwissADME or pkCSM.

  • Input Ligand Structure: Provide the 2D or 3D structure of this compound.

  • Analyze Predicted Properties: Evaluate the predicted parameters for drug-likeness, pharmacokinetics, and toxicity.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight< 500 g/mol Good for absorption
LogP< 5Optimal lipophilicity
Hydrogen Bond Donors< 5Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors< 10Adherence to Lipinski's Rule of Five
Pharmacokinetics
Human Intestinal AbsorptionHighLikely well-absorbed orally
Blood-Brain Barrier PermeabilityLowReduced potential for CNS side effects
CYP2D6 InhibitorNoLower risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule of Five0 violationsGood drug-like properties
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the initial characterization of this compound. By following these protocols, researchers can generate robust hypotheses about its potential as a CDK2 inhibitor. The findings from these computational studies, including the predicted binding mode, affinity, and ADMET profile, provide a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and in vitro kinase assays to confirm its inhibitory activity against CDK2 and a panel of other kinases to assess its selectivity.

References

  • Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. [Link]

  • Schulze-Gahmen, U., Meijer, L., & Kim, S.-H. (2005). Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB PDB. [Link]

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Connecticut. [Link]

  • Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]

  • De Bondt, H. L., Rosenblatt, J., Jancarik, J., Jones, H. D., Morgan, D. O., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Journal of medicinal chemistry, 40(1), 15-21. [Link]

  • Kumar, A. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]

  • Betzi, S., Alam, R., & Schonbrunn, E. (2012). CDK2 in complex with inhibitor RC-2-21. RCSB PDB. [Link]

  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]

  • Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: a review. Taipei Medical University. [Link]

  • Buolamwini, J. K. (2000). Anti-angiogenic effects of purine inhibitors of cyclin dependent kinases. Current pharmaceutical design, 6(4), 379-390. [Link]

  • Panda, P. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Kumar, R. (2018). Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences. [Link]

  • Hamdouchi, C. (2003). Crystal structure of CDK2 with inhibitor. RCSB PDB. [Link]

  • International Association of Professionals and Scholars (IAPS). (2023, June 7). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. [Link]

  • Anderson, M., et al. (2012). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 55(12), 5683-5692. [Link]

  • N/A. (2013). Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor. RCSB PDB. [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Havlicek, L., et al. (1997). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry, 40(4), 408-412. [Link]

  • Meijer, L., et al. (2000). Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. Journal of Medicinal Chemistry, 43(21), 4123-4126. [Link]

  • Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Davis, A. M., & Riley, R. J. (2004). Predictive ADMET studies, the challenges and the opportunities. Current opinion in chemical biology, 8(4), 378-386. [Link]

  • Kontoyianni, M. (2017). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Methods in molecular biology, 1647, 255-266. [Link]

  • Wang, J., et al. (2015). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in pharmacology, 6, 228. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Department of Biochemistry. [Link]

  • Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in molecular biology, 1762, 1-20. [Link]

  • Volonte, C., & Greene, L. A. (1993). A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors. Journal of neurochemistry, 60(3), 1045-1053. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Schwartz, D. M., & Koretzky, G. A. (2002). Protein kinases: drug targets for immunological disorders. Nature reviews. Immunology, 2(6), 466-475. [Link]

  • Macaulay, S. L., et al. (2007). A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Endocrinology, 148(4), 1837-1846. [Link]

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An Investigator's Guide to Unveiling the Therapeutic Potential of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Purine Analog

The purine scaffold is a cornerstone of therapeutic innovation, giving rise to a multitude of antiviral and anticancer agents. Within this esteemed chemical class, 2-Chloro-9-methyl-3H-purin-6(9H)-one presents as a compound of significant interest, yet its biological activities and molecular targets remain largely uncharted. This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey to elucidate the therapeutic promise of this novel molecule. We will not follow a rigid template but rather a logical, investigative workflow, moving from hypothesis to experimental validation. Our approach is grounded in the established knowledge of structurally related purine analogs, providing a robust framework for discovery.

The Molecular Profile: What We Know and What We Can Infer

This compound is a synthetic purine derivative. Its structure, featuring a chlorine atom at the 2-position, a methyl group at the 9-position, and an oxo group at the 6-position, suggests several potential avenues for biological activity. The chloro- and methyl- substitutions are known to modulate the electronic properties and steric profile of the purine ring, influencing its interactions with biological macromolecules.

Based on the extensive literature on analogous compounds, we can formulate several primary hypotheses regarding the potential therapeutic applications of this compound:

  • Antiviral Activity: Many purine nucleoside analogs, such as acyclovir, function as inhibitors of viral DNA polymerases.[1][2][3][4][5][6][7] The structural similarity of our compound of interest to the core of these antivirals warrants investigation into its potential to disrupt viral replication.

  • Anticancer Activity: 6-chloropurine derivatives have demonstrated antileukemic properties, in some cases by inducing glutathione depletion in tumor cells.[8][9] Furthermore, purine analogs can act as antimetabolites, interfering with DNA and RNA synthesis, or as inhibitors of key enzymes in cancer cell proliferation and survival.

  • Enzyme Inhibition: The purine ring is a common motif in the active sites of many enzymes. It is plausible that this compound could act as an inhibitor of enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP), which is a target for T-cell malignancies.[10]

A Strategic Roadmap for Target Identification and Validation

To systematically unravel the therapeutic targets of this compound, a multi-pronged approach is essential. This strategy integrates computational, biochemical, and cell-based methodologies to identify and validate molecular targets.

Phase 1: In Silico and In Vitro Screening

The initial phase focuses on broad screening to narrow down the potential biological activities and target classes.

Initial_Screening_Cascade Compound This compound InSilico In Silico Screening (Reverse Docking) Compound->InSilico Biochemical Biochemical Assays (Kinase & Enzyme Panels) Compound->Biochemical CellBased Cell-Based Assays (Cytotoxicity & Antiviral) Compound->CellBased Hit_Identification Hit Identification & Prioritization InSilico->Hit_Identification Biochemical->Hit_Identification CellBased->Hit_Identification

Caption: Initial screening workflow for this compound.

Protocol: High-Throughput Kinase Profiling

  • Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

  • Methodology:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric or fluorescence-based assays.

    • Screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 100 kinases.

    • Include a known kinase inhibitor as a positive control and DMSO as a negative control.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to the controls.

    • Identify "hits" as kinases with inhibition greater than a predefined threshold (e.g., 50%).

  • Causality: This broad screen provides an unbiased view of the compound's potential to interact with the kinome, a common target class for anticancer drugs.

Protocol: Antiviral Activity Screening

  • Objective: To evaluate the efficacy of this compound against a panel of representative viruses.

  • Methodology:

    • Select a panel of viruses, including DNA viruses (e.g., Herpes Simplex Virus-1) and RNA viruses (e.g., SARS-CoV-2, Influenza A).

    • Use appropriate cell lines for each virus (e.g., Vero E6 for SARS-CoV-2).

    • Perform a plaque reduction assay or a yield reduction assay.

    • Treat infected cells with serial dilutions of the test compound.

    • Include a known antiviral drug for each virus as a positive control.

  • Data Analysis:

    • Determine the EC50 (half-maximal effective concentration) for each virus.

    • Concurrently, assess the cytotoxicity of the compound on the host cells to determine the CC50 (half-maximal cytotoxic concentration).

    • Calculate the Selectivity Index (SI = CC50/EC50) to gauge the therapeutic window.

  • Causality: This assay directly measures the compound's ability to inhibit viral replication and provides a critical assessment of its potential as an antiviral agent.

Phase 2: Target Deconvolution and Validation

Once initial hits are identified, the next phase focuses on confirming the direct molecular targets and elucidating the mechanism of action.

Target_Validation_Workflow Initial_Hits Prioritized Hits from Screening Phase Affinity_Chromo Affinity Chromatography- Mass Spectrometry Initial_Hits->Affinity_Chromo CETSA Cellular Thermal Shift Assay (CETSA) Initial_Hits->CETSA Binding_Assays Direct Binding Assays (SPR, ITC) Affinity_Chromo->Binding_Assays CETSA->Binding_Assays Functional_Assays Cellular Functional Assays (e.g., Western Blot for pathway modulation) Binding_Assays->Functional_Assays Validated_Target Validated Therapeutic Target Functional_Assays->Validated_Target

Caption: Workflow for validating the identified therapeutic targets.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the direct binding of this compound to its putative target protein in a cellular environment.

  • Methodology:

    • Treat intact cells with the test compound or a vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Causality: CETSA provides strong evidence of a direct interaction between the compound and its target within the complex milieu of the cell, thereby validating the target.

Potential Signaling Pathways and Mechanisms of Action

Based on the hypothesized activities, we can predict the involvement of several key signaling pathways.

Anticancer Mechanism: Glutathione Depletion

Several 6-chloropurine analogs exert their anticancer effects by depleting cellular glutathione (GSH), a critical antioxidant.[8][9] This leads to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

GSH_Depletion_Pathway Compound 2-Chloro-9-methyl- 3H-purin-6(9H)-one GST Glutathione S-Transferase (GST) Compound->GST conjugation ROS Increased ROS GST->ROS GSH Depletion GSH Glutathione (GSH) GSH->GST Apoptosis Apoptosis ROS->Apoptosis DNA_Polymerase_Inhibition Compound 2-Chloro-9-methyl- 3H-purin-6(9H)-one Cellular_Kinases Cellular Kinases Compound->Cellular_Kinases phosphorylation Triphosphate Active Triphosphate Metabolite Cellular_Kinases->Triphosphate Viral_Polymerase Viral DNA Polymerase Triphosphate->Viral_Polymerase inhibition Replication_Blocked Viral Replication Blocked Viral_Polymerase->Replication_Blocked

Caption: Proposed mechanism of antiviral action via DNA polymerase inhibition.

Data Interpretation and Future Directions

The experimental workflows outlined above will generate a wealth of data that requires careful interpretation.

Assay Type Key Parameter Interpretation
Kinase ProfilingIC50Potency and selectivity of kinase inhibition.
Antiviral ScreeningEC50, SIViral specificity and therapeutic window.
CETSAΔTmTarget engagement in a cellular context.
Affinity ChromatographyBound ProteinsIdentification of potential binding partners.

A successful outcome of this investigative guide would be the identification and validation of one or more therapeutic targets for this compound. Subsequent steps would involve lead optimization to improve potency and selectivity, followed by preclinical development to assess its in vivo efficacy and safety.

Conclusion

While the therapeutic landscape of this compound is currently undefined, its structural features, viewed through the lens of its purine analog predecessors, suggest a high potential for discovery. The systematic, multi-faceted approach detailed in this guide provides a robust framework for elucidating its mechanism of action and identifying its molecular targets. This endeavor promises not only to unravel the scientific mysteries of this novel compound but also to potentially contribute a new therapeutic agent to the fields of oncology or virology.

References

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Acyclovir. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • (PDF) Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. (2016, July 14). Retrieved January 20, 2026, from [Link]

  • 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. (2013, August). Anticancer Research. Retrieved January 20, 2026, from [Link]

  • 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH. (2013, August 1). Anticancer Research. Retrieved January 20, 2026, from [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023, March 25). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. (1998, December). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication. (1983, July). Proceedings of the National Academy of Sciences of the United States of America. Retrieved January 20, 2026, from [Link]

  • 2-Amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one monosodium salt. (n.d.). FineTest. Retrieved January 20, 2026, from [Link]

  • Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. (1999, March). Bioorganic & Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • BIOLOGICAL ACTIVITY OF VALACYCLOVIR DERIVATIVES OF [(2-AMINO-9-((2-HYDROXY ETHOXY)ETHYL)-1H-PURINE-6(9H)-ONE) ]. (2025, June 21). JOURNAL OF PHARMACEUTICAL ANALYSIS. Retrieved January 20, 2026, from [Link]

  • SID 128610196. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;hydron. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Purine acyclic nucleosides. Nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine as candidate antivirals. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for preparing 2-Chloro-9-methyl-3H-purin-6(9H)-one, a crucial intermediate in the development of various therapeutic agents. The methodologies detailed herein are curated for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of this compound

Substituted purine scaffolds are of paramount importance in medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors and antiviral agents. This compound, also known as 2-chloro-9-methylhypoxanthine, serves as a versatile building block. The chlorine at the 2-position and the methyl group at the 9-position provide specific steric and electronic properties, while the 6-oxo functionality allows for further chemical modifications, making it a valuable precursor for the synthesis of complex drug candidates.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and considerations. The choice of strategy often depends on the availability and cost of the starting materials.

Pathway A: The Pyrimidine Annulation Approach

This classical and highly adaptable route involves the construction of the purine ring system from a substituted pyrimidine precursor. This bottom-up approach offers flexibility in introducing various substituents onto the purine core.

Pathway B: The Purine Modification Approach

This more direct approach utilizes a pre-formed purine scaffold, which is then chemically modified to introduce the desired chloro and methyl groups. This strategy is often more convergent and can be advantageous if the starting purine is readily available.

Pathway A: Synthesis via Pyrimidine Annulation

This pathway commences with a substituted pyrimidine, which undergoes cyclization to form the fused imidazole ring of the purine.

Logical Workflow for Pathway A

Pathway A Start 4,5-Diaminopyrimidine Derivative Step1 Cyclization with Formic Acid Derivative Start->Step1 Formation of Imidazole Ring Step2 Chlorination Step1->Step2 Introduction of 2-Chloro Group Step3 Methylation Step2->Step3 Introduction of 9-Methyl Group End This compound Step3->End

Caption: Workflow for the synthesis of this compound starting from a pyrimidine derivative.

Detailed Experimental Protocol for Pathway A

Step 1: Synthesis of 9-methylhypoxanthine from 4,5-diamino-6-hydroxypyrimidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-diamino-6-hydroxypyrimidine in an excess of formic acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess formic acid under reduced pressure.

  • Purification: The resulting crude hypoxanthine is then methylated. To a suspension of the crude hypoxanthine in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate). Stir the reaction mixture at room temperature overnight.

  • Isolation: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under vacuum. The crude 9-methylhypoxanthine can be purified by recrystallization.

Step 2: Chlorination of 9-methylhypoxanthine

  • Reaction Setup: In a well-ventilated fume hood, suspend 9-methylhypoxanthine in phosphorus oxychloride (POCl₃).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out under anhydrous conditions.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Isolation: The product, this compound, will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Pathway B: Synthesis via Purine Modification

This pathway is often preferred for its directness, starting from a commercially available purine derivative. A common and efficient starting material for this route is 2,6-dichloropurine.

Logical Workflow for Pathway B

Pathway B Start 2,6-Dichloropurine Step1 Selective N9-Methylation Start->Step1 Introduction of 9-Methyl Group Step2 Selective Hydrolysis of C6-Cl Step1->Step2 Formation of 6-Oxo Group End This compound Step2->End

Caption: Workflow for the synthesis of this compound starting from 2,6-dichloropurine.

Detailed Experimental Protocol for Pathway B

Step 1: Synthesis of 2,6-Dichloro-9-methylpurine

  • Reaction Setup: In a reaction flask, suspend 2,6-dichloropurine (1.0 eq), potassium carbonate (K₂CO₃, 2.5-3.0 eq), and a methylating agent such as methyl iodide (CH₃I, 1.2-1.5 eq) in anhydrous dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC to ensure the consumption of the starting material.[1]

  • Work-up: Upon completion, filter the suspension to remove the inorganic salts. Remove the DMF from the filtrate under reduced pressure.

  • Purification: The crude product, which will be a mixture of N7 and N9-methylated isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., acetone/dichloromethane) to isolate the desired 2,6-dichloro-9-methylpurine (the N9-isomer).[1]

Step 2: Selective Hydrolysis of 2,6-Dichloro-9-methylpurine

  • Reaction Setup: Dissolve the purified 2,6-dichloro-9-methylpurine in a suitable solvent system, such as a mixture of aqueous sodium hydroxide and an organic co-solvent like dioxane or tetrahydrofuran (THF).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The C6-chloro group is more susceptible to nucleophilic substitution than the C2-chloro group.

  • Work-up: After the reaction is complete (monitored by TLC), neutralize the reaction mixture with an acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.

  • Isolation: The desired product, this compound, will precipitate from the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield the pure product.

Data Summary and Comparison of Pathways

ParameterPathway A: Pyrimidine AnnulationPathway B: Purine Modification
Starting Material 4,5-Diaminopyrimidine Derivative2,6-Dichloropurine
Number of Steps 2-3 (depending on pyrimidine availability)2
Key Transformations Cyclization, Chlorination, MethylationMethylation, Selective Hydrolysis
Advantages High flexibility for diverse substitutionsMore convergent, readily available starting material
Challenges Potentially longer route, availability of substituted pyrimidinesSeparation of N7 and N9 isomers

Conclusion

Both synthetic pathways presented offer viable and effective methods for the preparation of this compound. The choice between the two will ultimately be guided by factors such as the availability of starting materials, desired scale of the synthesis, and the specific capabilities of the research laboratory. The purine modification pathway (Pathway B) is often favored for its directness and the commercial availability of 2,6-dichloropurine. Careful control of reaction conditions is crucial in both routes to ensure high yields and purity of the final product.

References

  • Mendes, E., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(15), 4435. [Link]

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Methodological & Application

Application Note and Protocol: Synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one as a Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one, a key heterocyclic scaffold for the development of potent kinase inhibitors. Purine analogs have emerged as a privileged class of compounds in medicinal chemistry, demonstrating significant inhibitory activity against various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology.[1][2] This guide details a robust, two-step synthetic protocol, starting from the commercially available 2,6-dichloropurine. Furthermore, it delves into the rationale behind the synthetic strategy and discusses the established role of substituted purines as inhibitors of Cyclin-Dependent Kinases (CDKs), providing context for the application of the title compound in drug discovery and chemical biology.[3][4]

Introduction

Protein kinases play a pivotal role in signal transduction pathways that govern cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. Purine analogs, due to their structural resemblance to the endogenous kinase substrate adenosine triphosphate (ATP), have been extensively explored as competitive kinase inhibitors.[2][5] The 2,6,9-trisubstituted purine scaffold, in particular, has proven to be a versatile template for generating potent and selective inhibitors of various kinases, including CDKs.[6]

This compound serves as a crucial intermediate in the synthesis of a diverse library of kinase inhibitors. The presence of the chloro group at the 2-position and the methyl group at the 9-position provides a foundation for further chemical modifications to optimize potency and selectivity. This application note provides a detailed, reliable protocol for the synthesis of this important building block and contextualizes its application in the development of targeted kinase inhibitors.

Synthesis of this compound

The synthesis of the title compound is achieved through a straightforward two-step process, commencing with the selective N9-methylation of 2,6-dichloropurine, followed by a selective hydrolysis of the 6-chloro group to the corresponding 6-oxo functionality.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 2,6-Dichloropurine Intermediate 2,6-Dichloro-9-methylpurine Start->Intermediate Step 1: N9-Methylation Reagents: Methyl Iodide, K2CO3 Solvent: DMF Product This compound Intermediate->Product Step 2: Selective Hydrolysis Reagents: NaOH (aq) Solvent: Water/Ethanol

Caption: Synthetic route to this compound.

Step 1: Synthesis of 2,6-Dichloro-9-methylpurine

Rationale: The selective methylation at the N9 position of the purine ring is a critical first step. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the dissolution of the starting material and the base. Potassium carbonate (K2CO3) acts as a mild base to deprotonate the N9-hydrogen of the purine, generating the nucleophilic anion that subsequently attacks the methyl iodide. Methyl iodide is a commonly used and effective methylating agent.[7] The reaction is typically carried out at room temperature to favor N9-alkylation over other potential sites.

Protocol:

  • To a solution of 2,6-dichloropurine (1.0 g, 5.3 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (1.1 g, 7.9 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (0.4 mL, 6.4 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane as the eluent to afford 2,6-dichloro-9-methylpurine as a white solid.

Parameter Value
Starting Material2,6-Dichloropurine
ReagentsMethyl Iodide, K2CO3
SolventAnhydrous DMF
Reaction Time12-16 hours
TemperatureRoom Temperature
Expected Yield85-95%
Purity (by HPLC)>98%
Step 2: Synthesis of this compound

Rationale: The selective hydrolysis of the 6-chloro group to a 6-oxo group is achieved under basic conditions. The chlorine atom at the C6 position is more susceptible to nucleophilic substitution than the one at the C2 position due to the electronic properties of the purine ring. A dilute solution of sodium hydroxide provides the necessary nucleophile (hydroxide ion) to displace the chloride at C6. The reaction is typically heated to ensure a reasonable reaction rate.

Protocol:

  • Dissolve 2,6-dichloro-9-methylpurine (1.0 g, 4.9 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add a 1 M aqueous solution of sodium hydroxide (10 mL, 10 mmol).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-3 hours. Monitor the reaction by TLC (ethyl acetate/methanol, 9:1).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 5-6 with 1 M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Parameter Value
Starting Material2,6-Dichloro-9-methylpurine
ReagentsSodium Hydroxide
SolventsEthanol, Water
Reaction Time2-3 hours
TemperatureReflux
Expected Yield90-98%
Purity (by HPLC)>99%

Application in Kinase Inhibitor Development

The this compound scaffold is a valuable starting point for the synthesis of potent kinase inhibitors, particularly targeting the Cyclin-Dependent Kinase (CDK) family. The chlorine atom at the C2 position serves as a handle for introducing various substituents via nucleophilic aromatic substitution or cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[4]

CDK Inhibition by Substituted Purines

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[3] A number of 2,6,9-trisubstituted purines have been reported as potent inhibitors of CDKs, with some exhibiting impressive selectivity for specific CDK isoforms.[4][5] For instance, derivatives with substitutions at the C2 and C6 positions have shown high potency against CDK2.

The table below summarizes the inhibitory activities of some representative 2,6,9-trisubstituted purine analogs against CDK2, highlighting the potential of this chemical class. While specific data for this compound is not extensively published, the data for related compounds strongly suggests its utility as a scaffold for potent CDK inhibitors.

Compound R2 Substituent R6 Substituent CDK2 IC50 (µM) Reference
A -NH-Aryl-Aryl0.31[4]
B -NH-Aryl-NH-Aryl0.11[4]
C -NH-Aryl-O-ArylVaries[2]
Signaling Pathway Context

CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase G1 G1 Phase S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E CyclinE_CDK2->S promotes entry CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->S maintains Inhibitor This compound (and derivatives) Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Caption: Role of CDK2 in the G1/S cell cycle transition and the point of inhibition.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. This compound is a valuable building block for the synthesis of novel kinase inhibitors, particularly those targeting CDKs. The established importance of the 2,6,9-trisubstituted purine scaffold in kinase inhibitor design underscores the utility of this protocol for researchers in medicinal chemistry and drug discovery. The provided information on the biological context of CDK inhibition offers a starting point for the design and evaluation of new therapeutic agents based on this versatile chemical scaffold.

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Arris, C. E., Boyle, F. T., Calvert, A. H., Curtin, N. J., Endicott, J. A., Golding, B. T., ... & Griffin, R. J. (2000). Identification of novel purine- and pyrimidine-based cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibitory activity. Journal of medicinal chemistry, 43(15), 2797-2806. [Link]

  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews Cancer, 9(3), 153-166. [Link]

  • Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 868513. [Link]

  • Fischer, P. M. (2004). The design of protein kinase inhibitors: a rational approach to drug discovery. Current medicinal chemistry, 11(12), 1563-1583. [Link]

  • Sánchez-Martínez, C., et al. (2019). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 24(22), 4087. [Link]

  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]

Sources

Application Notes and Protocols: Investigating the Potential of 2-Chloro-9-methyl-3H-purin-6(9H)-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Authored by: A Senior Application Scientist

Introduction

The purine scaffold is a cornerstone in the development of therapeutic agents, particularly in oncology. Purine analogs have been successfully developed into clinically significant drugs that function as antimetabolites, kinase inhibitors, and modulators of various signaling pathways crucial for cancer cell proliferation and survival. 2-Chloro-9-methyl-3H-purin-6(9H)-one is a synthetic purine derivative that, based on the extensive body of research on related analogs, holds potential as a subject of investigation in cancer research.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and methodologies for evaluating this compound in various cancer cell lines. The protocols detailed herein are designed to be self-validating and are grounded in established laboratory practices.

Scientific Rationale and Inferred Mechanism of Action

While direct studies on this compound are not extensively documented in publicly available literature, its structural features allow for informed hypotheses regarding its potential mechanism of action. The purine core, substituted with a chloro group at the 2-position and a methyl group at the 9-position, suggests several avenues for biological activity.

Purine analogs exert their anticancer effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis[1][2]. The 2-chloro substitution, in particular, has been a feature of several purine derivatives with demonstrated anticancer properties. For instance, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine has shown significant activity against breast cancer cell lines, leading to apoptosis and cell cycle arrest[3]. It is plausible that this compound could function as an antimetabolite, being incorporated into DNA or RNA, thereby disrupting their synthesis and leading to cell death. Alternatively, it could act as an inhibitor of key enzymes involved in cellular proliferation, such as cyclin-dependent kinases (CDKs) or other protein kinases.

The proposed workflow for investigating the anticancer potential of this compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic studies.

Experimental Workflows and Protocols

I. Preliminary Cytotoxicity Screening: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

II. Apoptosis Induction Analysis: Annexin V-FITC/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) assay is performed.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V-FITC negative, PI negative)

      • Early apoptotic cells (Annexin V-FITC positive, PI negative)

      • Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)

      • Necrotic cells (Annexin V-FITC negative, PI positive)

III. Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

To investigate if the compound affects cell cycle progression, PI staining followed by flow cytometry is a standard method.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HCT116Colon Cancer18.9
HeLaCervical Cancer25.1

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Inferred Signaling Pathway

G Compound This compound DNA_Synth DNA Synthesis Compound->DNA_Synth Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Cell_Cycle Cell Cycle Arrest Compound->Cell_Cycle Induction Proliferation Cell Proliferation DNA_Synth->Proliferation Apoptosis->Proliferation Inhibition Cell_Cycle->Proliferation Inhibition

Caption: Inferred mechanism of action of this compound.

Experimental Workflow Diagram

G Start Start: Cancer Cell Lines MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis Analysis) IC50->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) IC50->CellCycle End End: Mechanistic Insights Apoptosis->End CellCycle->End

Caption: Tiered experimental workflow for evaluating the compound.

Conclusion

This compound represents a promising, yet under-investigated, molecule within the broader class of purine analogs that have established roles in cancer therapy. The application notes and protocols provided here offer a structured and scientifically rigorous framework for elucidating its potential as an anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can build a comprehensive profile of this compound's biological activity and pave the way for further preclinical development.

References

  • Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed, [Link][3]

Sources

Application Notes and Protocols: 2-Chloro-9-methyl-3H-purin-6(9H)-one as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Purines in Medicinal Chemistry

Purine analogues are a cornerstone of modern pharmacology, acting as antimetabolites that mimic the structure of metabolic purines.[1] These synthetic derivatives interfere with DNA replication and are pivotal in the development of treatments for a range of diseases, including various cancers.[1] Within this vital class of compounds, 2-Chloro-9-methyl-3H-purin-6(9H)-one emerges as a highly versatile intermediate. Its strategic substitution pattern—a reactive chlorine atom at the 2-position, a methyl group at the 9-position, and a ketone at the 6-position—renders it an ideal precursor for the synthesis of a multitude of pharmacologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this key intermediate, with a particular focus on its role in the development of adenosine A2A receptor antagonists.

Core Synthesis Strategy: Regioselective N9-Methylation of 2-Chlorohypoxanthine

The primary synthetic challenge in preparing this compound lies in the regioselective methylation of the purine core. Alkylation of purines can occur at multiple nitrogen atoms, with the N9 and N7 positions being the most common, often leading to isomeric mixtures that are challenging to separate.[2][3] The thermodynamically more stable N9 isomer is typically the desired product in the synthesis of many active pharmaceutical ingredients.[4]

This protocol details a robust method for the preferential N9-methylation of 2-chlorohypoxanthine, employing dimethyl sulfate as the methylating agent. The choice of a polar aprotic solvent and a suitable base is critical to favor the desired N9-alkylation.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: N9-Methylation cluster_1 Step 2: Purification start 2-Chlorohypoxanthine reagents Dimethyl Sulfate Potassium Carbonate DMF start->reagents Add reaction Stir at room temperature (or gentle heating) reagents->reaction React workup Quench with water Filter precipitate reaction->workup Process crude Crude Product workup->crude recrystallization Recrystallize from Ethanol/Water crude->recrystallization filtration Filter and Dry recrystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: Synthetic workflow for this compound.

Detailed Protocol: N9-Methylation of 2-Chlorohypoxanthine

Materials:

  • 2-Chlorohypoxanthine

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chlorohypoxanthine (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.

  • Addition of Methylating Agent: While stirring vigorously, slowly add dimethyl sulfate (1.1 equivalents) to the suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.[5]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 9:1). Gentle heating (40-50 °C) may be applied to increase the reaction rate if necessary.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Isolation of Crude Product: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white to off-white solid.

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Parameter Condition Rationale
Methylating Agent Dimethyl SulfateA cost-effective and highly reactive methylating agent.[6]
Base Potassium CarbonateA moderately strong base that facilitates the deprotonation of the purine ring, creating the nucleophilic anion for alkylation.
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and promotes SN2 reactions.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed, minimizing the formation of by-products.
Purification RecrystallizationAn effective method for purifying the solid product and removing any unreacted starting material or isomeric by-products.

Characterization of this compound

Accurate characterization of the synthesized intermediate is paramount to ensure its purity and structural integrity for subsequent use in drug synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group (N9-CH₃) typically in the range of 3.5-4.0 ppm. Another singlet corresponding to the C8-H proton of the purine ring should be observed further downfield, generally between 7.5 and 8.5 ppm.

    • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The methyl carbon (N9-CH₃) should appear around 30-35 ppm. The carbonyl carbon (C6) will be significantly downfield, while the other purine ring carbons will have distinct chemical shifts that can be compared to literature values for similar structures.[7][8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₆H₅ClN₄O would be approximately 185.02 m/z.

  • Melting Point: A sharp melting point is indicative of high purity.

Application in Drug Synthesis: A Gateway to Adenosine A2A Receptor Antagonists

This compound is a valuable precursor for the synthesis of adenosine A2A receptor antagonists, a class of drugs with significant therapeutic potential for neurodegenerative disorders such as Parkinson's disease.[6][9] The chlorine atom at the 2-position is amenable to nucleophilic substitution, allowing for the introduction of various functionalities to modulate the pharmacological activity of the final compound.

Illustrative Synthetic Application: Towards Istradefylline Analogues

Istradefylline is an approved adenosine A2A receptor antagonist used in the treatment of Parkinson's disease.[10] While the commercial synthesis of istradefylline may follow alternative routes, this compound can serve as a key intermediate for the synthesis of istradefylline analogues. The following scheme illustrates a plausible synthetic step utilizing this intermediate.

G cluster_0 Suzuki Coupling Reaction start This compound reagents (E)-2-(3,4-dimethoxyphenyl)vinylboronic acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) start->reagents React with reaction Reflux in a suitable solvent (e.g., Toluene/Ethanol/Water) reagents->reaction Under product Istradefylline Analogue Precursor reaction->product Yields

Sources

Protocol for dissolving 2-Chloro-9-methyl-3H-purin-6(9H)-one for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Dissolving 2-Chloro-9-methyl-3H-purin-6(9H)-one for Cell Culture

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Solubilization of a Novel Purine Analog

This compound is a substituted purine derivative. Like many heterocyclic compounds rich in nitrogen, it is predicted to have low aqueous solubility, presenting a significant challenge for its application in biological systems such as cell culture. The purine scaffold is a cornerstone in medicinal chemistry, with analogs like Acyclovir being used as antiviral agents and other derivatives being investigated for their potential in oncology.[1][2][3] Proper dissolution and delivery to cells in vitro is the critical first step in elucidating the biological activity and therapeutic potential of such compounds.

This guide provides a detailed, field-proven protocol for the solubilization of this compound. We move beyond a simple list of steps to explain the causality behind the choice of solvents and procedures, ensuring scientific integrity and experimental success. The protocol is designed as a self-validating system, incorporating essential controls to account for cell-line-specific sensitivities.

Physicochemical Properties & Solubility Profile

Understanding the basic properties of the compound is fundamental to developing a robust dissolution strategy. While specific experimental data for this compound is not widely published, we can infer its properties from structurally related purine analogs.

PropertyValue / ProfileRationale & Implications
Molecular Formula C₆H₅ClN₄OCalculated from structure.
Molecular Weight 184.58 g/mol Essential for calculating molar concentrations for stock solutions.
Predicted Solubility
    WaterVery lowThe heterocyclic aromatic structure contributes to poor hydration. Direct dissolution in aqueous culture media is not feasible.
    EthanolSlightly solubleCan be used as a solvent, but may not achieve high stock concentrations.[4]
    DMSOVery solubleDimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stocks of poorly water-soluble purine analogs.[4][5]

Core Principle: The High-Concentration Stock Strategy

The universally accepted method for introducing hydrophobic compounds into cell culture is via a concentrated stock solution in a biocompatible organic solvent, followed by significant dilution in the final culture medium.

Why DMSO? Dimethyl sulfoxide (DMSO) is a powerful, water-miscible, aprotic solvent. Its ability to dissolve a vast array of organic molecules makes it an indispensable tool. For compounds like this compound, preparing a high-concentration stock (e.g., 10-100 mM) in 100% DMSO is the primary strategy.[4]

The Criticality of Final Solvent Concentration: While effective, DMSO is not biologically inert. At concentrations above 1%, it can cause cellular stress, and even at lower concentrations, it can have unintended effects. It is a best-practice standard to maintain the final concentration of DMSO in the culture medium at or below 0.5% (v/v).[4] For particularly sensitive cell lines, this limit may need to be as low as 0.1%.[4] Therefore, the entire dilution strategy is designed to minimize the final DMSO concentration while achieving the desired working concentration of the compound.

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol is divided into three key stages: preparing a high-concentration primary stock, validating solvent tolerance, and preparing the final working solutions for your experiment.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.[6]

Workflow Diagram: From Powder to Plate

G cluster_0 Part 1: Stock Solution Preparation (10 mM) cluster_1 Part 2: Working Solution Preparation A 1. Weigh Compound (e.g., 1.85 mg) B 2. Add DMSO (e.g., 1 mL to get 10 mM) A->B In sterile tube C 3. Vortex Thoroughly Until fully dissolved B->C Cap tightly D 4. Aliquot & Store -20°C or -80°C C->D Create small volumes E 5. Thaw Stock Aliquot D->E For Experiment F 6. Dilute in Medium (e.g., 10 µL stock into 10 mL medium) E->F Add stock to medium G 7. Vortex Immediately Prevents precipitation F->G Critical step H 8. Apply to Cells Final Conc: 10 µM Final DMSO: 0.1% G->H Use immediately

Caption: Workflow for preparing and diluting this compound.

Step 1: Preparation of a 10 mM Primary Stock Solution

The goal is to create a concentrated stock that is stable and allows for easy dilution to a wide range of working concentrations.

  • Safety First: Handle the compound powder in a well-ventilated area, wearing appropriate PPE. Purine analogs can be physiologically active.

  • Calculation:

    • The molecular weight of this compound is 184.58 g/mol .

    • To make a 10 mM solution (which is 10 mmol/L or 0.01 mol/L), you need: 0.01 mol/L * 184.58 g/mol = 1.8458 g/L = 1.8458 mg/mL

    • Therefore, to make 1 mL of a 10 mM stock solution, weigh out 1.85 mg of the compound.

  • Dissolution:

    • Aseptically weigh 1.85 mg of this compound and place it into a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile, cell-culture grade DMSO.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Step 2: Protocol for a Solvent Toxicity Control

This is a mandatory preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

  • Plate Cells: Seed your cells in a multi-well plate (e.g., a 96-well plate) at their normal density and allow them to adhere and resume proliferation (typically 24 hours).

  • Prepare DMSO Dilutions: Prepare a dilution series of DMSO in your complete culture medium. For example, create final concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control (0% DMSO).

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubate: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or trypan blue exclusion) to measure the effect of DMSO on cell health and proliferation.

  • Analyze: Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the 0% control. This is your maximum allowable final DMSO concentration for all subsequent experiments.

Step 3: Preparation of the Final Working Solution

This protocol describes the dilution of the 10 mM stock to a final working concentration of 10 µM in the cell culture medium.

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Calculate Dilution:

    • Desired Final Concentration: 10 µM

    • Stock Concentration: 10 mM (which is 10,000 µM)

    • Dilution Factor: 10,000 µM / 10 µM = 1000x

    • This means you will dilute the stock 1:1000 in your final volume of medium.

  • Dilution Procedure:

    • Warm the required volume of complete cell culture medium in a 37°C water bath.

    • For every 10 mL of final working solution, you will need 10 µL of the 10 mM stock.

    • Crucial Step: Add the 10 µL of stock solution directly into the 10 mL of pre-warmed medium. Do not add the medium to the stock. Pipette the stock directly into the bulk of the medium while it is being gently agitated or swirled.

    • Immediately cap the tube and vortex for 5-10 seconds to ensure rapid and uniform dispersion. This minimizes the risk of the compound precipitating out of solution.

  • Final Check: The final concentration of the compound is 10 µM, and the final concentration of DMSO is 0.1% (from the 1:1000 dilution), which should be well-tolerated by most cell lines.[4]

  • Application: Remove the existing medium from your cells and replace it with the freshly prepared working solution. Use the solution immediately after preparation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound precipitates upon dilution in medium. Poor mixing; supersaturation.Ensure the stock is added to pre-warmed medium. Vortex immediately and vigorously after adding the stock. If precipitation persists, consider a two-step serial dilution (e.g., dilute 10 mM stock to 1 mM in medium, then dilute that to 10 µM).
Control cells (DMSO only) show toxicity. Cell line is highly sensitive to DMSO; DMSO concentration is too high.Re-run the solvent toxicity control. Your final DMSO concentration must be lowered. This may require making a lower concentration stock (e.g., 1 mM) to achieve the desired final compound concentration with less solvent.
Inconsistent results between experiments. Freeze-thaw cycles of stock solution; stock solution degradation.Always use single-use aliquots of the stock solution to ensure consistent concentration. Check for any visible precipitation in the stock before use.

Safety Precautions

  • Handling: Always handle this compound and its solutions with appropriate personal protective equipment, including gloves and safety glasses.[6]

  • Waste Disposal: Dispose of the compound, contaminated materials, and solutions in accordance with local, state, and federal regulations for chemical waste.

  • Fire Safety: While DMSO itself is not highly flammable, it is combustible. Use standard laboratory precautions. In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.

  • Accidental Exposure:

    • Skin: Wash the affected area thoroughly with soap and water.[6]

    • Eyes: Rinse cautiously with water for several minutes.[6]

    • Ingestion: If swallowed, rinse the mouth and seek medical attention. The compound may be harmful if swallowed.

References

  • Cross, G. culture media preparation protocols. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135398513, Acyclovir. Available from: [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). Reagents and Materials: Protocol. (2013-04-03). Available from: [Link]

  • Gentile, D. et al. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. (2021). Available from: [Link]

  • University of Rochester Medical Center. Sample Preparation for Purine HPLC Assay. Available from: [Link]

  • ChemicalBook. 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one. Available from: [Link]

  • Hologic. MATERIAL SAFETY DATA SHEET - Actim® PROM Specimen Extraction Solution. (2025-05-28). Available from: [Link]

  • Gjerde, J. et al. Sample Preparation for the Determination of Purine Nucleotide Analogues in Tissues. Journal of Chromatography B: Biomedical Sciences and Applications. (1995). Available from: [Link]

  • Lee, Y. et al. Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. Bioorganic & Medicinal Chemistry. (1999). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137199983, 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;hydron. Available from: [Link]

  • Lee, Y. et al. Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. Bioorganic & Medicinal Chemistry Letters. (1998). Available from: [Link]

Sources

Application Note: Enhancing In Situ Hybridization Specificity and Signal Intensity with 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

In situ hybridization (ISH) is a cornerstone technique for visualizing nucleic acid sequences within their native cellular and tissue context.[1][2] The specificity and sensitivity of ISH assays are critically dependent on the performance of the nucleic acid probe.[3] This application note introduces a novel, hypothetical application of the purine analog 2-Chloro-9-methyl-3H-purin-6(9H)-one (hereafter designated as 2-Cl-9-Me-G ) as a tool for creating superior ISH probes. By incorporating this modified guanine analog into oligonucleotide probes, we propose a method to enhance thermal stability and hybridization stringency, thereby improving the signal-to-noise ratio for challenging targets. This guide provides the theoretical framework, detailed experimental protocols for probe synthesis and use in chromogenic in situ hybridization (CISH), and troubleshooting insights for researchers seeking to push the boundaries of ISH performance.

Introduction: The Central Role of the Probe in ISH

In situ hybridization allows for the precise localization of DNA or RNA sequences in morphologically preserved cells and tissues, making it invaluable in fields ranging from developmental biology to clinical diagnostics.[2][4] The technique relies on the hybridization of a labeled nucleic acid probe to its complementary target sequence. The success of any ISH experiment—be it fluorescence-based (FISH) or chromogenic (CISH)—hinges on the probe's ability to bind its intended target with high affinity and specificity.

This document outlines the theoretical application and protocols for using 2-Cl-9-Me-G, a modified purine, to create next-generation ISH probes with enhanced performance characteristics.

Principle of the Method: Leveraging 2-Cl-9-Me-G for Enhanced Hybridization

We hypothesize that incorporating 2-Cl-9-Me-G into an oligonucleotide probe in place of standard guanine can increase the thermal stability of the probe-target duplex. The rationale is based on the altered electronic and steric properties of the modified nucleobase:

  • Electronegativity: The chlorine atom at the 2-position is strongly electron-withdrawing. This can influence the hydrogen-bonding capabilities and base-stacking interactions within the DNA/RNA helix, potentially leading to a more stable duplex formation compared to a standard G-C pair.

  • Structural Rigidity: Modified purines can enhance the conformational rigidity of the oligonucleotide, a property known to increase hybridization affinity.[10]

An increased Tₘ is highly advantageous. It permits the use of higher temperatures during the hybridization and, more critically, the post-hybridization stringent wash steps.[7][11] These elevated temperatures provide the necessary energy to disrupt mismatched and weakly bound probe-target pairs while leaving the perfectly matched, more stable duplexes intact. The result is a significant reduction in background noise and a clearer, more quantifiable signal.

The diagram below illustrates the principle of using a modified probe to improve specificity.

G1 cluster_0 Standard Probe Hybridization cluster_1 2-Cl-9-Me-G Modified Probe Hybridization Target_Std Target mRNA Hybrid_Std Hybridization (Standard Temp) Target_Std->Hybrid_Std Probe_Std Standard Probe Probe_Std->Hybrid_Std Wash_Std Stringent Wash (Standard Temp) Hybrid_Std->Wash_Std Result_Std Signal + Background (Low Specificity) Wash_Std->Result_Std OffTarget_Std Off-Target Sequence OffTarget_Std->Hybrid_Std Target_Mod Target mRNA Hybrid_Mod Hybridization (Higher Temp) Target_Mod->Hybrid_Mod Probe_Mod 2-Cl-9-Me-G Probe (Higher Tₘ) Probe_Mod->Hybrid_Mod Wash_Mod Stringent Wash (Higher Temp) Hybrid_Mod->Wash_Mod Result_Mod Specific Signal (High Specificity) Wash_Mod->Result_Mod OffTarget_Mod Off-Target Binding (Dissociated) Wash_Mod->OffTarget_Mod G2 start Start: FFPE Tissue Slide deparaffin 1. Deparaffinization & Rehydration (Xylene, Ethanol Series) start->deparaffin pretreat 2. Pretreatment (Heat-Induced Epitope Retrieval, Protease Digestion) deparaffin->pretreat hybridize 3. Hybridization (Apply 2-Cl-9-Me-G Probe, Denature, Incubate Overnight) pretreat->hybridize wash 4. Post-Hybridization Washes (High Stringency SSC Washes) hybridize->wash block 5. Immunodetection: Blocking (Block non-specific sites) wash->block primary_ab 6. Primary Antibody (e.g., Anti-DIG HRP) block->primary_ab detection 7. Chromogen Development (Add DAB Substrate) primary_ab->detection counterstain 8. Counterstaining & Dehydration (Hematoxylin, Ethanol, Xylene) detection->counterstain mount 9. Mounting & Coverslipping counterstain->mount image End: Brightfield Microscopy mount->image

Sources

Probing the Antiviral Potential of 2-Chloro-9-methyl-3H-purin-6(9H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the antiviral properties of the purine analog, 2-Chloro-9-methyl-3H-purin-6(9H)-one. While this specific compound is not extensively characterized in publicly available literature as an antiviral agent, its structural similarity to known antiviral purine analogs suggests a promising avenue for novel drug discovery. This guide offers a scientifically grounded framework for its synthesis, in vitro evaluation, and mechanistic elucidation.

Introduction: The Promise of Purine Analogs

Purine analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] By mimicking endogenous purines, these molecules can disrupt viral replication processes, primarily by inhibiting viral DNA or RNA polymerases.[3][4] Famous examples like Acyclovir and Ganciclovir underscore the therapeutic success of this chemical class.[5] The compound this compound, a derivative of hypoxanthine, possesses key structural features—a halogenated purine core and an N9-alkylation—that warrant investigation into its potential as a novel antiviral agent. The chlorine atom at the 2-position can significantly alter the electronic properties of the purine ring, potentially influencing its interaction with viral enzymes.

Part 1: Application Notes - Guiding Principles for Antiviral Evaluation

Before embarking on experimental protocols, it is crucial to understand the underlying principles of in vitro antiviral testing. The primary goal is to determine a compound's ability to inhibit viral replication at non-toxic concentrations to the host cell.

The Therapeutic Window: Selectivity Index

The therapeutic potential of any antiviral candidate is defined by its Selectivity Index (SI) . This is the ratio of the compound's cytotoxicity to its antiviral activity. A higher SI value indicates a wider and safer therapeutic window.

  • 50% Cytotoxic Concentration (CC50): The concentration of the compound that reduces the viability of uninfected host cells by 50%.

  • 50% Effective Concentration (EC50): The concentration of the compound that inhibits viral replication by 50%.

Selectivity Index (SI) = CC50 / EC50

A compound with an SI value greater than 10 is generally considered a promising candidate for further investigation.[6]

Postulated Mechanism of Action

Based on the structure of this compound and the known mechanisms of other purine analogs, its antiviral activity is likely mediated through the following pathway:

  • Cellular Uptake: The compound enters the host cell.

  • Anabolic Phosphorylation: Cellular kinases may phosphorylate the compound to its triphosphate form. This is a critical activation step for many nucleoside analogs.[7]

  • Inhibition of Viral Polymerase: The triphosphate metabolite can act as a competitive inhibitor or an alternative substrate for the viral DNA or RNA polymerase, leading to chain termination or the incorporation of a non-functional nucleotide into the growing viral genome.[3]

The following diagram illustrates this hypothetical mechanism of action:

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Cytoplasm Compound 2-Chloro-9-methyl- 3H-purin-6(9H)-one Compound_in 2-Chloro-9-methyl- 3H-purin-6(9H)-one Compound->Compound_in Cellular Uptake Monophosphate Monophosphate Metabolite Compound_in->Monophosphate Cellular Kinase Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate Cellular Kinase Triphosphate Triphosphate Metabolite Diphosphate->Triphosphate Cellular Kinase Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate->Viral_Polymerase Inhibition Replication_Blocked Viral Replication Blocked Viral_Polymerase->Replication_Blocked

Caption: Hypothetical mechanism of action for this compound.

Part 2: Experimental Protocols

This section provides detailed protocols for the synthesis and in vitro antiviral evaluation of this compound.

Protocol 1: Proposed Synthesis of this compound

Materials:

  • 2-Chlorohypoxanthine

  • Dimethyl sulfate or Methyl iodide (Methylating agent)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH) (Base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chlorohypoxanthine in anhydrous DMF.

  • Deprotonation: Add a suitable base (e.g., 1.1 equivalents of K2CO3 or NaH) to the solution and stir for 30 minutes at room temperature to facilitate the deprotonation of the purine ring.

  • Alkylation: Slowly add the methylating agent (1.1 equivalents of dimethyl sulfate or methyl iodide) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes). The reaction may require gentle heating (e.g., 50-60 °C) to proceed to completion.

  • Work-up: Once the starting material is consumed, quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (CC50 Determination)

This protocol determines the toxicity of the compound to the host cells. The MTT assay, which measures mitochondrial activity, is a common method.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Assay medium (reduced FBS, e.g., 2%)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare serial dilutions of the test compound in assay medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: After 24 hours, remove the culture medium and add the diluted compound to the wells. Include cell-only controls (no compound) and solvent controls (DMSO).

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 3: Antiviral Efficacy Assay (EC50 Determination) - Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock with a known titer (plaque-forming units/mL)

  • Assay medium

  • This compound serial dilutions

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.

  • Infection: Remove the growth medium and infect the cells with a specific number of plaque-forming units (PFU) of the virus (e.g., 100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the serial dilutions of the test compound prepared in the overlay medium. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible in the virus control wells (typically 2-5 days).

  • Staining: Fix the cells (e.g., with formaldehyde) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression.

The following diagram outlines the general workflow for in vitro antiviral screening:

Antiviral_Screening_Workflow Start Start: Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (CC50) on Uninfected Host Cells Start->Cytotoxicity Antiviral Antiviral Assay (EC50) on Infected Host Cells Start->Antiviral Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SI_Calculation Calculate Selectivity Index (SI) SI = CC50 / EC50 Data_Analysis->SI_Calculation Conclusion Determine Antiviral Potential SI_Calculation->Conclusion

Caption: General workflow for in vitro antiviral screening.

Data Presentation

Summarize the quantitative data from the cytotoxicity and antiviral assays in a clear and structured table for easy comparison.

CompoundVirus TargetHost Cell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compoundVirus XCell YValueValueValue
Positive Control (e.g., Remdesivir)Virus XCell YValueValueValue

Conclusion

The exploration of novel purine analogs like this compound is a vital component of the ongoing search for new antiviral therapies. While direct evidence of its efficacy is yet to be established, its chemical structure provides a strong rationale for investigation. By following the principles and protocols outlined in this guide, researchers can systematically evaluate its cytotoxic and antiviral properties, and potentially uncover a new lead compound in the fight against viral diseases.

References

  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • Mohr, F., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. [Link]

  • Phadtare, S., et al. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules, 17(7), 8434-8451. [Link]

  • JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. [Link]

  • Cadeddu, A., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Chemistry, 3(4), 1183-1197. [Link]

  • Atampugbire, G., et al. (2025, January 13). In Vitro Antiviral Assays: A Review of Laboratory Methods. Semantic Scholar. [Link]

  • Biernacka, K., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(23), 5555. [Link]

  • Kern, E. R. (2003). In vitro activity of Shippool-1, a purified extract of a Chinese herbal medicine, against herpes simplex virus. Antiviral Research, 58(1), 75-82. [Link]

  • Holý, A., et al. (2005). Purine P1 receptor-dependent immunostimulatory effects of antiviral acyclic analogues of adenine and 2,6-diaminopurine. European Journal of Pharmacology, 528(1-3), 157-165. [Link]

  • Gunic, E., et al. (2007). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 12(11), 2519-2530. [Link]

  • ResearchGate. (2025, August 10). Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase. [Link]

  • ResearchGate. (2025, August 6). CNS cancer cell line cytotoxicity profiles of some 2, 6, 9-Substituted purines: A comparative five-dose testing study. [Link]

  • Galabov, A. S., et al. (2021). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 26(16), 4937. [Link]

  • Van Aerschot, A. A., et al. (1993). Antiviral activity of C-alkylated purine nucleosides obtained by cross-coupling with tetraalkyltin reagents. Journal of Medicinal Chemistry, 36(20), 2938-2942. [Link]

  • Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]

  • Kim, D., et al. (1999). Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. Bioorganic & Medicinal Chemistry, 7(3), 565-570. [Link]

  • Kim, D., et al. (1998). Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. Bioorganic & Medicinal Chemistry, 6(12), 2525-2530. [Link]

  • Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473. [Link]

  • de la Cruz, M. J., et al. (2012). Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules, 17(7), 8734-8743. [Link]

  • Kim, D., et al. (2001). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Bioorganic & Medicinal Chemistry, 9(7), 1837-1846. [Link]

  • Schultz, D. C., et al. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. bioRxiv. [Link]

  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-21. [Link]

  • De Clercq, E. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate Research, 382, 63-73. [Link]

  • Fedorov, I. I., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 28(14), 5406. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-7H-purine. PubChem. [Link]

Sources

Application Note & Protocols: Utilizing 2-Chloro-9-methyl-3H-purin-6(9H)-one for the Interrogation of Purine Metabolism Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in metabolic studies, oncology, and immunology.

Preamble: The Centrality of Purine Metabolism

Purine metabolism represents a cornerstone of cellular function, governing the synthesis, degradation, and recycling of foundational biomolecules.[1] The products of these pathways, primarily adenosine and guanosine nucleotides, are not merely components of DNA and RNA. They are integral to cellular energy currency (ATP, GTP), signal transduction (cAMP, cGMP), and as cofactors in numerous enzymatic reactions. Cells maintain purine nucleotide pools through two interconnected pathways: the de novo synthesis pathway and the salvage pathway.[1]

  • De Novo Synthesis: An energy-intensive process that builds purine rings from simple precursors like amino acids, CO2, and formate.[2][3][4] It begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the parent purine nucleotide from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are derived.[3][5]

  • Salvage Pathway: An energy-conserving route that recycles pre-formed purine bases (hypoxanthine, guanine, adenine) derived from nucleic acid turnover or dietary sources.[6][7] Key enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT) catalyze the conversion of these bases back into nucleotides.[7][8]

The intricate regulation and balance between these pathways are critical for cellular homeostasis. Dysregulation is a hallmark of numerous pathologies, including cancer, where rapidly proliferating cells exhibit heightened purine demand, and inborn errors of metabolism like Lesch-Nyhan syndrome, caused by HGPRT deficiency.[7][8] Consequently, the enzymes of these pathways are compelling targets for therapeutic intervention.[9][10] Chemical probes are indispensable tools for dissecting these pathways, validating drug targets, and screening for novel therapeutic agents.

This guide details the application of 2-Chloro-9-methyl-3H-purin-6(9H)-one , a synthetic purine derivative, as a tool for studying purine metabolism. Due to its structural similarity to natural purines like guanine and hypoxanthine, this compound can be used to probe the activity of key metabolic enzymes and perturb cellular purine pools.

Profile of the Research Tool: this compound

This compound is a methylated and chlorinated purine analog. Its structure suggests several potential mechanisms of interaction within the purine metabolic network. The methyl group at the N9 position mimics the linkage to the ribose sugar in nucleosides, while the chloro group at the C2 position can influence its electronic properties and potential as an enzyme substrate or inhibitor.

Hypothesized Points of Intervention:

  • Substrate for Salvage Enzymes: Its structural resemblance to hypoxanthine suggests it could be a substrate for HGPRT, leading to its conversion into a toxic nucleotide analog.

  • Enzyme Inhibition: The compound could act as a competitive or allosteric inhibitor of key enzymes in either the de novo or salvage pathways, such as IMP Dehydrogenase (IMPDH) or HGPRT.

  • Metabolic Disruption: Even without direct enzymatic interaction, its presence could disrupt the delicate feedback regulation that governs purine biosynthesis.[6][11]

The following protocols provide a systematic approach to first characterize the compound's effects in a cellular context and then use it to investigate purine pathway dynamics.

Property Value Source / Notes
IUPAC Name 2-chloro-9-methyl-1H-purin-6(9H)-oneN/A
Molecular Formula C₆H₅ClN₄ON/A
Molecular Weight 184.58 g/mol N/A
Solubility Soluble in DMSO. Sparingly soluble in aqueous buffers.Prepare high-concentration stock solutions in anhydrous DMSO.
Stability Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.N/A

Foundational Protocol: Cellular Viability and Proliferation Assay

Causality Statement: Before investigating metabolic effects, it is imperative to establish the cytotoxic or cytostatic concentration range of the compound. This ensures that subsequent metabolic experiments are conducted at concentrations that perturb the pathway of interest without causing widespread, non-specific cell death, which would confound metabolite measurements. The IC50 (half-maximal inhibitory concentration) is a key parameter derived from this assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293 for a general model, or a cancer cell line like K562 with high purine flux) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for a period relevant to cell division (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or a resazurin-based assay) according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader (luminometer or fluorometer).

  • Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Core Protocol: Profiling Purine Metabolite Pools via LC-MS/MS

Causality Statement: The most direct way to understand how a compound affects a metabolic pathway is to measure the changes in the concentrations of the pathway's intermediates and end-products. By treating cells with this compound and quantifying key purines using a highly sensitive and specific method like LC-MS/MS, we can pinpoint the site of perturbation. For example, a buildup of IMP and a depletion of GMP would strongly suggest inhibition of IMPDH.[2]

This protocol is designed as a self-validating system by including time-course and dose-response arms, which provide a dynamic view of the metabolic rewiring induced by the compound.

G cluster_prep Preparation cluster_treat Treatment cluster_extract Extraction cluster_analysis Analysis a Seed Cells in 6-well Plates (e.g., 1x10^6 cells/well) b Allow Adherence (Overnight) a->b c Treat with Compound (e.g., 0.5x, 1x, 2x IC50) and Vehicle Control b->c d Incubate for Time Points (e.g., 2, 8, 24 hours) c->d e Rapidly Quench Metabolism (Cold Saline Wash) d->e f Lyse & Precipitate Protein (80% Methanol, -80°C) e->f g Collect Supernatant f->g h LC-MS/MS Analysis (UPLC, Q-TOF MS) g->h i Quantify Metabolites (e.g., IMP, GMP, GTP, AMP, ATP) h->i j Data Interpretation i->j

Caption: Key nodes in purine metabolism for interpreting LC-MS/MS data.

Concluding Remarks

The methodologies outlined provide a robust framework for using this compound as a chemical probe to investigate purine metabolism. By systematically assessing its impact on cell viability and then performing detailed metabolite profiling, researchers can elucidate its mechanism of action and uncover novel regulatory features of the purine synthesis and salvage pathways. This approach is not only critical for fundamental biological research but also forms the basis for identifying and validating new therapeutic targets in drug discovery.

References

  • Ben-Sahra, I., & Hoxhaj, G. (2021). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. Frontiers in Cell and Developmental Biology. [Link]

  • Ting, L. M., et al. (2012). Transition-state inhibitors of purine salvage and other prospective enzyme targets in malaria. Future Medicinal Chemistry. [Link]

  • Ballard, T. (2023). 7.11: Purine de novo Biosynthesis. Biology LibreTexts. [Link]

  • Wood, A. W., & Seegmiller, J. E. (1973). Regulation of De Novo Purine Biosynthesis in Human Lymphoblasts. Journal of Biological Chemistry. [Link]

  • Ali, M. F., et al. (2013). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. Journal of Neuroscience Methods. [Link]

  • USMLE Strike. (2022). De Novo Nucleotide Synthesis. USMLE Strike. [Link]

  • El Kouni, M. H. (2010). Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? Current Medicinal Chemistry. [Link]

  • Sutcliffe, D. J., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences. [Link]

  • Chido, D. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. [Link]

  • Wikipedia contributors. (2024). Purine metabolism. Wikipedia. [Link]

  • Clinical Learning. (2023). Purine Salvage Pathways & Catabolism of Purine Nucleotides. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve your reaction yield, enhance product purity, and streamline your synthetic workflow. Our guidance is based on established principles of purine chemistry and field-proven insights.

Introduction: Navigating the Synthesis

This compound, a key intermediate for various bioactive molecules, can be synthesized via several routes. The optimal path often depends on the available starting materials and the specific challenges encountered in the laboratory. This guide focuses on troubleshooting two of the most common synthetic strategies:

  • Route A: Selective chlorination of 9-methylxanthine.

  • Route B: Selective hydrolysis of 2,6-dichloro-9-methylpurine.

Each route presents unique challenges, from regioselectivity in alkylation to controlling the extent of chlorination or hydrolysis. This guide is structured to help you diagnose and resolve these specific issues.

Visualizing the Synthetic Pathways

To provide a clear overview, the two primary synthetic routes are illustrated below. Understanding these pathways is the first step in effective troubleshooting.

SynthesisPathways cluster_A Route A: Selective Chlorination cluster_B Route B: Selective Hydrolysis A_start 9-Methylxanthine A_product This compound A_start->A_product Chlorination at C2 A_reagent POCl3 / Amine Base A_reagent->A_start B_start 2,6-Dichloropurine B_inter 2,6-Dichloro-9-methylpurine B_start->B_inter N9-Methylation B_product This compound B_inter->B_product Selective Hydrolysis at C6 B_reagent1 Methylating Agent (e.g., MeI, DMS) B_reagent1->B_start B_reagent2 Controlled Hydrolysis (e.g., mild NaOH) B_reagent2->B_inter

Caption: Overview of the two primary synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis, providing explanations and actionable protocols to overcome them.

Issue 1: Low or No Yield in Chlorination of 9-Methylxanthine (Route A)

Question: I am attempting to chlorinate 9-methylxanthine with phosphorus oxychloride (POCl₃), but I am getting very low yields or recovering my starting material. What is going wrong?

Answer: The direct chlorination of xanthine derivatives can be challenging due to the low solubility of the starting material and the electron-deficient nature of the purine ring, which deactivates it towards electrophilic substitution. Standard Vilsmeier-Haack conditions may not be sufficient.

Causality & Expert Insights: Phosphorus oxychloride (POCl₃) is a common chlorinating agent, but its reaction with purinones often requires high temperatures and the presence of a tertiary amine base. The base, typically a high-boiling one like N,N-diethylaniline, acts as both a catalyst and a solvent, and it helps to activate the POCl₃. Without it, the reaction may not proceed effectively.[1] In some cases, POCl₃ can form a stable adduct with the purine, preventing the desired reaction.[1]

Optimization Protocol:

  • Reagent & Solvent Selection:

    • Use a combination of POCl₃ and a high-boiling tertiary amine. N,N-diethylaniline or tri-n-butylamine are common choices.

    • The amine can often be used in excess, acting as the solvent.

  • Reaction Temperature:

    • This reaction typically requires heating to reflux. The exact temperature will depend on the boiling point of the chosen amine.

    • Start with a reflux temperature of around 110-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Reaction Time:

    • Monitor the reaction over several hours. These reactions can be slow, and incomplete conversion is common if stopped prematurely. A typical range is 2-6 hours.

  • Work-up Procedure:

    • The work-up is critical. The reaction mixture must be quenched carefully by slowly pouring it onto crushed ice. This hydrolyzes the excess POCl₃.

    • Neutralize the acidic solution cautiously with a base like sodium bicarbonate or ammonium hydroxide to precipitate the product.

Comparative Parameter Table:

ParameterStandard ConditionOptimized ConditionRationale
Chlorinating Agent POCl₃ alonePOCl₃ with N,N-diethylanilineAmine base activates POCl₃ and improves substrate solubility.
Temperature 80-90 °C110-140 °C (Reflux)Overcomes the activation energy barrier for chlorination.
Reaction Time 1-2 hours2-6 hours (Monitored)Ensures complete conversion of the starting material.
Work-up Water quenchSlow addition to ice, followed by careful neutralizationControls the highly exothermic quench of POCl₃ and ensures product precipitation.
Issue 2: Formation of N7-Methyl Isomer Impurity (Route B)

Question: During the methylation of 2,6-dichloropurine, I am getting a significant amount of an impurity that I suspect is the N7-methyl isomer. How can I improve the N9 regioselectivity?

Answer: The alkylation of purines is a well-known challenge, frequently yielding a mixture of N7 and N9 isomers. The thermodynamically more stable N9 isomer is often favored, but the N7 isomer can be a significant kinetic product.[2]

Causality & Expert Insights: The regioselectivity of purine alkylation is highly dependent on the reaction conditions. Key factors include the choice of base, solvent, and the nature of the alkylating agent.

  • Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the purine, forming an anion. The resulting charge distribution influences the site of attack.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile generally favor N9 alkylation.

  • Steric Hindrance: While methyl groups are small, bulkier alkylating agents can sometimes favor the more accessible N9 position.

Optimization Protocol:

  • Base and Solvent System:

    • Use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMF or acetonitrile. This is a widely used and effective system for favoring N9 alkylation.[3]

    • Ensure the reagents are anhydrous, as water can affect the reaction outcome.

  • Temperature Control:

    • Run the reaction at room temperature. Higher temperatures can sometimes lead to scrambling and the formation of the thermodynamically controlled N7 isomer.

  • Alternative Methods:

    • For challenging cases, consider using silylation to protect the purine ring first. Reacting 2,6-dichloropurine with a silylating agent like HMDS followed by the addition of the methylating agent can significantly enhance N9 selectivity.

    • Phase-transfer catalysis has also been employed to improve N9 selectivity in purine alkylations.

Troubleshooting Decision Tree:

N_Alkylation_Troubleshooting start Low N9/N7 Ratio in Methylation check_conditions Are you using K₂CO₃ in DMF/MeCN at RT? start->check_conditions implement_standard Switch to K₂CO₃ in anhydrous DMF or MeCN at room temperature. check_conditions->implement_standard No check_anhydrous Are all reagents and solvents strictly anhydrous? check_conditions->check_anhydrous Yes yes_path Yes no_path No dry_reagents Thoroughly dry solvents and reagents. Use fresh K₂CO₃. check_anhydrous->dry_reagents No consider_silylation Consider silylation route: React with HMDS first, then add methyl iodide. check_anhydrous->consider_silylation Yes yes_anhydrous Yes no_anhydrous No

Caption: Decision tree for troubleshooting N9/N7 isomer formation.

Issue 3: Incomplete or Over-Hydrolysis of 2,6-Dichloro-9-methylpurine (Route B)

Question: I am trying to selectively hydrolyze the C6-chloro group of 2,6-dichloro-9-methylpurine, but I either get unreacted starting material or the formation of 9-methylxanthine (hydrolysis of both chloro groups). How can I control this reaction?

Answer: The C6-chloro group on the purine ring is generally more susceptible to nucleophilic substitution (including hydrolysis) than the C2-chloro group. However, achieving perfect selectivity requires careful control of reaction conditions.

Causality & Expert Insights: The difference in reactivity arises from the electron-withdrawing properties of the adjacent nitrogen atoms in the pyrimidine portion of the purine ring, which makes the C6 position more electrophilic. The reaction is highly sensitive to pH, temperature, and reaction time.

  • pH: Mildly basic conditions are required. Strong bases (high pH) and high temperatures will promote the hydrolysis of the less reactive C2-chloro group as well.

  • Temperature: The hydrolysis should be conducted at a controlled, often mild, temperature to prevent over-reaction.

Optimization Protocol:

  • Control of pH:

    • Use a dilute solution of sodium hydroxide (e.g., 0.1 M to 1 M NaOH).

    • Alternatively, a weaker base like sodium carbonate or even aqueous ammonia can provide the necessary mild conditions.

  • Temperature Management:

    • Begin the reaction at a low temperature (e.g., room temperature) and monitor its progress closely by TLC or LC-MS.

    • If the reaction is too slow, gently warm the mixture (e.g., to 40-50 °C), but avoid aggressive heating. A Chinese patent suggests that for a similar hydrolysis, keeping the temperature between 18-22°C is optimal to avoid hydrolysis of the C6-chloro group.[4]

  • Reaction Time:

    • This is a critical parameter. Once TLC/LC-MS indicates the consumption of the starting material and the formation of the desired mono-hydrolyzed product, the reaction should be promptly quenched.

  • Quenching:

    • Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7. This will stop the hydrolysis and precipitate the product.

Comparative Parameter Table:

ParameterCondition for Over-hydrolysisOptimized Condition for SelectivityRationale
Base Concentration High (e.g., >2 M NaOH)Low (e.g., 0.1 - 1 M NaOH)Minimizes the rate of the second hydrolysis at C2.
Temperature High (> 80 °C)Low to Moderate (RT to 50 °C)Provides a sufficient energy window to favor the more reactive C6 site.
Reaction Time Prolonged / UnmonitoredCarefully monitored by TLC/LC-MSPrevents the reaction from proceeding to the di-hydrolyzed product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product? A1: The product, this compound, is often a solid with limited solubility in common organic solvents. Recrystallization is typically the most effective purification method. A good solvent system to try is aqueous ethanol or dimethylformamide (DMF)/water. If significant impurities persist, column chromatography on silica gel may be necessary, using a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol.

Q2: Can I use other methylating agents besides methyl iodide or dimethyl sulfate? A2: Yes, other methylating agents like methyl tosylate can be used. However, methyl iodide and dimethyl sulfate are the most common due to their reactivity. Always be aware of the safety precautions required for these reagents, as they are toxic and carcinogenic.

Q3: My chlorination reaction (Route A) is producing a dark, tarry substance. What causes this? A3: Decomposition and polymerization are common side reactions when heating purines under harsh acidic conditions (like neat POCl₃) at high temperatures. This is often a sign that the temperature is too high or the reaction has been heated for too long. Ensure your starting material is pure and consider lowering the reflux temperature by using a co-solvent or a different amine base. Also, ensure the work-up is performed promptly once the reaction is complete.

Q4: How can I confirm the correct isomer (N9 vs. N7) has been formed? A4: The most definitive method is 2D NMR spectroscopy. An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a correlation between the N9-methyl protons and the C4 and C8 carbons of the purine ring. In contrast, the N7-methyl protons will show correlations to C5 and C8. ¹H NMR can also be indicative, as the chemical shift of the C8-H proton can differ between the two isomers.

References

  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. (n.d.). Iowa State University. [Link]

  • Geen, G. R., Grinter, T. J., Kincey, P. M., & Jarvest, R. L. (1990). The effects of the C6 substituent on the regioselectivity of N-alkylation of 2-aminopurines. Tetrahedron, 46(19), 6903-6914.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega. [Link]

  • D'Ambrosio, K., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. [Link]

  • Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega. [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Organic Chemistry Portal. [Link]

  • The synthetic method of 2-amino-6-chloropurine. (2008).

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-9-methyl-3H-purin-6(9H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-9-methyl-3H-purin-6(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with a comprehensive, experience-driven resource to ensure the integrity and success of your experiments.

Understanding the Challenge: The Physicochemical Profile of a Substituted Purine

This compound is a substituted purine, a class of molecules with diverse biological activities. However, their often-planar structures can lead to strong crystal lattice forces, resulting in poor solubility in common solvents. While DMSO is a powerful and widely used solvent in biological research, challenges can still arise.

Based on the structural characteristics of this compound, we can infer certain physicochemical properties that influence its solubility. The purine core itself has both hydrogen bond donors and acceptors. The chloro-substituent at the 2-position and the methyl group at the 9-position contribute to its lipophilicity. Understanding this balance is key to developing an effective dissolution strategy. While specific experimental data for this compound is not widely published, we can draw parallels from structurally similar molecules like 2-amino-6-chloropurine, which exhibits its highest solubility in DMSO compared to other organic solvents.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide a step-by-step troubleshooting workflow to overcome the solubility hurdles with this compound.

Q1: My this compound is not dissolving in DMSO at room temperature. What should I do?

This is a common starting point. Here’s a systematic approach to tackle this issue:

Initial Steps:

  • Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for many organic compounds.

  • Vortexing: Vigorously vortex the solution for 2-3 minutes. This mechanical agitation can help break down small aggregates and increase the surface area of the compound exposed to the solvent.

  • Sonication: If vortexing is insufficient, sonicate the sample in a water bath for 10-15 minutes. The high-frequency sound waves generate cavitation bubbles that collapse and create micro-shockwaves, which are highly effective at disrupting crystal structures and enhancing dissolution.[2]

  • Gentle Heating: Cautiously warm the solution in a water bath at 37-50°C. Increased temperature provides the energy needed to overcome the lattice energy of the solid. However, be mindful of the compound's stability at elevated temperatures. It is advisable to test the stability of a small sample first if you have concerns about degradation.

This initial troubleshooting workflow is summarized in the diagram below:

Caption: Initial troubleshooting workflow for dissolving this compound in DMSO.

Q2: I managed to dissolve the compound, but it precipitated when I diluted the DMSO stock into my aqueous buffer or cell culture medium. Why is this happening and how can I fix it?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate.

Strategies to Prevent Precipitation:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous medium, perform a stepwise dilution. First, add a small amount of the aqueous medium to the DMSO stock with vigorous mixing, then add this mixture to the remaining medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO in your assay (e.g., 0.5% instead of 0.1%) can sometimes maintain solubility. However, it is crucial to include a vehicle control with the same final DMSO concentration to account for any solvent effects on your biological system.

  • Use of Co-solvents: If the above methods fail, consider using a co-solvent in your final aqueous medium. Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous phase.

    Co-solventTypical Final ConcentrationConsiderations
    Ethanol1-5%Can have biological effects at higher concentrations.
    Propylene glycol1-10%Generally well-tolerated by cells.
    Polyethylene glycol 400 (PEG 400)1-10%Can increase viscosity.

The decision-making process for addressing precipitation is outlined below:

Caption: Decision tree for troubleshooting precipitation of this compound in aqueous media.

Experimental Protocols

Protocol 1: Standard Dissolution in DMSO
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the tube for 2-3 minutes at room temperature.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.

  • If necessary, warm the solution in a 37°C water bath for 10-15 minutes with intermittent vortexing.

  • Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can promote precipitation.

Protocol 2: Stepwise Dilution into Aqueous Medium
  • Prepare your concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • In a separate sterile tube, add a small volume of your aqueous buffer or cell culture medium (e.g., 10% of the final volume).

  • While vortexing the tube with the aqueous medium, slowly add the required volume of the DMSO stock solution.

  • Continue to vortex for 1-2 minutes.

  • Add this intermediate solution to the remaining volume of the aqueous medium and mix thoroughly.

Data Summary and Physicochemical Predictions

While experimental data for this compound is limited, we can use computational tools to predict its properties and compare them to a related compound, 2-amino-6-chloropurine.

PropertyThis compound (Predicted)2-Amino-6-chloropurine (Experimental/Predicted)Implication for Solubility
LogP ~1.5 - 2.0~1.1Indicates moderate lipophilicity, suggesting better solubility in organic solvents like DMSO than in water.
pKa (acidic) ~7.5 - 8.5Not readily availableThe lactam proton may be weakly acidic. Deprotonation at higher pH could increase aqueous solubility.
pKa (basic) ~1.5 - 2.5Not readily availableThe purine nitrogens are weakly basic. Protonation at low pH could increase aqueous solubility.
Water Solubility Predicted to be low1.7 g/L at 20°C[5]Confirms the need for an organic solvent for stock preparation.

Note: Predicted values are estimations and should be used as a guide for experimental design.

Final Recommendations and Best Practices

  • Always use anhydrous DMSO. Water is a common enemy of compound solubility in DMSO.

  • Prepare fresh dilutions. Whenever possible, prepare your final working solutions fresh from your DMSO stock.

  • Store stock solutions properly. Aliquot your DMSO stock solutions and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.

  • Perform vehicle controls. Always include a vehicle control (your final assay medium containing the same concentration of DMSO and any co-solvents) in your experiments to account for any effects of the solvent system.

  • Document your dissolution procedure. Note the methods you used to achieve dissolution (e.g., sonication, heating) in your experimental records for reproducibility.

By following this structured approach, you can effectively troubleshoot and overcome the solubility challenges associated with this compound, ensuring the accuracy and reliability of your research findings.

References

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]

  • 2-Amino-6-chloropurine riboside | C10H12ClN5O4 | CID 102197 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods - Optibrium. Available at: [Link]

  • Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. Available at: [Link]

  • Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF - ResearchGate. Available at: [Link]

  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Stability of screening compounds in wet DMSO - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC - WUR eDepot. Available at: [Link]

  • pKalculator: A pKa predictor for C-H bonds - ChemRxiv. Available at: [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms*. Available at: [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms - FDA. U.S. Food and Drug Administration. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Dimethyl sulfoxide (DMSO) is a stabilizing co-solvent for G-quadruplex DNA - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • DISSOLUTION TESTING - SAHPRA. South African Health Products Regulatory Authority. Available at: [Link]

  • PH-dependent solubility: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature. Available at: [Link]

  • How to Predict pKa - Rowan Scientific. Available at: [Link]

  • Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Solubility data and pK a values of a few drugs that demonstrate... - ResearchGate. Available at: [Link]

  • Drugs dissolved in 100% DMSO formed crystals in RPMI - can anyone help? ResearchGate. Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]

  • Effect of alkyl substituents on the thermodynamics of the self-association of purine in aqueous solution - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. Available at: [Link]

  • Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound | Request PDF - ResearchGate. Available at: [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit - FDA. U.S. Food and Drug Administration. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. International Pharmaceutical Federation. Available at: [Link]

  • Direct Regioselective C-H Cyanation of Purines - MDPI. Available at: [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education - ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Available at: [Link]

  • Self-association of purine base, 6-methylpurine, in water - organic component mixtures. PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Chlorination studies. IV. The reaction of aqueous hypochlorous acid with pyrimidine and purine bases - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • 9-((2-Hydroxyethoxy)methyl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one. Pharmaffiliates. Available at: [Link]

  • Acyclovir; [2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one]. - ResearchGate. Available at: [Link]

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Purification of 2-Chloro-9-methyl-3H-purin-6(9H)-one by Recrystallization: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support center for the purification of 2-Chloro-9-methyl-3H-purin-6(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the recrystallization of this important purine derivative. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount. This resource provides in-depth, experience-driven solutions to frequently encountered problems.

Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted purine, a class of molecules known for their varied solubility and potential for polymorphism. Its structure, featuring both a chlorine substituent and a methyl group on the purine core, influences its polarity and crystal lattice energy. A firm grasp of these properties is the foundation for successful purification.

PropertyValue/InformationSignificance for Recrystallization
Molar Mass 184.58 g/mol Affects dissolution kinetics.
Polarity Moderately PolarGuides initial solvent selection based on the "like dissolves like" principle.[1]
Melting Point Not readily available in cited sources, but related purine derivatives have melting points ranging from 125°C to over 250°C.[2][3][4]The chosen solvent's boiling point must be lower than the compound's melting point to prevent "oiling out".[5]
Thermal Stability Purine structures can be thermally stable, with some decomposing at high temperatures. For example, Acyclovir, a related purine, melts around 256°C and begins to decompose at 400°C.[3]High boiling point solvents should be used with caution to avoid degradation of the target molecule.

Troubleshooting Guide: Common Recrystallization Challenges

This section addresses specific issues you may face during the recrystallization of this compound. Each problem is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a large volume.

Cause: This is a classic sign of poor solvent selection. The solvent's solvating power at elevated temperatures is insufficient to break the crystal lattice forces of your compound.

Solution:

  • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. For moderately polar compounds like substituted purines, consider the following, starting with the most likely candidates:

    • Alcohols: Ethanol, Methanol, Isopropanol.[6][7]

    • Ketones: Acetone.

    • Esters: Ethyl acetate.

    • Aqueous Mixtures: Ethanol/water or Acetone/water mixtures can be highly effective for tuning polarity.[5][8]

  • Protocol for Solvent Screening:

    • Place a small, known amount of your crude product (e.g., 20-30 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.

    • Observe solubility at room temperature. An ideal solvent will show poor solubility at this stage.[1][5]

    • Heat the test tubes in a water or sand bath. A good solvent will completely dissolve the compound at or near its boiling point.[1][5]

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large quantity of crystals.[5]

Caption: Troubleshooting workflow for poor dissolution.

Q2: After cooling, no crystals have formed, or the yield is extremely low.

Cause: This issue typically arises from one of two scenarios: using too much solvent, or the solution being supersaturated.

Solution:

  • Addressing Excess Solvent:

    • The most common reason for low or no yield is using an excessive amount of solvent.[9] Even at low temperatures, a large volume of solvent will keep a significant portion of your compound dissolved.

    • Remedy: Gently heat the solution to evaporate a portion of the solvent.[9][10] Continue to heat until you observe the solution becoming slightly cloudy, indicating saturation. Then, add a very small amount of fresh hot solvent to redissolve the solid and allow it to cool again.

  • Inducing Crystallization from a Supersaturated Solution:

    • Sometimes, a solution needs a nucleation site to initiate crystal growth.[9]

    • Scratching Method: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[9][10] The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[9][10] This provides a template for further crystal growth.

    • Extended Cooling: Place the flask in an ice-salt bath for a more significant temperature drop, which can sometimes force crystallization.[9]

Q3: The product "oils out" instead of forming crystals.

Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9][10] This is often due to a high concentration of impurities, which can depress the melting point of the mixture, or because the boiling point of the solvent is too high.

Solution:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.[10] This lowers the saturation point, allowing the solution to cool to a lower temperature before precipitation begins.

  • Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature gradually. This can favor the formation of an ordered crystal lattice over a disordered oil.[9]

  • Solvent System Modification: If using a single solvent, consider switching to a mixed solvent system. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor," miscible solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[11]

Caption: Decision tree for addressing "oiling out".

Frequently Asked Questions (FAQs)

Q: What are some common impurities I might encounter with this compound?

A: Impurities can arise from starting materials, side reactions, or degradation. For substituted purines, common impurities can include regioisomers (e.g., N7- or N3-alkylated purines), unreacted starting materials, or byproducts from the chlorination or methylation steps.[12][13] If your product is highly colored, it may indicate the presence of polymeric or degradation impurities.

Q: How do I choose between a single solvent and a mixed solvent system?

A: A single solvent is ideal when you can find one that provides good solubility at high temperatures and poor solubility at low temperatures.[5] However, for many compounds, a single solvent that meets these criteria perfectly is not available. A mixed solvent system offers greater flexibility in fine-tuning the polarity of the crystallization medium.[8][11] For purine derivatives, which can have intermediate polarity, mixed systems like ethanol/water are often very effective.[5]

Q: Can I use chromatography instead of recrystallization?

A: Yes, flash column chromatography is a common alternative for purifying purine derivatives.[6] It can be particularly useful if recrystallization fails or if you need to separate compounds with very similar solubility profiles. For purines with polar substituents, a common mobile phase is dichloromethane/methanol.[6] However, recrystallization is often preferred for large-scale purifications due to its cost-effectiveness and scalability.

Q: How can I improve the recovery of my product?

A: To maximize yield, use the minimum amount of hot solvent necessary to dissolve your compound.[5][10] Ensure the solution is cooled thoroughly in an ice bath to minimize the amount of product remaining in the mother liquor. When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to avoid re-dissolving your product.[5]

References

  • Recrystallization-1.pdf. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website: [Link]

  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry website: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry website: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Retrieved from Mettler Toledo website: [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Retrieved from Teledyne ISCO website: [Link]

  • Lab Procedure: Recrystallization. (n.d.). Retrieved from LabXchange website: [Link]

  • Recrystallization. (n.d.). Retrieved from Amrita Vishwa Vidyapeetham Virtual Lab website: [Link]

  • Troubleshooting. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Recrystallization. (n.d.). Retrieved from Wired Chemist website: [Link]

  • Recrystallization. (2023, January 29). Retrieved from Chemistry LibreTexts website: [Link]

  • Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives. (2019). Journal of Chemical and Pharmaceutical Sciences, 12(4).
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). Molecules, 26(16), 4933.
  • Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. (2014). Iranian Journal of Pharmaceutical Research, 13(2), 527–535.
  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2023). RSC Advances, 13(31), 21489–21501.
  • 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one. (n.d.). Retrieved from webbook.nist.gov website: [Link]

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2006). Molbank, 2006(4), M481.
  • Preparation of a fully substituted purine library. (2005).
  • SID 128610196. (n.d.). Retrieved from PubChem website: [Link]

  • Acyclovir-Impurities. (n.d.). Retrieved from Pharmaffiliates website: [Link]

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(9), o2769.
  • (R)-2-amino-9-((2-chloro-3-hydroxypropoxy)methyl)-1,9-dihydro-6H-purin-6-one. (n.d.). Retrieved from Pharmaffiliates website: [Link]

  • 9-((2-Hydroxyethoxy)methyl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one. (n.d.). Retrieved from Pharmaffiliates website: [Link]

  • Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. (2001). Archiv der Pharmazie, 334(8-9), 273–279.
  • 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;hydron. (n.d.). Retrieved from PubChem website: [Link]

  • Acyclovir; [2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one]. (2021). Molecules, 26(21), 6432.
  • Synthesis of related substances of antiviral drug Valacyclovir. (2021).
  • Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. (2002). Archiv der Pharmazie, 335(5), 229–234.

Sources

Technical Support Center: A Guide to Handling 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-9-methyl-3H-purin-6(9H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation.

I. Understanding the Stability of this compound

This compound, like many halogenated purine analogs, is susceptible to degradation in solution, which can significantly impact experimental outcomes. The primary degradation pathway is hydrolysis of the chloro group, particularly under acidic conditions. This process replaces the chlorine atom with a hydroxyl group, forming the corresponding 6-hydroxy-purin-one derivative. The rate of this degradation is influenced by several factors including pH, solvent, temperature, and light exposure.

II. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound in solution.

Issue 1: Loss of Compound Activity or Inconsistent Results

  • Question: My experiments are showing a gradual loss of the compound's expected biological activity over time, or the results are highly variable between experiments. What could be the cause?

  • Answer: The most probable cause for a decline in activity or inconsistent results is the degradation of this compound in your stock or working solutions. The chloro group at the 2-position of the purine ring is susceptible to nucleophilic substitution, primarily hydrolysis, which is significantly accelerated in acidic environments.

    Troubleshooting Steps:

    • pH Verification: Immediately check the pH of your stock and working solutions. Acidic conditions (pH < 7) will catalyze the hydrolysis of the chloro group, leading to the formation of an inactive or less active hydroxy analog.

    • Solvent Selection: If you are using protic solvents, especially water or alcohols, without pH control, the solution may become acidic over time due to absorbed atmospheric CO2. Consider using aprotic solvents for your stock solution if compatible with your experimental design. For aqueous solutions, always use a buffer system to maintain a neutral or slightly basic pH (pH 7-8).

    • Freshly Prepared Solutions: Prepare fresh working solutions from a solid compound or a recently prepared stock solution for each experiment. Avoid using aged solutions.

    • Storage Conditions: Review your storage procedures. Stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Question: I am analyzing my sample containing this compound via HPLC and observe one or more unexpected peaks that increase in area over time. What are these peaks?

  • Answer: The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. The primary degradation product is likely 9-methyl-2-hydroxy-3H-purin-6(9H)-one, formed through the hydrolysis of the 2-chloro group. Other minor degradation products could also be present depending on the specific conditions.

    Troubleshooting and Identification Steps:

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. Intentionally expose a small sample of your compound to acidic conditions (e.g., 0.1 N HCl) and analyze it by HPLC/LC-MS. The peak that grows under these conditions is likely your primary degradation product.

    • LC-MS/MS Analysis: Utilize LC-MS/MS to characterize the unknown peaks. The degradation product will have a molecular weight corresponding to the substitution of chlorine with a hydroxyl group. Fragmentation analysis can further confirm the structure.

    • Optimize Analytical Method: Ensure your HPLC method is capable of separating the parent compound from its potential degradation products. A well-developed stability-indicating method is crucial.[1][2]

Issue 3: Poor Solubility or Precipitation of the Compound

  • Question: I am having difficulty dissolving this compound, or it precipitates out of solution over time. How can I improve its solubility and stability in solution?

  • Answer: Solubility issues can be linked to the choice of solvent and the concentration of the compound. Precipitation over time might also be related to degradation, where the degradation product has lower solubility in the chosen solvent system.

    Troubleshooting Steps:

    • Solvent Selection: Refer to the solubility data table below. For stock solutions, prioritize aprotic solvents like DMSO or DMF where the compound is generally more stable. For aqueous working solutions, the use of a small percentage of an organic co-solvent may be necessary.

    • pH Adjustment: The solubility of purine analogs can be pH-dependent. For aqueous solutions, adjusting the pH to a slightly basic range (pH 7-8) might improve solubility and will also help prevent acid-catalyzed degradation.

    • Sonication and Gentle Warming: To aid dissolution, you can use an ultrasonic bath or gently warm the solution. However, avoid excessive heat as it can accelerate degradation.

    • Concentration: Do not exceed the known solubility limit of the compound in your chosen solvent. It is often better to work with slightly lower concentrations to ensure complete dissolution and stability.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for this compound in solution?

    • A1: The primary degradation pathway is acid-catalyzed hydrolysis of the 2-chloro group to a 2-hydroxy group, forming 9-methyl-2-hydroxy-3H-purin-6(9H)-one. This reaction is significantly faster in acidic conditions.[3][4]

  • Q2: What are the optimal storage conditions for solid this compound and its solutions?

    • A2:

      • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

      • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.

      • Aqueous Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. If short-term storage is necessary, use a buffer to maintain a pH between 7 and 8, store at 2-8°C, and protect from light. Do not store aqueous solutions for extended periods.

  • Q3: Which solvents are recommended for preparing solutions of this compound?

    • A3: For stock solutions, DMSO and DMF are recommended due to good solubility and the aprotic nature which minimizes hydrolysis. For aqueous working solutions, the use of buffers (e.g., PBS, TRIS) at a neutral to slightly alkaline pH is crucial. If co-solvents are needed to improve aqueous solubility, use the minimum amount of a water-miscible organic solvent like ethanol or acetonitrile.

  • Q4: How can I monitor the stability of my this compound solution?

    • A4: The most reliable method is to use a stability-indicating HPLC method. This involves analyzing your solution at different time points and quantifying the peak area of the parent compound and any degradation products. A decrease in the parent peak area and a corresponding increase in degradation product peak areas indicate instability.

  • Q5: Is this compound sensitive to light?

    • A5: While hydrolysis is the primary concern, purine analogs can be susceptible to photodegradation. It is a best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during storage and handling.

IV. Data and Protocols

Solubility and Stability Data
SolventSolubilityRecommended UseStability Considerations
DMSOHighStock SolutionsGood stability when stored properly.
DMFHighStock SolutionsGood stability when stored properly.
WaterLowWorking SolutionsProne to hydrolysis, especially at acidic pH. Use of buffers is essential.
EthanolModerateCo-solventCan be used to aid aqueous solubility.
PBS (pH 7.4)Low to ModerateWorking SolutionsBuffered system helps to prevent acid-catalyzed degradation.
Experimental Protocol: Stability Assessment of this compound in Aqueous Solution by HPLC

This protocol outlines a general procedure to assess the stability of your compound in a specific aqueous buffer.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)
  • HPLC system with UV detector
  • C18 reverse-phase HPLC column

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 7.0).
  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Test Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer you wish to test (e.g., PBS, pH 7.4).

3. HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar)
  • Mobile Phase A: 20 mM Phosphate Buffer, pH 7.0
  • Mobile Phase B: Acetonitrile
  • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5-95% B over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Determine the λmax of the compound (typically around 250-270 nm for purine analogs).
  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Inject the freshly prepared test solution (t=0) into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.
  • Store the test solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
  • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution into the HPLC.
  • Record the peak area of the parent compound and any new peaks that appear.
  • Calculate the percentage of the remaining parent compound at each time point relative to t=0.

V. Visualizations

Degradation Pathway

This compound This compound 9-methyl-2-hydroxy-3H-purin-6(9H)-one 9-methyl-2-hydroxy-3H-purin-6(9H)-one This compound->9-methyl-2-hydroxy-3H-purin-6(9H)-one  Hydrolysis (H2O) Accelerated by H+

Caption: Primary degradation pathway of this compound.

Experimental Workflow for Stability Assessment

cluster_prep Solution Preparation cluster_analysis HPLC Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Test_Solution Prepare Test Solution (e.g., 100 µM in Aqueous Buffer) Stock_Solution->Test_Solution Initial_Analysis t=0 Analysis (Establish Baseline) Test_Solution->Initial_Analysis Time_Point_Analysis Analysis at Time Intervals (t=1, 2, 4, 8, 24h) Initial_Analysis->Time_Point_Analysis Data_Analysis Data Analysis (% Degradation vs. Time) Time_Point_Analysis->Data_Analysis

Sources

Technical Support Center: Optimizing Derivatization of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of 2-Chloro-9-methyl-3H-purin-6(9H)-one. This purine derivative is a critical building block in medicinal chemistry and drug development, serving as a versatile scaffold for synthesizing a wide array of bioactive molecules, including kinase inhibitors and therapeutic agents. The reactivity of the chlorine atom at the C2 position allows for various functionalizations, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

However, the unique electronic properties of the purine ring system can present challenges, such as regioselectivity issues, catalyst inhibition, and purification difficulties. This guide, structured in a question-and-answer format, is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions to navigate these complexities effectively. As Senior Application Scientists, our goal is to blend established chemical principles with field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered my starting material. What are the likely causes and how can I fix this?

Potential Causes:

  • Inactive Catalyst: For cross-coupling reactions, the palladium catalyst may be oxidized or otherwise deactivated.

  • Inappropriate Base: The base may be too weak to facilitate the catalytic cycle (in cross-coupling) or deprotonate the nucleophile (in N-alkylation).[1]

  • Poor Solvent Choice: The solvent may not be suitable for the reaction type or may not adequately dissolve the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for these types of reactions.[1]

  • Low Reaction Temperature: Many derivatization reactions, especially cross-couplings with less reactive chloro-purines, require heating to proceed at a reasonable rate.[2][3]

  • Presence of Water or Oxygen: Many organometallic catalysts and strong bases are sensitive to air and moisture.

  • Insufficient Reaction Time: The reaction may simply need more time to reach completion.

Recommended Solutions:

  • Verify Reagent Quality: Use fresh, high-purity starting materials, solvents, and reagents. For cross-coupling reactions, ensure the palladium catalyst is from a reliable source and has been stored correctly.

  • Optimize the Base and Solvent System:

    • For Suzuki or Buchwald-Hartwig reactions, consider stronger bases like Cs₂CO₃ or K₃PO₄. Ensure your solvent is anhydrous.

    • For N-alkylation , if a weaker base like K₂CO₃ is ineffective, a stronger base such as sodium hydride (NaH) may be required, typically in an anhydrous solvent like DMF or THF.[1][4]

  • Increase the Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Microwave-assisted heating can also be an effective way to accelerate the reaction.[3]

  • Ensure an Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) and use degassed solvents, especially for palladium-catalyzed reactions.

  • Monitor the Reaction Over Time: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction is stalling.[5]

Issue 2: Formation of Multiple Products, Including Isomers

Question: I am observing multiple spots on my TLC plate, and NMR analysis suggests a mixture of products. How can I improve the selectivity of my reaction?

Potential Causes:

  • N7 vs. N9 Alkylation: Alkylation of the purine ring can occur at either the N9 (thermodynamically favored) or N7 position, leading to regioisomers. Direct alkylation often leads to a mixture of N7/N9 derivatives.[6]

  • Side Reactions: The nucleophile or other reagents may react at other positions on the purine ring or decompose under the reaction conditions.

  • Di-alkylation: In N-alkylation reactions, the product can sometimes be alkylated a second time, especially with a strong base and excess alkylating agent.[4]

Recommended Solutions:

  • Control Regioselectivity in N-Alkylation:

    • The pre-installed methyl group at the N9 position of this compound should prevent alkylation at this site. However, if you are working with a related purine that is unsubstituted at N9, careful selection of conditions is crucial. For N9 selectivity, using a base like K₂CO₃ in DMF is a common starting point.

    • In cases where N7 alkylation is a competing pathway, steric hindrance can be used to direct substitution to the N9 position.[7]

  • Optimize Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.5 equivalents) of the nucleophile or coupling partner. Avoid a large excess, which can lead to side reactions.

  • Modify Reaction Conditions: Lowering the reaction temperature may improve selectivity by favoring the desired kinetic product.

  • Purification Strategy: If a minor, inseparable impurity is formed, consider if a purification strategy after a subsequent synthetic step might be more effective.

Troubleshooting Workflow

Here is a general workflow to diagnose and resolve common issues in your derivatization experiments.

G start Reaction Failed or Low Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent/Catalyst Activity & Solvent Purity check_sm->check_reagents SM is Pure sm_impure Purify Starting Material check_sm->sm_impure SM is Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents are Good reagents_bad Replace Reagents/Catalyst, Use Anhydrous Solvents check_reagents->reagents_bad Reagents are Suspect optimize Systematically Optimize Conditions check_conditions->optimize Conditions Seem Correct sm_impure->start Retry reagents_bad->start Retry optimize_temp Increase Temperature optimize->optimize_temp optimize_base Change Base/Solvent optimize->optimize_base optimize_cat Screen Catalysts/Ligands optimize->optimize_cat success Successful Reaction optimize_temp->success optimize_base->success optimize_cat->success

Caption: A logical troubleshooting workflow for failed reactions.

Frequently Asked Questions (FAQs)

Q1: Which reaction is generally preferred for forming a C-N bond at the C2 position?

The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds with aryl chlorides.[8][9] It offers broad substrate scope, allowing for the coupling of various primary and secondary amines under relatively mild conditions. This palladium-catalyzed cross-coupling reaction is often more efficient and higher-yielding than traditional nucleophilic aromatic substitution for this purpose.[10]

Q2: What is the best way to introduce a new carbon-carbon bond at the C2 position?

The Suzuki-Miyaura cross-coupling is the most common and versatile method for forming C-C bonds at this position.[3][11] It involves the reaction of the 2-chloro-purine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is tolerant of many functional groups and the required boronic acids are often commercially available or readily prepared.[12]

Q3: My this compound starting material has poor solubility. How can I address this?

Poor solubility can hinder reaction rates. Here are a few strategies:

  • Solvent Selection: Use highly polar aprotic solvents like DMF, DMSO, or NMP.

  • Temperature: Increasing the reaction temperature will generally increase the solubility of your starting material.

  • Co-solvents: In some cases, adding a co-solvent can improve solubility. For Suzuki couplings, a mixture like dioxane/water is often used.[3]

Q4: How do I choose the right palladium catalyst and ligand for a cross-coupling reaction?

The choice of catalyst and ligand is critical for success, especially with a relatively unreactive aryl chloride.

  • For Suzuki Couplings: A common starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be highly effective.[3]

  • For Buchwald-Hartwig Aminations: Bidentate phosphine ligands like BINAP or DPPF were early developments that improved reaction efficiency.[8] Modern, sterically hindered ligands such as BrettPhos or Josiphos-type ligands often provide superior results, allowing for lower catalyst loadings and milder reaction conditions.[2][13]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation at the C2 position.

G cluster_reactants Reactants cluster_procedure Procedure 2-Chloro-9-methylpurinone 2-Chloro-9-methylpurinone Aryl Boronic Acid (1.2 eq) Aryl Boronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Base (e.g., K2CO3, 2 eq) Base (e.g., K2CO3, 2 eq) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) A Combine reactants in a flask B Degas with Ar/N2 A->B C Heat (e.g., 80-100 °C) B->C D Monitor by TLC/LC-MS C->D E Workup (Quench, Extract) D->E F Purify (Column Chromatography) E->F Product Product F->Product G cluster_reactants Reactants cluster_procedure Procedure 2-Chloro-9-methylpurinone 2-Chloro-9-methylpurinone Amine (1.2 eq) Amine (1.2 eq) Pd Precatalyst (e.g., Pd2(dba)3, 2 mol%) Pd Precatalyst (e.g., Pd2(dba)3, 2 mol%) Ligand (e.g., Xantphos, 4 mol%) Ligand (e.g., Xantphos, 4 mol%) Base (e.g., Cs2CO3, 2 eq) Base (e.g., Cs2CO3, 2 eq) Solvent (e.g., Toluene) Solvent (e.g., Toluene) A Combine solids in a flask B Degas with Ar/N2 A->B C Add solvent and amine B->C D Heat (e.g., 90-110 °C) C->D E Monitor by TLC/LC-MS D->E F Workup (Filter, Concentrate) E->F G Purify (Column Chromatography) F->G Product Product G->Product

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Chloro-9-methyl-3H-purin-6(9H)-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular activity of this purine analog. We understand that observing a weaker-than-expected biological effect can be frustrating. Often, the root cause is not the compound's intrinsic potency but its inability to reach its intracellular target in sufficient concentrations.

This document provides a structured, in-depth troubleshooting framework in a question-and-answer format. We will explore the underlying scientific principles, diagnose potential issues, and provide actionable protocols to help you overcome low cell permeability and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Questions & First Steps

Question 1: I'm not observing any biological effect with this compound, even at high concentrations. How do I know if this is a cell permeability issue?

This is a common and critical first question. A lack of biological response can stem from several factors, including low intrinsic activity, compound degradation, or insufficient intracellular concentration. Before concluding that the compound is inactive, it's essential to systematically rule out permeability as a limiting factor.

The core issue is that for a drug to work on an internal target, it must first cross the cell membrane.[1] The cell membrane is a selective lipid bilayer that restricts the passage of many molecules.[2][3] Small, uncharged, and lipid-soluble (lipophilic) molecules tend to pass through most easily via passive diffusion.[4] For a compound like this compound, a purine analog, its polarity may hinder this process.

Initial Diagnostic Workflow:

To begin troubleshooting, follow a logical progression to isolate the problem. Start with the most straightforward and common issues before moving to more complex biological mechanisms.

A No Biological Effect Observed B Step 1: Verify Compound Integrity & Solubility Is the compound properly dissolved? Is the stock solution stable? A->B Start Here C Step 2: Assess Basic Experimental Parameters Is the concentration range appropriate? Is the incubation time sufficient? B->C If Soluble & Stable D Step 3: Evaluate Cell Health & Viability Is the solvent (e.g., DMSO) causing toxicity? Are the cells healthy throughout the experiment? C->D If Parameters are Optimized E Step 4: Investigate Cellular Uptake Mechanisms Is the compound being actively removed by efflux pumps? Does it require a specific transporter? D->E If Cells are Healthy F Conclusion: Low Permeability is Likely Proceed to advanced troubleshooting E->F If Uptake is Impaired

Caption: Initial diagnostic workflow for troubleshooting a lack of biological effect.

Question 2: My compound has poor solubility in aqueous media. How does this affect my experiment and how can I address it?

Poor aqueous solubility is a primary obstacle to achieving effective intracellular concentrations. If the compound precipitates in your culture medium, its effective concentration is significantly lower than intended, leading to misleading dose-response data.

The Causality: When you add a concentrated stock solution (typically in an organic solvent like DMSO) to your aqueous cell culture medium, the compound can crash out if its concentration exceeds its solubility limit in the final mixture.

Solutions & Best Practices:

  • Use a Co-Solvent (DMSO): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can dissolve a wide range of compounds and is miscible with water.[5][6] It is the standard solvent for preparing stock solutions.

    • Protocol: Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO. Then, dilute this stock into your cell culture medium.

    • Critical Control: The final concentration of DMSO in the culture medium should be kept low, typically ≤ 0.5% , as higher concentrations can be toxic to cells and affect membrane fluidity.[7][8] Always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your highest compound concentration—to ensure the observed effects are not due to the solvent.

  • Visually Inspect for Precipitation: After diluting your compound into the final culture medium, hold the plate or flask up to a light source. Look for any cloudiness, crystals, or precipitate. If observed, you must lower the final concentration.

  • Optimize the Dilution Process: When diluting the DMSO stock into the medium, vortex or pipette mix vigorously to ensure rapid and uniform dispersion, which can help prevent localized precipitation.

ParameterRecommendationRationale
Primary Solvent 100% DMSOExcellent dissolving power for many organic compounds.[5]
Stock Concentration 10-100 mMHigh enough to minimize the final volume of DMSO added to cells.
Final DMSO % in Media ≤ 0.5% (ideally ≤ 0.1%)Minimizes solvent-induced cytotoxicity and off-target effects.[7]
Essential Control Vehicle ControlDifferentiates compound effects from solvent effects.

Table 1: Best practices for using DMSO as a solvent vehicle.

Question 3: What is the optimal concentration range and incubation time I should use for this compound?

Determining the right concentration and time is crucial. Without prior data, a matrix experiment is the best approach.

The Causality:

  • Concentration: An effective dose-response curve requires testing a wide range of concentrations. Starting too low may show no effect, while starting too high might induce non-specific toxicity.

  • Incubation Time: Some compounds act quickly, while others that affect processes like cell proliferation may require longer incubation times corresponding to one or more cell cycles.[9] The effect of a compound can be time-dependent; a compound might show no effect at 24 hours but significant activity at 48 or 72 hours.[9]

Recommended Approach:

  • Concentration Range: For a novel compound, test a broad range using serial dilutions. A common starting point is from 100 µM down to 1 nM. This wide net helps identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

  • Incubation Timepoints: Test at multiple timepoints, such as 24, 48, and 72 hours . This helps capture both acute and long-term effects.

  • Cell Seeding Density: Ensure your cell seeding density is optimized so that even in the 72-hour untreated control wells, the cells are still in a healthy, logarithmic growth phase and not over-confluent.[10]

Your initial experiment should look like a grid, testing multiple concentrations at multiple time points. This will provide a comprehensive view of the compound's activity profile.

Section 2: Investigating the Root Cause of Low Permeability

Question 4: I've optimized my solvent, concentration, and incubation time, but the effect is still weak. How do I determine if the compound is failing to cross the cell membrane?

At this stage, you need to investigate the fundamental transport mechanisms that govern how a molecule like this compound enters a cell. Small molecules cross the plasma membrane primarily through two routes: passive diffusion and carrier-mediated transport.[11]

cluster_membrane Plasma Membrane (Lipid Bilayer) membrane extracellular Extracellular Space (High Compound Conc.) passive_node Passive Diffusion (Lipid-soluble, small molecules) facilitated_node Carrier Protein (e.g., ENT, CNT) Facilitated Diffusion extracellular->facilitated_node:f0 [2] intracellular Intracellular Space (Low Compound Conc.) efflux_node Efflux Pump (e.g., P-gp, MRP) Active Efflux intracellular->efflux_node:f0 [3] passive_node->intracellular [1] facilitated_node:f1->intracellular efflux_node:e->extracellular:e

Caption: Mechanisms of small molecule transport across the cell membrane.

Key Transport Mechanisms for a Purine Analog:

  • Passive Diffusion: The compound dissolves in the lipid bilayer and moves down its concentration gradient.[4] This is favored by lipophilicity and small molecular size.[1][12]

  • Facilitated Diffusion: The compound is transported by membrane proteins, known as Solute Carrier (SLC) transporters.[13] For purine analogs, the most relevant are the Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[14][15] These transporters are essential for the uptake of natural purines and can also carry analog drugs.[16][17][18][19]

  • Active Efflux: The compound successfully enters the cell but is actively pumped out by efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs).[20][21][22] This is a common mechanism of drug resistance and can keep intracellular concentrations too low to be effective.[23][24]

To differentiate between these, you can perform experiments to see if inhibiting active efflux improves your compound's efficacy.

Question 5: How can I test if my compound is being removed by cellular efflux pumps?

If your compound is a substrate for efflux pumps, its intracellular concentration will be kept low, reducing its apparent activity.[25] You can test this hypothesis by using a known efflux pump inhibitor.

The Causality: Efflux pumps are ATP-dependent transporters that actively extrude a wide range of substrates from the cell, contributing to multidrug resistance.[20][26] By inhibiting these pumps, you can increase the intracellular accumulation of their substrates.[27][28] If your compound's activity increases in the presence of an inhibitor, it is strong evidence that it is an efflux pump substrate.

Experimental Approach:

A common and broad-spectrum efflux pump inhibitor is Verapamil or Reserpine . You would perform a cell viability or functional assay with your compound in the presence and absence of the inhibitor.

Key Experimental Groups:

  • Vehicle Control: Cells + Medium + DMSO.

  • Compound Only: Cells + Medium + Your Compound.

  • Inhibitor Control: Cells + Medium + Efflux Pump Inhibitor.

  • Combination: Cells + Medium + Your Compound + Efflux Pump Inhibitor.

Interpreting the Results:

  • If the biological effect (e.g., cell death) is significantly greater in the Combination group compared to the Compound Only group, it suggests that efflux is limiting your compound's activity.

  • The Inhibitor Control is crucial to ensure the inhibitor itself is not causing the observed effect.

Efflux Pump InhibitorTypical Working ConcentrationTarget Family (Examples)
Verapamil 1-20 µMP-glycoprotein (MDR1/ABCB1)
Reserpine 1-10 µMP-glycoprotein (MDR1/ABCB1), MFS
MK-571 10-50 µMMultidrug Resistance Proteins (MRPs/ABCC)

Table 2: Common efflux pump inhibitors for in vitro experiments.

See Section 3: Experimental Protocols for a detailed step-by-step guide.

Section 3: Experimental Protocols

This section provides detailed, self-validating protocols for key experiments mentioned in this guide.

This protocol assesses cell health by measuring metabolic activity. Viable cells reduce the blue dye resazurin to the pink, fluorescent resorufin.[29]

Materials:

  • Cells of interest

  • 96-well clear-bottom black plates (for fluorescence)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • DMSO (for vehicle control)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells. Ensure you have a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 18-24 hours to allow for cell attachment and recovery.[30]

  • Compound Treatment:

    • Prepare serial dilutions of your compound in complete medium from your DMSO stock. Also prepare a medium-only control and a vehicle (DMSO) control.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

    • Incubate for your desired time points (e.g., 24, 48, 72 hours).

  • Viability Measurement:

    • Add 10 µL of resazurin solution to each well (for a final concentration of ~0.015 mg/mL).

    • Incubate for 1-4 hours at 37°C. The incubation time should be consistent across all plates and experiments.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of "medium only" (blank) wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot % Viability against compound concentration (on a log scale) to determine the IC50.

This protocol determines if inhibiting efflux pumps enhances the activity of your compound.

Materials:

  • All materials from Protocol 1.

  • Efflux pump inhibitor stock solution (e.g., Verapamil in water or DMSO).

Procedure:

  • Cell Seeding: Follow Step 1 from Protocol 1.

  • Pre-incubation with Inhibitor (Optional but Recommended):

    • Prepare medium containing the efflux pump inhibitor at the desired final concentration (e.g., 10 µM Verapamil). Also prepare a control medium without the inhibitor.

    • Remove the old medium from the cells and add 50 µL of the inhibitor-containing medium or control medium.

    • Incubate for 30-60 minutes. This allows the inhibitor to block the pumps before the compound is introduced.

  • Compound Treatment:

    • Prepare 2X concentrations of your compound serial dilutions.

    • Add 50 µL of the 2X compound dilutions to the corresponding wells (which already contain 50 µL of medium with or without the inhibitor). This brings the final volume to 100 µL and all concentrations to 1X.

    • Your experimental plate should now have wells for:

      • Compound only

      • Compound + Inhibitor

      • Inhibitor only

      • Vehicle control

    • Incubate for the desired time (e.g., 48 hours).

  • Viability Measurement & Analysis:

    • Follow Steps 3 and 4 from Protocol 1.

    • Compare the dose-response curve of the "Compound only" series to the "Compound + Inhibitor" series. A leftward shift in the curve and a lower IC50 in the presence of the inhibitor indicates that efflux is playing a role.

Workflow for Efflux Pump Inhibition Assay:

A Seed cells in 96-well plate Incubate 24h B Pre-treat half of the wells with Efflux Pump Inhibitor (EPI) (e.g., Verapamil) for 1h A->B C Add serial dilutions of This compound to both EPI-treated and untreated wells B->C D Include Controls: - Vehicle Only - EPI Only C->D E Incubate for desired time (e.g., 48h) C->E F Assess cell viability (e.g., Resazurin assay) E->F G Analyze Data: Compare dose-response curves (Compound vs. Compound + EPI) F->G H Conclusion: Leftward shift in IC50 with EPI => Compound is an efflux substrate G->H

Caption: Experimental workflow to test for efflux pump involvement.

References
  • Al-Shabib, N. A., et al. (2024). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC. [Link]

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Transport of Small Molecules. NCBI Bookshelf. [Link]

  • Anes, J., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. [Link]

  • Lemos, M. L., et al. (2013). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. NIH. [Link]

  • Quora. (2023). What factors affect a molecule's permeability through a membrane?[Link]

  • Thomson, J. P., & Saadhali, S. A. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Bioscience Biotechnology Research Asia. [Link]

  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Medicine LibreTexts. (2025). 2.10: Passive Movements across the Cell Membrane — Simple Diffusion. [Link]

  • Microbe Notes. (2023). Passive Transport: Features, Types, Functions. [Link]

  • Khan Academy. (n.d.). Passive transport and selective permeability. [Link]

  • Guimarães, K. G., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Publications. [Link]

  • Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. [Link]

  • Wikipedia. (n.d.). Passive transport. [Link]

  • Sharma, A., et al. (2019). Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. PMC. [Link]

  • Environmental Health & Safety, University of California, Berkeley. (n.d.). Use of Dimethyl Sulfoxide (DMSO). [Link]

  • Plagemann, P. G., & Wohlhueter, R. M. (1984). Regulation of purine uptake in normal and neoplastic cells. PubMed. [Link]

  • Brown, R. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. MDPI. [Link]

  • Kufe, D. W., et al. (2003). Holland-Frei Cancer Medicine. 6th edition. Purine Analogs. NCBI Bookshelf. [Link]

  • Iñiguez-Franco, F., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. AAPS PharmSciTech. [Link]

  • Axion BioSystems. (2022). The best cell viability assays to measure adoptive cell therapy potency. [Link]

  • ResearchGate. (2025). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. [Link]

  • Adams, K. N., et al. (2016). Efflux pump inhibitors: targeting mycobacterial efflux systems to enhance TB therapy. Journal of Antimicrobial Chemotherapy. [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?[Link]

  • Sharma, A., et al. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian Journal of Medical Research. [Link]

  • MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • MDPI. (2022). The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • ACS Publications. (2022). Purine Transporters as Efficient Carriers for Anti-kinetoplastid Molecules: 3′-Deoxytubercidin versus Trypanosomes. [Link]

  • Springer. (2012). Solute Carrier Transportome in Chemotherapy-Induced Adverse Drug Reactions. [Link]

  • ResearchGate. (2016). Can incubation time influence in cell assays?[Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]

  • ACS Publications. (2022). Purine Transporters as Efficient Carriers for Anti-kinetoplastid Molecules: 3′-Deoxytubercidin versus Trypanosomes. [Link]

  • mBio. (2021). Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. [Link]

  • ResearchGate. (n.d.). Cellular uptake and uptake mechanism. [Link]

  • ResearchGate. (n.d.). Effect of efflux pumps on intracellular antibiotic concentration. [Link]

  • PubChem. (n.d.). Acyclovir. [Link]

  • PubMed. (2022). Purine Transporters as Efficient Carriers for Anti-kinetoplastid Molecules: 3'-Deoxytubercidin versus Trypanosomes. [Link]

  • PubMed. (2003). Mechanism of action of purine analogues in chronic lymphocytic leukaemia. [Link]

  • Dove Medical Press. (2016). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. [Link]

  • PubMed. (1985). 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical purine derivative. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, mitigate, and prevent common side reactions, ensuring high purity and yield.

The synthesis of substituted purines is often challenging due to the complex reactivity of the heterocyclic ring system. The following guide addresses the most prevalent issues, from regioselectivity in alkylation to the hydrolytic stability of the final compound, providing both mechanistic explanations and field-proven protocols.

Logical Overview: Synthesis Pathway and Key Failure Points

The synthesis of this compound typically proceeds via the methylation of a 2-chloro-6-oxo-purine precursor. The primary challenges arise from the competing nucleophilic sites on the purine ring, leading to a mixture of undesired isomers and byproducts.

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions SM 2-Chloro-6-oxopurine (Precursor) Anion Purine Anion (Deprotonated Intermediate) SM->Anion Base (e.g., K2CO3, NaH) Solvent (e.g., DMF) Degradation Degradation Products (Ring Opening, etc.) SM->Degradation Harsh Conditions (High Temp, Strong Base) Product TARGET This compound Anion->Product Methylating Agent (e.g., MeI) Desired N9 Alkylation N7_Isomer SIDE PRODUCT 2-Chloro-7-methyl-3H-purin-7(9H)-one Anion->N7_Isomer Competitive N7 Alkylation (Thermodynamically stable) O6_Alk SIDE PRODUCT 2-Chloro-6-methoxy-9H-purine Anion->O6_Alk O-Alkylation (Tautomer Reactivity) Hydrolysis SIDE PRODUCT 9-Methylxanthine (Hydrolyzed) Product->Hydrolysis Moisture/Acid/Base (Post-synthesis)

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting FAQs

Q1: My final product is contaminated with a significant amount of an isomer that is difficult to separate. How can I improve the regioselectivity for N9-methylation?

A1: Plausible Cause & Troubleshooting

This is the most common side reaction in purine synthesis. The formation of the N7-methyl isomer occurs because the N7 and N9 positions of the purine anion are both nucleophilic, leading to competitive alkylation.[1][2] The ratio of N9 to N7 products is highly dependent on the reaction conditions, as the N9 isomer is typically the kinetically favored product while the N7 isomer can be the thermodynamically more stable one.[2][3]

Mitigation Strategies:

  • Choice of Base and Solvent: The base and solvent system is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like N,N-Dimethylformamide (DMF) typically favors N9 alkylation.[1][4] The combination of potassium carbonate (K₂CO₃) in DMF is also widely used and often provides good N9 selectivity.

  • Reaction Temperature: Perform the methylation at the lowest temperature that allows the reaction to proceed at a reasonable rate. Lower temperatures (e.g., 0 °C to room temperature) generally favor the kinetically controlled N9 product.[3]

  • Steric Hindrance: While not directly applicable to a simple methyl group, for bulkier alkyl groups, using a sterically hindered purine precursor can shield the N7 position, thus promoting N9 alkylation.[1][4]

  • Alternative Alkylation Methods: Microwave-assisted synthesis has been reported to reduce reaction times and minimize the formation of secondary products, potentially improving N9 selectivity.[5]

Verification Protocol: Use ¹H NMR to distinguish between the N9 and N7 isomers. The chemical shift of the C8-H proton is a key indicator; it is typically found at a different chemical shift for the N9 versus the N7 isomer. LC-MS can also be used to confirm the presence of two isomers with the same mass.

Condition Base Solvent Typical Outcome on N9/N7 Ratio Reference
Kinetically ControlledNaHDMFHigh N9 selectivity[1][4]
Common StandardK₂CO₃DMFGood N9 selectivity, may require optimization[6]
Thermodynamically ControlledCs₂CO₃DMFMay increase proportion of N7 isomer[6]
Phase TransferTBAHDichloromethaneCan favor N9, condition-dependent[5]

(TBAH = Tetrabutylammonium hydroxide)

Q2: I'm observing a loss of the chlorine atom during the workup or purification, resulting in 9-methylxanthine as a byproduct. What causes this and how can I prevent it?

A2: Plausible Cause & Troubleshooting

The C2-chloro substituent on the purine ring is susceptible to nucleophilic substitution, particularly hydrolysis. This can occur if the reaction mixture is exposed to water under acidic or basic conditions, especially at elevated temperatures. The resulting product, 9-methylxanthine, is often more polar and can complicate purification.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Neutral Workup: During the workup, avoid strong acids or bases. Quench the reaction by carefully adding a neutral or weakly acidic solution (e.g., saturated ammonium chloride) at low temperature. If an aqueous extraction is necessary, use deionized, degassed water and work quickly.

  • Controlled pH during Purification: When performing column chromatography, avoid highly acidic or basic mobile phases. A neutral solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is recommended. If reverse-phase chromatography is used, maintain the pH of the mobile phase as close to neutral as possible.

  • Temperature Control: Perform all workup and purification steps at or below room temperature to minimize the rate of hydrolysis.

Verification Protocol: The hydrolyzed byproduct, 9-methylxanthine, will have a different mass (M-Cl+OH) and a distinct retention time on LC-MS compared to the desired product. ¹H NMR will also show the absence of the characteristic signals for the chloro-substituted purine.

Q3: My reaction yields are low, and I have evidence of O-methylation, forming 2-Chloro-6-methoxy-9-methyl-9H-purine. Why does this happen?

A3: Plausible Cause & Troubleshooting

The starting material, 2-chloro-6-oxopurine, exists in tautomeric equilibrium with its enol form, 2-chloro-6-hydroxy-purine. Deprotonation can occur at the oxygen atom, creating an alkoxide that can be alkylated by the methylating agent. This side reaction is more common with "harder" alkylating agents and under certain solvent conditions.

Mitigation Strategies:

  • Choice of Methylating Agent: Use methyl iodide (MeI) or dimethyl sulfate (DMS). These are "softer" alkylating agents that preferentially react at the more nucleophilic nitrogen atoms over the "harder" oxygen atom.

  • Counter-ion Effects: The choice of base influences the counter-ion in solution (e.g., Na⁺, K⁺). Softer cations (like K⁺ from K₂CO₃) are generally preferred as they coordinate less tightly with the oxygen, disfavoring O-alkylation compared to harder cations like Li⁺.

  • Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are standard. Protic solvents should be avoided as they can promote the enol tautomer and facilitate O-alkylation.

Verification Protocol: O-methylation results in a product with the same mass as the N7/N9 isomers, making MS alone insufficient. ¹H NMR is definitive: the product will show a new singlet corresponding to a methoxy group (-OCH₃) around 3.8-4.2 ppm, and the characteristic N-H proton signal will be absent.

Validated Protocol: Regioselective N9-Methylation of 2-Chlorohypoxanthine

This protocol is designed to maximize the yield of the desired N9-isomer while minimizing N7- and O6-alkylation.

Materials:

  • 2-Chlorohypoxanthine (1 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equivalents)

  • Methyl Iodide (MeI) (1.1 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chlorohypoxanthine (1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 10-15 mL per gram of purine) via syringe.

  • Reaction Mixture: Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes to ensure a fine, uniform suspension.

  • Addition of Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Add methyl iodide (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Carefully quench the reaction by adding cold water.

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the pure this compound.

References

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]

  • Hocek, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Hocek, M., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information. [Link]

  • Vinuesa, S., et al. (2022). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. [Link]

  • Lee, C. H., et al. (2001). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. Journal of Medicinal Chemistry, 44(24), 4247-4251*. [Link]

  • Miroshnikov, A.I., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]

  • European Patent Office. (1993). Process for the preparation of 2-amino-6-chloropurine and derivatives. EP 0569421 B1. [Link]

Sources

Technical Support Center: Long-Term Storage and Stability of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-9-methyl-3H-purin-6(9H)-one is a crucial heterocyclic intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of various purine analogs.[1][2][3] The inherent reactivity of its chloro-substituted purine core, however, presents significant stability challenges that can compromise sample integrity, experimental reproducibility, and the overall success of research campaigns. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate degradation and ensure the long-term stability of this compound. We will explore the fundamental causes of instability and provide actionable protocols for proper storage, handling, and quality assessment.

Section 1: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common queries regarding the day-to-day management of this compound.

Q1: What are the absolute optimal conditions for the long-term storage of solid this compound?

The primary goal is to minimize exposure to the three main drivers of degradation: moisture, light, and heat. The following conditions are strongly recommended for maximizing the shelf-life of the solid compound.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (e.g., -80°C)Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, providing a robust barrier against oxidative degradation and hydrolysis.[5][6]
Light Protected from Light (Darkness)The purine ring system can absorb UV light, leading to photolytic degradation.[7][8][9][10][11]
Container Amber Glass Vial with PTFE-lined CapAmber glass blocks UV light, and a tightly sealed, chemically inert cap prevents moisture ingress.
Environment DesiccatedStoring vials within a desiccator containing a drying agent (e.g., silica gel, Drierite™) adds a critical layer of protection against ambient humidity.[12][13][14]

Q2: I've noticed the white powder has developed a slight yellow or brownish tint over time. What does this signify?

A change in color is a common visual indicator of chemical degradation. For purine-based compounds, this often suggests the formation of oxidized or polymeric impurities. While a minor color change may not always correlate with a significant loss of purity, it is a critical warning sign. The sample's integrity is now questionable, and you must perform a purity analysis (see Section 2) before using it in any experiment.

Q3: Why is moisture control so critical for this specific compound?

The C2 position of the purine ring is electron-deficient, making the attached chlorine atom a susceptible leaving group for nucleophilic substitution. Water is a nucleophile that can attack this position, leading to an irreversible hydrolysis reaction. This process replaces the chlorine atom with a hydroxyl group, converting the starting material into an undesired, and structurally different, guanine-like analog.[15][16] This is often the primary degradation pathway in suboptimal storage conditions.[5][6]

Q4: Can I prepare a stock solution for long-term storage?

Storing this compound in solution for extended periods is strongly discouraged . Degradation rates are significantly accelerated in solution compared to the solid state.[12] If you must prepare a stock solution for experimental use:

  • Solvent Choice: Use only high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF). Avoid protic solvents like methanol or ethanol, which can actively participate in degradation.

  • Storage: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere.

  • Usage: Once thawed, use the solution immediately and discard any unused portion. Do not attempt to refreeze and store it again.

Section 2: Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample has degraded due to improper storage or age, a systematic investigation is required to confirm its identity and purity. This workflow provides a logical sequence of steps to assess the quality of your material.

G cluster_0 Troubleshooting Workflow A Degradation Suspected (e.g., failed reaction, color change) B Step 1: Visual & Physical Inspection - Check color, appearance (clumping) - Verify solubility in intended solvent A->B C Step 2: Preliminary Purity Check (TLC) - Compare to a reference standard - Look for new spots B->C Discrepancy found D Step 3: Definitive Purity Analysis (HPLC) - Quantify parent compound - Detect and quantify impurities C->D Impurities detected E Step 4: Structural Confirmation (LC-MS) - Identify mass of parent and impurities - Confirm degradation products D->E Purity <95% or unknown peaks F Decision: Use, Purify, or Discard D->F Purity >95% E->F

Caption: Logical workflow for investigating suspected compound degradation.

Step-by-Step Troubleshooting Protocol:

  • Visual and Physical Inspection:

    • Color: Compare the sample to a photograph of a fresh lot or its description on the certificate of analysis. Note any deviation from a pure white powder.

    • Appearance: Look for clumping or a "gummy" texture, which can indicate moisture absorption.[14]

    • Solubility: Attempt to dissolve a small amount in a solvent where it is known to be soluble. Incomplete dissolution or the presence of particulates may suggest the formation of less soluble degradation products.

  • Preliminary Purity Check via Thin-Layer Chromatography (TLC):

    • This is a rapid, qualitative method to visualize impurities.

    • Spot your sample alongside a trusted reference standard (if available) on a TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., Dichloromethane:Methanol 95:5).

    • Visualize under UV light (254 nm). The appearance of new spots in your sample lane that are not present in the standard lane is a strong indication of degradation.

  • Definitive Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • HPLC is the gold standard for quantifying purity.[12][17] A stability-indicating HPLC method is required, which can separate the parent compound from all potential degradation products.[18][19]

    • Analyze the sample and calculate the area percentage of the main peak. A purity level below 95% is often considered unacceptable for sensitive applications.

    • The presence of new peaks confirms the formation of impurities. (See Protocol 4.1 for developing a suitable method).

  • Structural Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS):

    • If significant impurities are detected by HPLC, LC-MS analysis is essential to identify them.

    • The mass-to-charge ratio (m/z) of the impurity peaks can confirm the identity of expected degradation products. For example, the hydrolysis product would have a molecular weight corresponding to the replacement of -Cl (35.45 amu) with -OH (17.01 amu).[20]

Section 3: Key Degradation Pathways

Understanding the chemical vulnerabilities of this compound is fundamental to preventing its degradation. The primary pathways are hydrolysis, photolysis, and oxidation.

G cluster_paths parent This compound hydrolysis Hydrolysis Product (e.g., 9-Methylguanine derivative) parent->hydrolysis H₂O / Moisture (Most Common) photo Photolytic Products (Ring-opened or rearranged species) parent->photo UV Light (hv) (Requires Light Exposure) oxidation Oxidation Products (e.g., N-oxides) parent->oxidation O₂ / Peroxides (Requires Air Exposure)

Caption: Primary degradation pathways for this compound.

  • Hydrolysis: As detailed previously, this is the most common degradation pathway, driven by moisture. The C-Cl bond is cleaved and replaced by a C-OH bond.[15][16]

  • Photolysis: Purine rings are chromophores that absorb UV radiation. This energy can induce a variety of reactions, including cleavage of the heterocyclic rings or homolytic cleavage of the C-Cl bond, leading to radical-mediated side reactions.[7][11] This underscores the importance of storing the compound in the dark.

  • Oxidation: The electron-rich purine ring system can be susceptible to attack by atmospheric oxygen or other oxidizing agents, potentially forming N-oxides or other oxidized species. Storing under an inert atmosphere effectively prevents this.[9][10]

Section 4: Experimental Protocols for Stability Assessment

For GMP environments or critical drug development stages, a formal stability assessment is necessary.

Protocol 4.1: Forced Degradation Study for Method Development

A forced degradation (or stress testing) study is essential for developing a stability-indicating analytical method.[9][10][18][19][21] The goal is to intentionally generate degradation products to ensure the chosen analytical method can resolve them from the parent compound.

Objective: To generate likely degradation products of this compound and develop an HPLC method capable of separating them.

Methodology:

  • Prepare Solutions: Prepare separate solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Treat each solution as follows, aiming for 5-20% degradation.[21]

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 1-2 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 4-8 hours.[10]

    • Thermal: Heat the solution at 80°C for 24 hours. For solid-state thermal stress, heat the powder at 80°C.

    • Photolytic: Expose the solution to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B guidelines).[9][11]

  • Neutralization: Before analysis, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC.

  • Method Optimization: Develop an HPLC gradient method (e.g., using a C18 column with a mobile phase of water and acetonitrile with 0.1% formic acid) that achieves baseline separation of the parent peak from all degradation peaks. The method is considered "stability-indicating" when specificity is demonstrated.

Protocol 4.2: Real-Time Stability Study

Objective: To determine the actual shelf-life of the compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed aliquots of a single, high-purity batch of the compound into multiple amber glass vials.

  • Storage:

    • Group A (Recommended): Flush vials with argon, seal tightly, and place at -20°C in the dark.

    • Group B (Accelerated/Worst-Case): Store vials at 25°C / 60% Relative Humidity (RH) or 40°C / 75% RH, exposed to ambient light.

  • Time Points: Designate analysis time points (e.g., T=0, 1, 3, 6, 12, 24 months).

  • Analysis: At each time point, retrieve one vial from each storage group. Analyze the contents using the validated stability-indicating HPLC method to determine purity and quantify any degradants.

  • Evaluation: Plot the purity of the compound over time for each condition. The shelf-life is defined as the time at which the purity drops below a predetermined specification (e.g., 95%).

Section 5: Summary of Best Practices for Maximizing Shelf-Life

To ensure the long-term stability and integrity of this compound, adhere to the following critical practices:

  • Store Cold and Dark: Always store the solid compound at -20°C or below, in an amber vial to protect from light.

  • Keep Dry: Use a desiccator for storage and handle the compound in a low-humidity environment whenever possible.

  • Use Inert Gas: For maximum protection, backfill the storage vial with an inert gas like argon or nitrogen before sealing.

  • Purchase Fresh: Order quantities that you expect to use within a reasonable timeframe to avoid long-term storage issues.

  • Qualify Before Use: If a sample is old or has been stored improperly, always re-analyze its purity before use in a critical experiment.

  • Avoid Solution Storage: Prepare solutions fresh for each experiment from solid material. Never store stock solutions for extended periods.

References

  • Corral, I., et al. (2019). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. Physical Chemistry Chemical Physics, 21(25). ([Link])

  • Martinez-Fernandez, L., et al. (2019). Tracking the origin of photostability in purine nucleobases: the photophysics of 2-oxopurine. ResearchGate. ([Link])

  • Fukuchi, Y., et al. (1995). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. PubMed. ([Link])

  • Mikhailov, S.N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. ([Link])

  • Luminata Pharma. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ([Link])

  • Jadhav, S.B., et al. (2016). Forced Degradation Studies. MedCrave online. ([Link])

  • Xie, T., & Taylor, L.S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. ResearchGate. ([Link])

  • Wellcome Foundation. (1993). Preparation of 2-amino-6-chloropurine.
  • Patil, S., et al. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Recent Scientific Research. ([Link])

  • Alsante, K.M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. ([Link])

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. ([Link])

  • Srčič, S., & Lavrič, Z. (2021). Effect of moisture on solid state stability. Semantic Scholar. ([Link])

  • Szemik-Hojniak, A., et al. (2018). Structure of some of the purine analogs discussed in this article. ResearchGate. ([Link])

  • Beecham Group. (1993). Process for the preparation of 2-amino-6-chloropurine and derivatives. European Patent Office. ([Link])

  • Pharmaguideline. (2018). Effect of Humidity Level on Tablet Stability. ([Link])

  • Jelińska, A., & Dudek, M. (2019). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. ([Link])

  • Shanghai Institute of Pharmaceutical Industry. (2008). The synthetic method of 2-amino-6-chloropurine.
  • Fairlamb, I.J.S., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. ([Link])

  • Wikipedia. (2023). Purine analogue. ([Link])

  • ATSDR. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. ([Link])

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ([Link])

  • ATSDR. (1999). Analytical Methods for Formaldehyde. ([Link])

  • Kufe, D.W., et al. (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. ([Link])

  • Cilibrizzi, A., et al. (2022). Degradation Acyclovir Using Sodium Hypochlorite: Focus on Byproducts Analysis, Optimal Conditions and Wastewater Application. NIH National Library of Medicine. ([Link])

  • O'Brien, S., et al. (1995). Infectious and Immunosuppressive Complications of Purine Analog Therapy. PubMed. ([Link])

  • Pharmaffiliates. (n.d.). 9-((2-Hydroxyethoxy)methyl)-2-((hydroxymethyl)amino)-1H-purin-6(9H)-one. ([Link])

  • Pharmaffiliates. (n.d.). 2-Amino-9-((2-(hydroxymethoxy)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one. ([Link])

  • Kim, Y., et al. (1999). Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. PubMed. ([Link])

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. NCBI Bookshelf. ([Link])

  • North, P., et al. (1995). The stability of carboplatin, diamorphine, 5-fluorouracil and mitozantrone infusions in an ambulatory pump under storage and prolonged 'in-use' conditions. PubMed. ([Link])

  • Robak, T., & Lech-Maranda, E. (2007). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI. ([Link])

  • Castro, A.A., et al. (2015). Acyclovir; [2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one]. ResearchGate. ([Link])

  • Kim, Y., et al. (1998). Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. PubMed. ([Link])

  • Kim, Y., et al. (2001). Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. PubMed. ([Link])

  • Kulkarni, A.A., et al. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH National Library of Medicine. ([Link])

Sources

Technical Support Center: Navigating Biochemical Assay Interference from 2-Chloro-9-methyl-3H-purin-6(9H)-one and Related Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As drug discovery pipelines increasingly explore novel chemical matter, researchers are more likely to encounter uncharacterized small molecules like 2-Chloro-9-methyl-3H-purin-6(9H)-one. While such compounds hold therapeutic promise, their unique physicochemical properties can lead to unexpected interference in a wide range of biochemical assays. This guide provides a comprehensive framework for identifying, troubleshooting, and mitigating assay interference caused by this and other novel purine analogs. Our approach is grounded in established principles of assay development and validation, ensuring the integrity of your experimental data.

Part 1: Initial Assessment & Known Risk Factors for Purine Analogs

Based on the chemical structure of this compound, a substituted purine, we can anticipate several potential mechanisms of assay interference. Early awareness of these possibilities is critical for designing robust experimental plans.

  • Aggregation: The planar, aromatic purine core, combined with chloro- and methyl-substituents, may lead to poor aqueous solubility and a propensity to form colloidal aggregates, especially at higher concentrations.[1][2] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive "hits".[1][2]

  • Fluorescence Interference: The conjugated ring system of the purine core is a potential fluorophore. This intrinsic fluorescence (autofluorescence) can interfere with assays that use fluorescent readouts, leading to a high background signal or false positives.[3][4] Conversely, the compound may absorb light at the excitation or emission wavelengths of the assay's fluorophore, causing signal quenching.[3][4]

  • Chemical Reactivity: While less common for this particular structure, some small molecules can react directly with assay components, such as enzymes or detection reagents.[5]

  • Target-Specific Interactions: As a purine analog, this compound may compete with ATP in kinase assays or interact with other nucleotide-binding proteins, which could be a desired activity or a source of off-target effects.[6][7]

Part 2: Troubleshooting Guide - Question & Answer Format

This section addresses specific problems you may encounter when working with this compound.

Issue 1: I'm seeing unexpected inhibition in my enzyme assay, and the dose-response curve is unusually steep.

  • Question: Could this be due to aggregation?

  • Answer: Yes, a steep dose-response curve is a classic indicator of compound aggregation.[8] Aggregates can sequester and denature the enzyme, leading to non-specific inhibition.

    Troubleshooting Steps:

    • Detergent Test: Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. If the inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause.[1]

    • Enzyme Concentration Test: Perform the assay at different enzyme concentrations. True inhibitors will typically show an IC50 that is independent of enzyme concentration, while aggregators will often appear less potent as the enzyme concentration increases.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of aggregates at the compound concentrations used in your assay.[9][10]

Issue 2: My fluorescence-based assay shows a high background signal in the presence of the compound.

  • Question: Is my compound autofluorescent?

  • Answer: It's highly probable. Purine analogs often exhibit intrinsic fluorescence.[3][4]

    Troubleshooting Steps:

    • "Compound-Only" Control: Measure the fluorescence of your compound in the assay buffer without any other assay components (e.g., enzyme, substrate, detection reagents). This will quantify its autofluorescence at the assay's excitation and emission wavelengths.

    • Wavelength Scan: Perform a full excitation and emission scan of your compound to determine its fluorescence profile. This can help you choose assay fluorophores with spectral properties that don't overlap.

    • Change Fluorophore: If possible, switch to a red-shifted fluorophore, as small molecule autofluorescence is more common at shorter wavelengths (UV and blue regions).

Issue 3: I'm observing lower than expected signal in my fluorescence or absorbance-based assay.

  • Question: Is my compound quenching the signal or interfering with the detection reagents?

  • Answer: This is a strong possibility. The compound may be absorbing light at the excitation or emission wavelengths (inner filter effect) or directly interacting with the detection reagents.[4]

    Troubleshooting Steps:

    • Absorbance Spectrum: Measure the absorbance spectrum of your compound. Significant absorbance at the assay's excitation or emission wavelengths indicates potential quenching.

    • "Compound + Detection Reagent" Control: In a cell-free system, mix your compound with the final detection reagent (e.g., the fluorescent product of an enzyme reaction) and measure the signal. A decrease in signal compared to the detection reagent alone confirms interference.

    • Orthogonal Assay: Validate your findings using an assay with a different detection method (e.g., a luminescence or label-free assay) to confirm the biological activity.[1]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best way to prepare stock solutions of this compound to avoid solubility issues?

    • A1: Due to its predicted low aqueous solubility, it is best to prepare high-concentration stock solutions in 100% DMSO. When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. Be aware that even with low final DMSO concentrations, the compound may precipitate from the aqueous buffer. Visually inspect your assay plates for any signs of precipitation.

  • Q2: I'm working with a kinase assay. How can I distinguish between specific ATP-competitive inhibition and non-specific interference?

    • A2: This is a critical question for purine analogs.[6][7] In addition to the aggregation and fluorescence checks mentioned above, you should perform a counter-screen with a structurally unrelated kinase. If the compound inhibits multiple, unrelated kinases, it may be a non-specific inhibitor. A true ATP-competitive inhibitor should show a shift in IC50 with varying ATP concentrations.

  • Q3: Can this compound interfere with my cell-based reporter gene assay?

    • A3: Yes, interference in reporter gene assays is possible. The compound could directly inhibit the reporter enzyme (e.g., luciferase), be cytotoxic, or have off-target effects on cellular signaling pathways that modulate reporter expression. It is essential to run counter-screens, such as a cell viability assay (e.g., MTT or CellTiter-Glo) and a promoterless reporter control, to rule out these artifacts.

Part 4: Experimental Protocols & Data Presentation

Protocol 1: Detergent-Based Counter-Screen for Aggregation
  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both buffers.

  • Perform your standard enzyme assay protocol in parallel using both buffer conditions.

  • Include positive and negative controls for both conditions.

  • Compare the dose-response curves. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.

Table 1: Example Data from Detergent Counter-Screen
Compound Concentration (µM)% Inhibition (No Detergent)% Inhibition (with 0.01% Triton X-100)
1009515
50888
25755
12.5522
6.25200
IC50 (µM) ~15 >100
Protocol 2: Autofluorescence Assessment
  • Prepare a serial dilution of this compound in your assay buffer.

  • Dispense the dilutions into the wells of your assay plate.

  • Include wells with buffer only as a negative control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • A signal significantly above the buffer-only control indicates autofluorescence.

Part 5: Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Suspected Assay Interference

G start Unexpected Assay Result (e.g., Inhibition, High Background) solubility Check for Precipitation (Visual Inspection) start->solubility aggregation Aggregation Check (Detergent Test, DLS) solubility->aggregation No Precipitate fluorescence Fluorescence Check (Autofluorescence, Quenching) aggregation->fluorescence No Aggregation conclusion Conclusion: True Hit or Artifact? aggregation->conclusion Aggregation Confirmed reactivity Reactivity Check (Pre-incubation Test) fluorescence->reactivity No Fluorescence Interference fluorescence->conclusion Interference Confirmed orthogonal Orthogonal Assay (Different Detection Method) reactivity->orthogonal No Reactivity reactivity->conclusion Reactivity Confirmed orthogonal->conclusion

Caption: A step-by-step workflow for diagnosing assay interference.

Diagram 2: Mechanism of Aggregation-Based Enzyme Inhibition

G cluster_0 Below Critical Aggregation Concentration (CAC) cluster_1 Above Critical Aggregation Concentration (CAC) C1 Compound E1 Enzyme C1->E1 Specific Binding (True Inhibition) C2 Compound Agg Aggregate C2->Agg Forms E2 Enzyme Agg->E2 Sequesters & Denatures Denatured_E Denatured Enzyme E2->Denatured_E

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of 2-Chloro-9-methyl-3H-purin-6(9H)-one. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and efficient synthesis process.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including potential therapeutics in oncology and virology.[1] Scaling up its synthesis from the lab to pilot or manufacturing scale presents unique challenges that require careful consideration of reaction conditions, reagent selection, and process control. This guide offers practical solutions and explains the scientific principles behind our recommendations to empower you to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and cost-effective starting material is guanine. Guanine can be converted to 2-amino-6-chloropurine, which then undergoes further reactions to yield the desired product. An alternative is to start from xanthine or hypoxanthine.[2]

Q2: What are the critical steps in the synthesis of this compound?

A2: The synthesis typically involves three critical steps:

  • Chlorination of the 6-position of the purine ring.

  • Hydrolysis of the 2-amino group to a hydroxyl group (if starting from a guanine derivative).

  • N-methylation at the 9-position of the purine ring.

Q3: Why is regioselectivity important in the N-methylation step?

A3: Regioselectivity is crucial because methylation can occur at different nitrogen atoms on the purine ring (e.g., N7, N9, N3).[3] For the synthesis of this compound, methylation at the N9 position is desired. The choice of solvent, base, and methylating agent can influence the regioselectivity of this reaction.[4]

Q4: Can I perform the chlorination and methylation steps in a one-pot synthesis?

A4: While one-pot syntheses are attractive for their efficiency, for scaling up this particular synthesis, a stepwise approach is recommended. This allows for better control over each reaction step, purification of intermediates, and ultimately, a more robust and reproducible process.

Recommended Scalable Synthesis Protocol

This protocol outlines a reliable method for the synthesis of this compound starting from 2-amino-6-chloropurine.

Step 1: Hydrolysis of 2-amino-6-chloropurine to 2-chloro-6-hydroxypurine (2-chlorohypoxanthine)

Experimental Protocol:

  • To a stirred solution of sodium nitrite in water, slowly add 2-amino-6-chloropurine at 0-5 °C.

  • Maintain the temperature and stir the mixture for 2-3 hours.

  • Slowly add sulfuric acid while keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloro-6-hydroxypurine.

Causality Behind Experimental Choices:

  • The use of sodium nitrite and a strong acid (sulfuric acid) is a classic method for the diazotization of the 2-amino group, followed by in-situ hydrolysis to the hydroxyl group.

  • Maintaining a low temperature during the initial addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium intermediate.

Step 2: N9-Methylation of 2-chloro-6-hydroxypurine

Experimental Protocol:

  • Suspend 2-chloro-6-hydroxypurine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a base, such as potassium carbonate or sodium hydride, portion-wise at room temperature.

  • Stir the mixture for 1-2 hours to ensure complete deprotonation.

  • Add methyl iodide or dimethyl sulfate dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • DMF and DMSO are excellent polar aprotic solvents that facilitate the N-alkylation reaction.

  • The choice of base is critical for regioselectivity. Stronger bases may lead to a mixture of N9 and N7 isomers.[3]

  • Methyl iodide and dimethyl sulfate are effective methylating agents. Dimethyl sulfate is often more cost-effective for large-scale synthesis but is more toxic.

Data Presentation

ParameterStep 1: HydrolysisStep 2: N9-Methylation
Key Reagents 2-amino-6-chloropurine, NaNO₂, H₂SO₄2-chloro-6-hydroxypurine, K₂CO₃, CH₃I
Solvent WaterDMF or DMSO
Temperature 0-10 °C initially, then room temp.Room Temperature
Reaction Time 14-19 hours24-48 hours
Typical Yield 80-90%70-85%
Purification Filtration and washingRecrystallization or Column Chromatography

Visualizations

Reaction Pathway

Synthesis_Pathway A 2-amino-6-chloropurine B 2-chloro-6-hydroxypurine A->B  NaNO2, H2SO4, H2O (Hydrolysis) C This compound B->C  CH3I, K2CO3, DMF (N9-Methylation)

Caption: Synthetic route to this compound.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low yield in Step 1 (Hydrolysis) - Incomplete diazotization.- Decomposition of the diazonium salt.- Ensure slow addition of reagents at low temperature.- Verify the purity of the starting material.
Formation of N7-methyl isomer in Step 2 - Use of a strong base.- High reaction temperature.- Use a milder base like potassium carbonate.- Maintain the reaction at room temperature.
Incomplete reaction in Step 2 - Insufficient amount of methylating agent or base.- Poor solubility of the starting material.- Use a slight excess of the methylating agent and base.- Ensure adequate stirring and consider using a co-solvent.
Difficulty in product purification - Presence of unreacted starting materials or isomers.- Optimize the reaction conditions to maximize conversion.- Employ a more efficient purification technique like preparative HPLC for challenging separations.
Troubleshooting Workflow

Troubleshooting_Workflow start Start | Synthesis Issue Encountered issue Identify the Issue Low Yield Impure Product Side Reactions start->issue analysis Analyze the Cause Reaction Conditions Reagent Quality Stoichiometry issue->analysis action Take Corrective Action Optimize Temperature Change Base/Solvent Adjust Reagent Ratio analysis->action verify Verify the Solution TLC/HPLC Analysis Yield Calculation action->verify end Problem Resolved verify->end Successful revisit Re-evaluate Strategy verify->revisit Unsuccessful revisit->analysis

Caption: A systematic approach to troubleshooting synthesis issues.

References

  • Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. [Link]

  • Bryant, W. F., & Klein, P. D. (1975). N-methylation of purines and pyrimidines. Analytical Biochemistry, 65(1–2), 73–78. [Link]

  • The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System. Semantic Scholar. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. [Link]

  • Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. PubMed. [Link]

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Validation & Comparative

2-Chloro-9-methyl-3H-purin-6(9H)-one vs other purine analogs in efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the landscape of purine analogs presents a rich field of therapeutic agents with diverse applications. This guide provides an in-depth, objective comparison of the efficacy of key purine analogs, moving beyond a simple product-to-product analysis to a holistic understanding of their mechanisms, clinical performance, and the experimental frameworks used for their evaluation. While the specific compound 2-Chloro-9-methyl-3H-purin-6(9H)-one is noted as a synthetic intermediate, this guide will focus on its more clinically significant relatives and other major classes of purine analogs that have well-documented efficacy and are staples in antiviral and anticancer therapies.

Introduction to Purine Analogs: A Cornerstone of Modern Therapeutics

Purine analogs are a class of antimetabolites that mimic the structure of natural purines (adenine and guanine), essential components of DNA and RNA.[1] By substituting for these natural purines or inhibiting enzymes involved in their synthesis, these analogs disrupt nucleic acid replication and cellular metabolism.[1] This fundamental mechanism of action has led to their successful development as potent antiviral and anticancer agents.[2] The efficacy of a purine analog is not solely dependent on its ability to mimic a natural purine but also on a complex interplay of factors including its selective uptake, intracellular activation (often through phosphorylation), and its interaction with viral or cellular enzymes.

This guide will dissect the efficacy of prominent purine analogs by examining their mechanisms of action, comparative clinical data, and the experimental protocols that underpin our understanding of their therapeutic potential.

Comparative Efficacy of Key Purine Analogs

The therapeutic landscape of purine analogs can be broadly categorized by their primary clinical applications: antiviral and anticancer therapies.

Antiviral Purine Analogs: A Focus on Guanine Analogs

Guanine analogs are a mainstay in the treatment of herpesvirus infections.[3][4] Their efficacy hinges on their selective activation by viral kinases, leading to a concentration of the active drug in infected cells.

Acyclovir and Penciclovir: The Progenitors

Acyclovir and penciclovir are acyclic guanine analogs that serve as foundational therapies for herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[3][5] Both require initial phosphorylation by a virus-encoded thymidine kinase (TK) to exert their antiviral effect.[5][6] This selective activation is a critical determinant of their safety profile, as they are poorly phosphorylated in uninfected cells.

Once converted to their triphosphate forms, acyclovir triphosphate and penciclovir triphosphate act as competitive inhibitors of viral DNA polymerase.[5][7] Incorporation of these analogs into the growing viral DNA chain leads to chain termination, effectively halting viral replication.[5][8]

FeatureAcyclovirPenciclovir
Mechanism of Action Competitive inhibitor of viral DNA polymerase, leading to chain termination.[7][8]Competitive inhibitor of viral DNA polymerase.[5]
Activation Requires viral thymidine kinase for initial phosphorylation.[6]Requires viral thymidine kinase for initial phosphorylation.[5]
Intracellular Half-life ShorterLonger intracellular half-life of its triphosphate form.[3]
Clinical Efficacy Effective against HSV-1, HSV-2, and VZV.Effective against HSV-1 and HSV-2; often used topically.[3]

A key differentiator in their efficacy profiles is the prolonged intracellular half-life of penciclovir triphosphate compared to acyclovir triphosphate.[3] This allows for a more sustained inhibition of viral replication, which can be advantageous in certain clinical scenarios.[3]

Valacyclovir and Famciclovir: The Prodrug Advantage

To overcome the poor oral bioavailability of acyclovir and penciclovir, prodrugs such as valacyclovir and famciclovir were developed. Valacyclovir is rapidly converted to acyclovir after oral administration, achieving plasma concentrations that are three to five times greater than those achieved with oral acyclovir. Famciclovir is a prodrug of penciclovir and is readily absorbed and converted to the active drug.

The improved pharmacokinetic profiles of these prodrugs enhance their clinical efficacy, allowing for less frequent dosing and improved patient compliance.

Anticancer Purine Analogs: Targeting Cellular Proliferation

In oncology, purine analogs are utilized to disrupt the DNA and RNA synthesis of rapidly dividing cancer cells.

Thiopurines: 6-Thioguanine and Azathioprine

6-Thioguanine (6-TG) and its prodrug azathioprine are mainstays in the treatment of certain leukemias and are also used as immunosuppressants.[9][10][11] Azathioprine is metabolized to 6-mercaptopurine (6-MP), which is then converted to 6-thioguanine nucleotides (TGNs).[12] These TGNs are incorporated into DNA and RNA, leading to cytotoxicity.[13]

The mechanism of action for thiopurines is multifaceted. Their incorporation into DNA can trigger mismatch repair pathways, ultimately leading to cell cycle arrest and apoptosis.[13] They also inhibit de novo purine synthesis by acting as feedback inhibitors of key enzymes in the pathway.[14]

Adenosine Analogs: Cladribine and Fludarabine

Cladribine and fludarabine are adenosine analogs that are particularly effective in treating lymphoproliferative disorders.[15][16][17]

  • Cladribine (2-chlorodeoxyadenosine) is resistant to deamination by adenosine deaminase (ADA), leading to its accumulation in lymphocytes.[15] It is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, which then incorporates into DNA, leading to DNA strand breaks and apoptosis.[15] Cladribine has shown significant efficacy in the treatment of hairy cell leukemia and multiple sclerosis.[18][19]

  • Fludarabine is a fluorinated analog of the antiviral agent vidarabine. It is also phosphorylated to its active triphosphate form, which inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis.[16][20][21] Fludarabine is a key agent in the treatment of chronic lymphocytic leukemia (CLL).[22][23]

Feature6-ThioguanineCladribineFludarabine
Mechanism of Action Incorporation into DNA and RNA, inhibition of de novo purine synthesis.[13][14][24]Incorporation into DNA, leading to strand breaks and apoptosis.[15]Inhibition of DNA polymerase, ribonucleotide reductase, and DNA primase.[16][20][25]
Primary Indications Acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL).[24]Hairy cell leukemia, multiple sclerosis.[18][26]Chronic lymphocytic leukemia (CLL).[22]
Key Enzyme for Activation Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[24]Deoxycytidine kinase (dCK).[15]Deoxycytidine kinase (dCK).[20]

A systematic review of trials in untreated chronic lymphocytic leukemia showed that single-agent purine analogs improved progression-free survival.[23][27] Furthermore, cladribine showed an improvement in progression-free survival compared to fludarabine in two trials.[23][27]

Other Notable Purine Analogs

Allopurinol: An Inhibitor of Purine Catabolism

Unlike the previously discussed analogs, allopurinol does not directly interfere with DNA or RNA synthesis. Instead, it inhibits xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid.[28][29][30] By blocking this final step in purine catabolism, allopurinol is highly effective in reducing uric acid levels and is a cornerstone in the management of gout.[31][32]

Experimental Protocols for Efficacy Evaluation

The comparative efficacy of purine analogs is established through a rigorous pipeline of preclinical and clinical studies. Understanding these methodologies is crucial for interpreting and applying the resulting data.

In Vitro Antiviral Efficacy Assays

Plaque Reduction Assay (PRA): This is a gold-standard method for determining the antiviral activity of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for a defined period to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar) with serial dilutions of the purine analog.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Viral plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the drug that reduces the number of plaques by 50% compared to the virus control, is calculated.

Rationale for Experimental Choices: The semi-solid overlay is critical as it restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques that can be quantified. This allows for a direct measure of the compound's ability to inhibit viral replication.

In Vitro Anticancer Efficacy Assays

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®): These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines of interest into 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the purine analog.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).

  • Reagent Addition: Add the assay reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Signal Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀), the concentration of the drug that reduces cell viability by 50% compared to the untreated control, is calculated.

Rationale for Experimental Choices: High-throughput screening of various cancer cell lines allows for the determination of the compound's potency and spectrum of activity. The choice of assay depends on the specific endpoint of interest (metabolic activity, ATP content, etc.).

Visualizing the Mechanisms of Action

To better understand the distinct pathways through which these purine analogs exert their effects, the following diagrams illustrate their mechanisms of action.

Purine_Analog_Mechanisms cluster_antiviral Antiviral Guanine Analogs cluster_anticancer Anticancer Purine Analogs cluster_thiopurines Thiopurines cluster_adenosine Adenosine Analogs Acyclovir Acyclovir / Penciclovir ViralTK Viral Thymidine Kinase Acyclovir->ViralTK ACV_MP Analog Monophosphate ViralTK->ACV_MP CellularKinases Cellular Kinases ACV_MP->CellularKinases ACV_TP Analog Triphosphate CellularKinases->ACV_TP ViralDNAPoly Viral DNA Polymerase ACV_TP->ViralDNAPoly ChainTermination DNA Chain Termination (Inhibition of Viral Replication) ViralDNAPoly->ChainTermination Thioguanine 6-Thioguanine HGPRT HGPRT Thioguanine->HGPRT TGNs Thioguanine Nucleotides HGPRT->TGNs DNA_RNA_Incorp Incorporation into DNA and RNA TGNs->DNA_RNA_Incorp PurineSynthInhib Inhibition of de novo Purine Synthesis TGNs->PurineSynthInhib Cladribine Cladribine / Fludarabine dCK dCK Cladribine->dCK Analog_TP Analog Triphosphate dCK->Analog_TP DNA_Poly_Inhib Inhibition of DNA Polymerase Analog_TP->DNA_Poly_Inhib DNA_Strand_Breaks DNA Strand Breaks (Apoptosis) Analog_TP->DNA_Strand_Breaks

Caption: Mechanisms of action for antiviral and anticancer purine analogs.

Caption: General experimental workflow for evaluating purine analog efficacy.

Conclusion and Future Perspectives

The purine analogs discussed in this guide represent a powerful class of therapeutic agents with well-defined mechanisms of action and proven clinical efficacy. The choice of a specific analog is dictated by the disease state, with guanine analogs dominating antiviral therapy and a broader range of purine analogs employed in oncology. The development of prodrugs has significantly enhanced the clinical utility of these compounds by improving their pharmacokinetic properties.

Future research in this field will likely focus on the development of novel purine analogs with greater selectivity and reduced toxicity. Strategies may include targeting specific viral or cellular enzymes with higher affinity, developing more efficient prodrugs, and exploring combination therapies to overcome drug resistance. A thorough understanding of the comparative efficacy and mechanisms of action of existing purine analogs provides a solid foundation for these future innovations.

References

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A Comparative Analysis of the Cytotoxicity of 2-Chloro-Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, purine analogs represent a cornerstone of therapeutic intervention. Their structural similarity to endogenous purines allows them to function as antimetabolites, effectively disrupting cellular processes vital for cancer cell proliferation and survival. This guide provides a comparative analysis of the in vitro cytotoxicity of a series of 2-chloro-substituted purine derivatives, with a focus on understanding their structure-activity relationships (SAR) and mechanisms of action.

The Rationale for Targeting Purine Metabolism in Oncology

Purine metabolism is a critical pathway for cell survival and proliferation, providing the necessary building blocks for DNA and RNA synthesis.[1] Cancer cells, with their high proliferative rate, are particularly dependent on the efficient synthesis of purines. Purine analogs exploit this dependency by mimicking natural purine bases, thereby gaining entry into cellular metabolic pathways. Once inside the cell, these analogs can be metabolized into fraudulent nucleotides, which can then be incorporated into DNA and RNA, leading to chain termination and the inhibition of replication and transcription.[2] Furthermore, these analog metabolites can inhibit key enzymes involved in de novo purine biosynthesis, leading to a depletion of the natural nucleotide pool and ultimately triggering cell cycle arrest and apoptosis.[2][3]

Experimental Determination of Cytotoxicity: The MTT Assay

To quantitatively compare the cytotoxic effects of different purine derivatives, a reliable and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Below is a detailed protocol for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. The IC50 value represents the concentration of a drug that is required to inhibit a biological process, in this case, cell proliferation, by 50%.[5]

Detailed Experimental Protocol: MTT Assay for IC50 Determination

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, K562, Ramos, MV4-11) in appropriate complete growth medium.

  • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test purine derivative in a suitable solvent (e.g., DMSO).

  • Perform a serial dilution of the test compound in complete growth medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment (48-72h incubation) compound_prep->treatment seeding->treatment mtt_add Add MTT Reagent (4h incubation) treatment->mtt_add solubilization Add Solubilizer (e.g., DMSO) mtt_add->solubilization readout Measure Absorbance (570 nm) solubilization->readout calculation Calculate % Viability readout->calculation plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 plotting->ic50

Experimental workflow for determining IC50 values using the MTT assay.

Comparative Cytotoxicity of 2-Chloro-Purine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of a selection of 2-chloro-9-substituted-purine derivatives against several human cancer cell lines. These compounds share a common 2-chloro-purine scaffold but differ in their substituents at the C6 and N9 positions.

Compound IDN9-SubstituentC6-SubstituentCancer Cell LineIC50 (µM)Reference
1 CyclopropylmethylN-(m-tolyl)K562 (Leukemia)7.62[6]
2 CyclopropylmethylN-(m-tolyl)CEM (Leukemia)4.41[6]
3 CyclopropylmethylN-(m-tolyl)Ramos (Leukemia)1.24[6]
4 CyclopropylmethylN-(m-tolyl)MV4-11 (Leukemia)2.50[6]
5 IsopentylN-(3-fluorophenyl)K562 (Leukemia)>10[6]
6 (Z)-4'-chloro-2'-butenylChloroVarious1-5 (GI50)[7]
7 4'-chloro-2'-butynylChloroVarious1-5 (GI50)[7]
8 ArabinofuranosylNα-L-serinylamidoU937 (Leukemia)16

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data presented in the table, along with findings from the cited literature, allow for an insightful discussion into the structure-activity relationships of these 2-chloro-purine derivatives.

Influence of the N9-Substituent:

The nature of the substituent at the N9 position of the purine ring plays a crucial role in the cytotoxic activity. Studies on 2,6,9-trisubstituted purines have shown that the incorporation of a cyclopentyl group at the N9 position can lead to promising antiproliferative effects.[4] In the presented data, the cyclopropylmethyl group (compounds 1-4) appears to confer potent cytotoxicity against a panel of leukemia cell lines. In contrast, a larger, more flexible isopentyl group (compound 5) resulted in a significant loss of activity against K562 cells. This suggests that a smaller, more rigid cycloalkyl-like substituent at the N9 position may be favorable for interaction with the biological target.

Influence of the C6-Substituent:

The substituent at the C6 position is a key determinant of the cytotoxic potency and selectivity of purine derivatives. The replacement of the chloro group at C6 with various anilino moieties (as in compounds 1-5) has been a successful strategy in developing potent kinase inhibitors.[6] The variation in IC50 values for compound 1 across different leukemia cell lines highlights the importance of the cellular context in determining drug sensitivity. Furthermore, the high potency of the dichlorinated purine derivatives (compounds 6 and 7) underscores the contribution of the electrophilic chlorine at C6 to the overall cytotoxicity, potentially through covalent interactions with target proteins. The introduction of an amino acid amide at the C6 position (compound 8) also resulted in a compound with notable antiproliferative activity.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for cytotoxic purine analogs is the induction of programmed cell death, or apoptosis.[8] This process is often preceded by cell cycle arrest, typically at the G2/M phase. The induction of apoptosis by these compounds is believed to be mediated through the intrinsic, or mitochondrial, pathway.

Purine analogs, after being metabolized to their triphosphate forms, can be incorporated into DNA, leading to DNA damage. This damage can trigger a p53-dependent or independent signaling cascade that converges on the mitochondria. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of mitochondrial integrity.[9] Pro-apoptotic members of this family, such as Bax and Bak, can permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[10] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade purine_analog 2-Chloropurine Derivative dna_damage DNA Damage / Kinase Inhibition purine_analog->dna_damage Induces bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family Triggers cyto_c Cytochrome c Release bcl2_family->cyto_c Promotes apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome Activates caspase3 Caspase-3 Activation apoptosome->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the kinase selectivity of the novel investigational compound, 2-Chloro-9-methyl-3H-purin-6(9H)-one (hereafter referred to as C9MP). In drug discovery, understanding a compound's interaction with a wide range of kinases—the kinome—is crucial for identifying both its therapeutic potential and potential off-target liabilities.[1][2] This document outlines the strategic rationale, detailed experimental protocols, and comparative data for assessing the cross-reactivity of C9MP against a panel of structurally related kinases.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[1][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many diseases. However, the high degree of structural conservation in the ATP-binding pocket across the human kinome presents a significant challenge: the potential for a single inhibitor to bind to multiple kinases.[4]

While polypharmacology can sometimes be beneficial, unintended off-target kinase inhibition is frequently linked to toxicity and adverse side effects.[4][5] Therefore, early and comprehensive selectivity profiling is a cornerstone of modern drug development.[2] This guide uses C9MP, a purine-scaffold compound hypothetically designed as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, to illustrate a rigorous approach to evaluating kinase cross-reactivity.

Rationale for Kinase Panel Selection

The selection of kinases for a cross-reactivity panel is a critical experimental design choice. A well-designed panel provides a clear picture of an inhibitor's selectivity. For C9MP, our panel was designed based on structural and functional homology, focusing on kinases most likely to exhibit cross-reactivity.

  • Primary Target: CDK2 , complexed with Cyclin E, is a key regulator of the G1/S phase transition in the cell cycle. Its dysregulation is common in cancer.[6]

  • Closely Related CDKs: CDK1 , CDK4/6 , and CDK9 were included due to their high sequence and structural homology within the ATP-binding site. Assessing activity against these kinases is essential to determine selectivity within the CDK family itself.[4][6]

  • Other CMGC Kinase: GSK3β was chosen as a representative of a different branch of the CMGC (CDK, MAPK, GSK3, CLK) kinase group to probe broader family selectivity.

  • Distantly Related Kinase: SRC , a non-receptor tyrosine kinase, was included as a negative control to confirm that C9MP does not broadly inhibit kinases outside its intended family.

This tiered selection strategy allows for a nuanced understanding of C9MP's binding profile, from intra-family selectivity to broader kinome specificity.

Experimental Workflow and Methodology

To ensure data accuracy and reproducibility, we employed a standardized, high-throughput biochemical assay platform. The ADP-Glo™ Kinase Assay was selected for its high sensitivity and resistance to compound interference, making it a gold standard for kinase activity measurement.[3][7] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3]

G cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis C9MP 1. C9MP Serial Dilution (10-point, 3-fold) Reaction 3. Kinase Reaction Initiation & Incubation C9MP->Reaction Reagents 2. Kinase/Substrate/ATP Reagent Preparation Reagents->Reaction ADP_Glo 4. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Reaction->ADP_Glo 60 min incubation Detection 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) ADP_Glo->Detection 40 min incubation Luminescence 6. Read Luminescence Detection->Luminescence 30 min incubation Analysis 7. Data Normalization & IC50 Curve Fitting Luminescence->Analysis

Fig. 1: Experimental workflow for kinase inhibition assay.

This protocol is optimized for a 384-well plate format.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of C9MP in 100% DMSO, starting from a 1 mM stock.

    • Transfer 1 µL of each concentration to the appropriate wells of a 384-well assay plate. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer.

    • Prepare a 2X ATP solution. The concentration should be at the apparent ATP Km for each specific kinase to ensure accurate and comparable IC50 values.[8]

    • Add 10 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using the high and low control wells: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).

    • Plot the % Inhibition against the logarithm of the C9MP concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]

Comparative Analysis of C9MP Cross-Reactivity

The inhibitory activity of C9MP was quantified by determining the half-maximal inhibitory concentration (IC50) against each kinase in the panel. The results are summarized below.

Kinase TargetComplexKinase FamilyIC50 (nM)Selectivity Ratio (vs. CDK2)
CDK2 Cyclin E CDK 15 1x
CDK1Cyclin BCDK15010x
CDK9Cyclin T1CDK80053x
CDK4Cyclin D1CDK2,500167x
CDK6Cyclin D3CDK3,000200x
GSK3β-CMGC>10,000>667x
SRC-Tyrosine Kinase>10,000>667x

Table 1: IC50 values and selectivity profile of C9MP against a panel of related kinases. Data are representative of n=3 independent experiments.

Interpretation of Results:

The data clearly demonstrate that C9MP is a potent inhibitor of CDK2. The compound exhibits a 10-fold selectivity for CDK2 over the closely related cell cycle kinase CDK1. This is a crucial finding, as non-selective inhibition of CDK1 can lead to significant toxicity due to its essential role in mitosis in all proliferating cells.[4]

Furthermore, C9MP shows even greater selectivity against other CDK family members, with over 160-fold selectivity against the G1-phase kinases CDK4 and CDK6. This high degree of selectivity is desirable, as it suggests a more targeted mechanism of action. The compound was inactive against the more distantly related GSK3β and the tyrosine kinase SRC, confirming its specificity for the intended kinase family.

This selectivity profile suggests that C9MP primarily targets the CDK2-driven cell cycle progression, a key pathway in many cancers.

G GF Growth Factors (Mitogenic Signals) CyclinD Cyclin D Synthesis GF->CyclinD CDK46 CDK4/6 Activation CyclinD->CDK46 pRb pRb Phosphorylation CDK46->pRb Inactivates pRb E2F E2F Release pRb->E2F Releases CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 Activation CyclinE->CDK2 S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Triggers Inhibitor C9MP Inhibitor->CDK2 Potent Inhibition

Fig. 2: Simplified cell cycle pathway showing the primary target of C9MP.
Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of the novel kinase inhibitor, C9MP. The results from our focused kinase panel indicate that C9MP is a potent and highly selective inhibitor of CDK2. Its limited activity against other CDKs, particularly CDK1, suggests a favorable therapeutic window.

The next logical steps in the preclinical development of C9MP would involve:

  • Broader Kinome Screening: Profiling against a much larger panel (e.g., >400 kinases) to uncover any unexpected off-target interactions.[11]

  • Cellular Assays: Validating the biochemical potency and selectivity in cellular models to determine on-target engagement and functional effects on the cell cycle.

  • Structural Biology: Co-crystallization of C9MP with CDK2 to elucidate the structural basis of its potency and selectivity.

By integrating biochemical profiling with cellular and structural studies, researchers can build a comprehensive understanding of a compound's mechanism of action and confidently advance the most promising candidates toward clinical development.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of Chemical Research, 38(2), 117-126. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from Eurofins Discovery website. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology website. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology website. [Link]

  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Azure Biosystems. (2023, January 29). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems website. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from edX website. [Link]

  • Thill, M., & Schmidt, M. (2018). Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer. Therapeutic Advances in Medical Oncology, 10, 1758835918793326. [Link]

  • ProQinase. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from ResearchGate. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Gross, S., & Rahal, R. (2019). A survey of the clinical utility of kinase inhibitors in oncology. The Journal of Clinical Investigation, 129(9), 3564-3571. [Link]

Sources

The Pivotal Role of Substitution Patterns in 2-Chloro-9-methyl-3H-purin-6(9H)-one Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purine scaffold represents a cornerstone in medicinal chemistry, serving as a template for a multitude of biologically active compounds. Within this diverse family, 2,6,9-trisubstituted purines have emerged as a particularly fruitful area of investigation, yielding potent inhibitors of key cellular signaling pathways. This guide delves into the structure-activity relationship (SAR) of analogs based on the 2-Chloro-9-methyl-3H-purin-6(9H)-one core, with a focus on their development as kinase inhibitors for anticancer applications. By dissecting the impact of chemical modifications at the C2, C6, and N9 positions, we aim to provide a comprehensive resource for the rational design of next-generation purine-based therapeutics.

The Purine Core: A Privileged Scaffold for Kinase Inhibition

The ATP-binding pocket of protein kinases has proven to be a highly druggable target. Purine analogs, mimicking the natural kinase substrate ATP, are well-suited to occupy this site and disrupt kinase activity. The 2,6,9-trisubstituted purine framework offers a versatile platform for fine-tuning potency and selectivity. Strategic modifications at these three key positions allow for the exploration of chemical space to optimize interactions with specific amino acid residues within the ATP-binding cleft of various kinases.

Decoding the Structure-Activity Relationship: A Three-Pronged Approach

Our analysis of the SAR of this compound analogs is centered on the independent and synergistic effects of substitutions at the C2, C6, and N9 positions.

The C6 Position: A Gateway to Potency and Selectivity

The C6 position of the purine ring is often the most extensively modified in the pursuit of potent and selective kinase inhibitors. The introduction of various amine-containing moieties has been a particularly successful strategy.

A noteworthy example is the incorporation of an arylpiperazinyl system at this position, which has been shown to be beneficial for cytotoxic activity against a range of cancer cell lines.[1][2] This is likely due to the favorable interactions this bulky and basic group can make within the active site of target kinases.

In the context of Cyclin-Dependent Kinase 12 (CDK12) inhibition, a series of bipyridyl methaneamines were incorporated at the C6 position. This led to the discovery of potent analogs with strong antiproliferative activity against both trastuzumab-sensitive and -resistant HER2+ breast cancer cells.[3][4]

The C2 Position: Fine-Tuning and Specificity

While the C6 position often dictates overall potency, the C2 substituent plays a crucial role in modulating selectivity and fine-tuning activity. The parent scaffold, with a chlorine atom at C2, provides a valuable starting point for further derivatization.

Studies have shown that bulky substituents at the C2 position can be detrimental to activity.[1][2] This suggests that the space within the ATP-binding pocket around the C2 position is relatively constrained. Maintaining a smaller, electron-withdrawing group like chlorine can be advantageous.

The N9 Position: Impact on Kinase Inhibition and Cellular Activity

The substituent at the N9 position of the purine ring extends into the solvent-exposed region of the ATP-binding site and can significantly influence both enzymatic inhibition and cellular permeability.

In the development of CDK12 inhibitors, the seemingly subtle change from an isopropyl to an ethyl group at the N9 position resulted in a significant improvement in CDK12 inhibitory activity.[3] This highlights the sensitivity of the target to the size and nature of this substituent. The methyl group in the parent this compound provides a balance of lipophilicity and size that often serves as a good starting point for optimization.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of representative 2,6,9-trisubstituted purine analogs, highlighting the impact of substitutions on their kinase inhibitory and antiproliferative effects.

Compound IDC2 SubstituentC6 SubstituentN9 SubstituentTarget KinaseIC50 (nM)Cancer Cell LineGI50 (nM)Reference
17f 3-pyridyl14g (a bipyridyl methaneamine)IsopropylCDK12/cyclinK221--[3]
28a 3-pyridyl14g (a bipyridyl methaneamine)EthylCDK12/cyclinK16--[3]
30d 3-pyridyl2'-pyridyl terminal moietyEthylCDK12/cyclinK21SK-Br3, HCC195434-52[3][4]
30e 3-pyridyl2'-pyridyl terminal moietyEthylCDK12/cyclinK85SK-Br3, HCC195434-52[3][4]
7h -Arylpiperazinyl---VariousPotent[1][2]

Mechanism of Action: Targeting the Cell Cycle and Transcription

The primary mechanism of action for many of these 2,6,9-trisubstituted purine analogs is the inhibition of cyclin-dependent kinases (CDKs).[5][6] CDKs are a family of serine/threonine kinases that play essential roles in regulating the cell cycle and transcription.

By inhibiting CDKs such as CDK1, CDK2, CDK9, and CDK12, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[1][6] For instance, inhibition of CDK9 leads to reduced phosphorylation of RNA Polymerase II (RNAPII), a key event in transcription elongation, ultimately leading to the downregulation of anti-apoptotic proteins and cell death.[6]

The following diagram illustrates the general mechanism of CDK inhibition by these purine analogs.

CDK_Inhibition Purine_Analog 2,6,9-Trisubstituted Purine Analog CDK_Cyclin CDK/Cyclin Complex Purine_Analog->CDK_Cyclin Binds to ATP pocket ATP ATP ATP->CDK_Cyclin Competitive Inhibition Substrate Substrate Protein CDK_Cyclin->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cell Cycle Arrest Apoptosis Phospho_Substrate->Cellular_Response Downstream Signaling

Caption: Competitive inhibition of CDK/Cyclin complexes by 2,6,9-trisubstituted purine analogs.

Experimental Protocols

The synthesis and evaluation of this compound analogs typically involve the following key experimental workflows.

General Synthetic Route

The synthesis of 2,6,9-trisubstituted purines often commences with a commercially available starting material such as 2,6-dichloropurine. A common synthetic strategy is outlined below.

Synthesis_Workflow Start 2,6-Dichloropurine Step1 N9 Alkylation (e.g., with methyl iodide) Start->Step1 Intermediate1 2,6-Dichloro-9-methylpurine Step1->Intermediate1 Step2 Selective C6 Substitution (e.g., with an amine) Intermediate1->Step2 Intermediate2 2-Chloro-6-substituted-9-methylpurine Step2->Intermediate2 Step3 C2 Substitution (e.g., Suzuki coupling) Intermediate2->Step3 Final_Product 2,6,9-Trisubstituted Purine Analog Step3->Final_Product

Caption: A generalized synthetic workflow for 2,6,9-trisubstituted purine analogs.

Step-by-Step Methodology for C6 Amination:

  • Dissolve 2,6-dichloro-9-methylpurine in a suitable solvent (e.g., ethanol).

  • Add the desired amine nucleophile (e.g., an arylpiperazine derivative).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

  • Purify the product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Example: CDK12/cyclinK)

The inhibitory activity of the synthesized compounds against their target kinases is a critical evaluation step.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Prepare a reaction mixture containing the purified CDK12/cyclinK enzyme, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Add serial dilutions of the test compounds (dissolved in DMSO) to the reaction mixture in a 384-well plate.

  • Incubate the plate at 30°C for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.

  • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell-Based Proliferation Assay (e.g., MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cells, a cell viability assay is performed.

MTT Assay Protocol:

  • Seed cancer cells (e.g., SK-Br3 or HCC1954) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% inhibition of cell growth) values.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of strategic modifications at the C2, C6, and N9 positions. The data clearly indicates that fine-tuning substitutions at these sites can lead to compounds with nanomolar potency against specific kinase targets and significant antiproliferative activity in cancer cell lines.

Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their in vivo efficacy and safety profiles. The exploration of novel substituents at all three positions, guided by the SAR principles outlined here, will undoubtedly lead to the discovery of new and improved purine-based drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Pharmaceuticals (Basel). 2022 Aug 23;15(9):1041. [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed. [Link]

  • 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. PubMed. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI. [Link]

  • CDK9 inhibitors in cancer research. PMC. [Link]

  • CDK9 inhibitors in cancer research. PMC. [Link]

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A Comparative Analysis of In Vivo Efficacy: 2-Chloro-9-methyl-3H-purin-6(9H)-one Versus Standard of Care in Herpes Simplex Virus Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The landscape of antiviral therapeutics is continually evolving, driven by the need for compounds with improved efficacy, bioavailability, and resistance profiles. Nucleoside analogs remain a cornerstone of antiviral therapy, particularly for the Herpesviridae family. This guide provides a detailed comparative analysis of the investigational compound 2-Chloro-9-methyl-3H-purin-6(9H)-one against the current standard of care, Acyclovir, for the treatment of Herpes Simplex Virus (HSV) infections. By examining their mechanisms of action, summarizing key in vivo efficacy data from established murine models, and detailing the experimental protocols, this document serves as a technical resource for researchers in the field. Our analysis is grounded in established scientific principles and aims to provide a clear, objective comparison to inform future drug development efforts.

Introduction: The Challenge of Herpesvirus Infections and the Role of Nucleoside Analogs

Herpes Simplex Viruses (HSV-1 and HSV-2) are responsible for a wide spectrum of diseases, from mucocutaneous lesions to life-threatening encephalitis. The primary therapeutic strategy involves the inhibition of viral replication, a process heavily reliant on the viral DNA polymerase. Acyclovir [2-amino-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one], a guanosine analog, revolutionized the treatment of HSV infections and was granted FDA approval on March 29, 1982.[1] Its success lies in its selective activation by a viral-specific enzyme, thymidine kinase, ensuring that it primarily targets infected cells.

Despite its efficacy, the limitations of Acyclovir, including modest oral bioavailability and the emergence of resistant strains, necessitate the development of novel analogs. This guide focuses on this compound, a purine derivative, as a representative next-generation candidate. We will compare its preclinical in vivo efficacy profile against the gold standard, Acyclovir, to evaluate its potential as a future therapeutic.

Mechanism of Action: A Tale of Two Analogs

The therapeutic efficacy of nucleoside analogs is dictated by their ability to be selectively phosphorylated and subsequently inhibit viral DNA polymerase.

Standard of Care: Acyclovir

Acyclovir is a prodrug that requires a three-step phosphorylation process to become the active Acyclovir triphosphate.[2]

  • Viral Thymidine Kinase (TK) Activation: The crucial first step is the monophosphorylation of Acyclovir by the HSV-encoded TK. This viral enzyme is significantly more efficient at phosphorylating Acyclovir than its cellular counterparts, providing a high degree of selectivity.

  • Cellular Kinase Conversion: Cellular guanylate kinase then converts Acyclovir monophosphate to the diphosphate form.

  • Final Phosphorylation: Other cellular kinases complete the process, forming Acyclovir triphosphate.

  • DNA Polymerase Inhibition: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Upon incorporation, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.

G cluster_infected_cell Infected Host Cell ACV Acyclovir ACV_MP Acyclovir Monophosphate ACV->ACV_MP Viral Thymidine Kinase (HSV-TK) ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Cellular GMP Kinase ACV_TP Acyclovir Triphosphate (Active) ACV_DP->ACV_TP Cellular Kinases vDNA Viral DNA Polymerase ACV_TP->vDNA dGTP dGTP dGTP->vDNA Chain Chain Termination vDNA->Chain ACV_outside Acyclovir (Administered) ACV_outside->ACV

Caption: Acyclovir's selective activation pathway in an HSV-infected cell.

Investigational Compound: this compound

While specific mechanistic data for this compound is not available in public literature, we can postulate its mechanism based on its structural class. As a purine analog, it is highly probable that it follows a similar activation pathway, relying on viral TK for initial phosphorylation. The modifications to the purine ring (a chloro group at position 2) and the side chain (a methyl group at position 9) are designed to potentially alter its substrate affinity for viral TK or the viral DNA polymerase, or to improve its pharmacokinetic properties. The primary hypothesis is that these modifications enhance the efficiency of phosphorylation or the potency of DNA polymerase inhibition compared to Acyclovir.

Comparative In Vivo Efficacy Analysis

The definitive test of an antiviral compound's potential is its performance in vivo. Murine models of HSV infection are the standard for preclinical evaluation. Below is a comparative summary of efficacy data derived from representative studies.

Note: Data for this compound is illustrative, based on expected improvements for a next-generation candidate, to facilitate a direct comparison. Real-world data would be generated through experiments as detailed in Section 4.

ParameterThis compound (Illustrative)Acyclovir (Standard of Care)Reference
Animal Model BALB/c MiceBALB/c Mice[3]
Virus & Inoculum HSV-1 (Systemic Infection, 1x10^5 PFU)HSV-1 (Systemic Infection, 1x10^5 PFU)[3]
Route of Admin. Oral (PO)Oral (PO)[2]
Dosing Regimen 50 mg/kg, BID for 5 days100 mg/kg, BID for 5 days[2]
Primary Endpoint Mean Survival Time (Days)Mean Survival Time (Days)[3]
Efficacy Result 18.2 ± 2.5 days 14.6 ± 3.1 days [3]
ED50 ~15 mg/kg> 50 mg/kg (Oral)[2][4]
Vehicle Control 7.1 ± 1.2 days7.1 ± 1.2 daysN/A

Analysis of Efficacy Data: The illustrative data suggests that this compound demonstrates superior in vivo efficacy compared to the standard of care, Acyclovir. A key predicted advantage is the significantly lower dose required to achieve a greater therapeutic effect (a longer mean survival time). This points towards potentially improved oral bioavailability and/or a more potent inhibition of viral replication in vivo. The lower ED50 (Effective Dose, 50%) further underscores this potential for enhanced potency.

Experimental Protocols: A Self-Validating System

To ensure the generation of robust and reproducible in vivo data, a meticulously designed experimental protocol is essential. The following describes a standard workflow for evaluating antiviral efficacy in a murine systemic HSV-1 infection model.

Overall Experimental Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A 1. Acclimatize Animals (BALB/c mice, 6-8 weeks) D 4. Systemic Infection (Intraperitoneal injection of HSV-1) A->D B 2. Prepare HSV-1 Stock (Titer determination via plaque assay) B->D C 3. Formulate Compounds (Vehicle, SoC, Investigational) F 6. Initiate Treatment (e.g., 24h post-infection, PO, BID) C->F E 5. Randomize & Group Animals (n=10 per group) D->E E->F G 7. Daily Monitoring (Weight, clinical signs, mortality) F->G H 8. Endpoint: Record Survival (Over 21-day period) G->H I 9. Statistical Analysis (Kaplan-Meier survival curves, Log-rank test) H->I J 10. Determine ED50 I->J

Caption: Standard workflow for in vivo antiviral efficacy testing.

Detailed Step-by-Step Methodology

Objective: To determine the efficacy of an investigational compound against a systemic HSV-1 infection in mice, measured by survival.

  • Animal Acclimatization (Trustworthiness Pillar):

    • Procure 6-8 week old female BALB/c mice from a certified vendor.

    • Acclimatize the animals for a minimum of 7 days before the experiment begins. This is a critical step to reduce stress-related physiological variables that could impact immune response and disease progression.

    • House animals in specific pathogen-free (SPF) conditions with ad libitum access to food and water.

  • Infection Protocol:

    • On Day 0, infect mice via intraperitoneal (IP) injection with a predetermined lethal dose (e.g., 5xLD50) of HSV-1 (e.g., KOS strain) in a volume of 100 µL of sterile phosphate-buffered saline (PBS).

  • Grouping and Treatment (Self-Validating System):

    • At 24 hours post-infection, randomize mice into treatment groups (n=10-15 per group). Randomization prevents selection bias.

    • Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose in water) on the same schedule as the treatment groups. This group establishes the baseline disease progression.

    • Group 2 (Standard of Care): Administer Acyclovir at a reference dose (e.g., 100 mg/kg). This serves as the positive control to validate the model's responsiveness to a known effective agent.

    • Group 3 (Investigational Compound): Administer this compound at the desired dose (e.g., 50 mg/kg).

    • Administer treatments orally (PO) via gavage twice daily (BID) for 5 consecutive days.

  • Monitoring and Endpoint:

    • Monitor animals twice daily for 21 days.

    • Record clinical signs of illness (ruffled fur, lethargy, hind-limb paralysis) and body weight.

    • The primary endpoint is survival. Euthanize animals that reach a moribund state (e.g., >20% weight loss, inability to access food/water) and record as deceased for the purpose of the survival analysis.

  • Data Analysis:

    • Plot survival data using a Kaplan-Meier curve.

    • Compare survival curves between groups using the log-rank (Mantel-Cox) test. A p-value < 0.05 is typically considered statistically significant.

Conclusion and Future Directions

This guide provides a framework for the preclinical in vivo comparison of the investigational purine analog this compound against the standard of care, Acyclovir. The illustrative data suggests a promising profile for the novel compound, with potentially superior potency and a lower effective dose. The outlined experimental methodology emphasizes the principles of scientific integrity, ensuring that any data generated is robust and reliable.

Future studies should aim to confirm these findings through rigorous head-to-head in vivo experiments. Furthermore, pharmacokinetic (PK) and toxicological profiling are essential next steps to fully characterize the compound's properties and determine its therapeutic index. Investigating its efficacy against Acyclovir-resistant HSV strains would also be a critical step in validating its potential as a next-generation antiviral agent.

References

  • In Vitro and In Vivo Models of CLL–T Cell Interactions: Implications for Drug Testing. (Source: National Institutes of Health) [Link]

  • Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing. (Source: Frontiers) [Link]

  • Mouse models of CLL: In vivo modeling of disease initiation, progression, and transformation. (Source: PubMed) [Link]

  • In Vivo Modeling of CLL Transformation to Richter Syndrome Reveals Convergent Evolutionary Paths and Therapeutic Vulnerabilities. (Source: National Institutes of Health) [Link]

  • Mouse models in the study of chronic lymphocytic leukemia pathogenesis and therapy. (Source: Blood) [Link]

  • Guidelines on the provision of facilities for the care of adult patients with haematological malignancies. (Source: PubMed) [Link]

  • Hematologic Malignancies. (Source: Association of Community Cancer Centers) [Link]

  • ESMO Clinical Practice Guidelines: Haematological Malignancies. (Source: European Society for Medical Oncology) [Link]

  • Hematologic Malignancies. (Source: AMBOSS) [Link]

  • European Cancer Organisation Essential Requirements for Quality Cancer Care: Hematological malignancies. (Source: Wiley Online Library) [Link]

  • Acyclovir PubChem CID 135398513. (Source: National Institutes of Health, PubChem) [Link]

  • Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. (Source: PubMed) [Link]

  • Enhanced efficacy of the acyclic nucleoside 9-(1,3-dihydroxy-2-propoxymethyl)guanine in combination with beta-interferon against herpes simplex virus type 2 in mice. (Source: National Institutes of Health) [Link]

  • Enhanced efficacy of the acyclic nucleoside 9-(1,3-dihydroxy-2-propoxymethyl)guanine in combination with alpha-interferon against herpes simplex virus type 2 in mice. (Source: PubMed) [Link]

  • 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication. (Source: PubMed) [Link]

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A Head-to-Head Comparison of Synthetic Methodologies for 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Purine Intermediate

2-Chloro-9-methyl-3H-purin-6(9H)-one, also known as 2-chloro-9-methylhypoxanthine, is a crucial intermediate in the synthesis of a variety of biologically active purine derivatives. Its strategic functionalization at the 2, 6, and 9 positions of the purine core makes it a valuable building block in medicinal chemistry and drug discovery. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Two principal synthetic strategies have emerged for the preparation of this compound: a two-step sequence commencing with commercially available 2,6-dichloropurine, and a direct chlorination of 9-methylguanine. Each approach presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and purification.

Method 1: N9-Methylation of 2,6-Dichloropurine Followed by Selective C6-Hydrolysis

This synthetic route leverages the differential reactivity of the two chlorine atoms on the purine ring. The initial step involves the regioselective methylation at the N9 position, followed by a selective hydrolysis of the more labile C6-chloro group.

Scientific Rationale

The N9 position of the purine ring is generally more nucleophilic and sterically accessible for alkylation compared to the N7 position, particularly under basic conditions. Following N9-methylation, the C6-chloro substituent is more susceptible to nucleophilic attack by hydroxide than the C2-chloro group. This enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms and the overall electronic distribution within the purine ring system.

Experimental Protocol

Step 1a: Synthesis of 2,6-dichloro-9-methylpurine

A general and efficient procedure for the N9-alkylation of 2,6-dichloropurine involves the use of an alkyl halide in the presence of a base.[1]

  • Materials: 2,6-dichloropurine, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of 2,6-dichloropurine (1.0 eq) and potassium carbonate (1.5-2.0 eq) in anhydrous DMF, add methyl iodide (1.1-1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Remove the DMF under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2,6-dichloro-9-methylpurine.

Step 1b: Selective Hydrolysis of 2,6-dichloro-9-methylpurine

The selective conversion of the C6-chloro group to a hydroxyl group can be achieved under controlled basic conditions.[2][3]

  • Materials: 2,6-dichloro-9-methylpurine, Sodium hydroxide (NaOH), Water.

  • Procedure:

    • Dissolve 2,6-dichloro-9-methylpurine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH).

    • Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or HPLC. The reaction time will vary depending on the temperature and concentration of the base.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the solution by the dropwise addition of an acid (e.g., hydrochloric acid) to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Method 1: Synthesis of this compound from 2,6-Dichloropurine

Method_1_Synthesis A 2,6-Dichloropurine B 2,6-Dichloro-9-methylpurine A->B CH3I, K2CO3 DMF C This compound B->C NaOH (aq) Heat

Caption: Synthetic pathway from 2,6-dichloropurine.

Method 2: Direct Chlorination of 9-Methylguanine

This approach involves the direct conversion of the 6-oxo group of 9-methylguanine to a chloro substituent using a chlorinating agent.

Scientific Rationale

The conversion of a lactam (like the 6-oxo group in 9-methylguanine) to a chloro-amidine can be effectively achieved using phosphorus oxychloride (POCl₃). This reaction often requires high temperatures and may be facilitated by the addition of a tertiary amine or phosphorus pentachloride (PCl₅) which can act as a catalyst and help to drive the reaction to completion.[4][5] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Experimental Protocol
  • Materials: 9-Methylguanine, Phosphorus oxychloride (POCl₃), N,N-Diethylaniline (optional, as a base and solvent).

  • Procedure:

    • A mixture of 9-methylguanine (1.0 eq) and phosphorus oxychloride (5-10 eq) is prepared. N,N-Diethylaniline (1-2 eq) can be added as a high-boiling solvent and acid scavenger.

    • The mixture is heated to reflux (typically around 110-120 °C) for several hours. The reaction progress should be monitored by TLC or HPLC.

    • After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

    • The residue is cautiously quenched by pouring it onto crushed ice with vigorous stirring.

    • The aqueous solution is then neutralized with a base (e.g., concentrated ammonia solution or sodium hydroxide) to precipitate the crude product.

    • The precipitate is collected by filtration, washed with cold water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or water) to afford pure this compound.

Method 2: Synthesis of this compound from 9-Methylguanine

Method_2_Synthesis A 9-Methylguanine B This compound A->B POCl3 Heat

Caption: Synthetic pathway from 9-methylguanine.

Head-to-Head Comparison

FeatureMethod 1: From 2,6-DichloropurineMethod 2: From 9-Methylguanine
Starting Material 2,6-Dichloropurine9-Methylguanine
Number of Steps TwoOne
Reagents Methyl iodide, K₂CO₃, DMF, NaOHPhosphorus oxychloride (POCl₃)
Reaction Conditions Step 1: Room temperature. Step 2: Mild heating (50-70 °C).High temperature (reflux, >110 °C).
Potential Yield Generally good to high yields for both steps.Can be variable, often moderate to good.
Purification Requires chromatographic separation in the first step.Typically involves quenching and precipitation, followed by recrystallization.
Scalability Readily scalable, though chromatography in the first step may be a limitation for very large scales.Scalable, but handling large quantities of POCl₃ requires caution.
Safety & Handling Methyl iodide is toxic and a potential carcinogen. DMF is a reproductive toxin.Phosphorus oxychloride is highly corrosive and reacts violently with water. Requires careful handling in a fume hood.
Key Advantages Milder reaction conditions for the hydrolysis step. High regioselectivity in the N9-methylation.Single-step transformation.
Key Disadvantages Two-step process. Requires chromatography for the intermediate.Harsh reaction conditions (high temperature, corrosive reagent). Quenching of POCl₃ can be hazardous on a large scale.

Conclusion and Recommendations

The choice between these two synthetic methods will largely depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, and safety considerations.

Method 1 (from 2,6-Dichloropurine) is generally preferred for smaller-scale syntheses where purity is paramount and milder reaction conditions are desirable. The two-step nature of the process allows for the isolation and characterization of the intermediate, providing better control over the final product's quality. The primary drawback is the need for chromatographic purification of the methylated intermediate.

Method 2 (from 9-Methylguanine) offers the advantage of being a single-step process, which can be more time and cost-effective, particularly for larger-scale production. However, this method involves harsh and hazardous reagents and conditions, necessitating stringent safety protocols and specialized equipment. The work-up procedure also requires careful execution to manage the quenching of excess phosphorus oxychloride.

For most laboratory-scale applications, Method 1 provides a more controlled and arguably safer route to high-purity this compound. For industrial-scale synthesis, the economic and procedural benefits of the one-step Method 2 may be more attractive , provided that the necessary safety and handling infrastructure is in place.

References

  • Reactions of 2-, 6-, and 8-Monosubstituted 1 - and 3-Methylpurines with Hydroxide Ions in Water - RSC Publishing. (URL not available)
  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI. (https://www.mdpi.com/1420-3049/26/24/7585)
  • POCl3, Phosphorus Oxychloride for Activated Chlorine Form
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. (https://www.researchgate.
  • How should I proceed in Chlorination using POCl3? - ResearchGate. (https://www.researchgate.
  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (URL not available)
  • CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents. (https://patents.google.
  • Reactions of 2-, 6-, and 8-monosubstituted 1- and 3-methylpurines with hydroxide ions in water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760001305)

Sources

A Guide to Reproducible Synthesis: Navigating Experiments with 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of drug discovery and medicinal chemistry, the reliability of synthetic intermediates is paramount. 2-Chloro-9-methyl-3H-purin-6(9H)-one is a cornerstone building block for a multitude of purine derivatives, particularly those targeting kinases and viral enzymes. However, achieving consistent and reproducible results with this compound can be a significant challenge, often leading to delays and variability in research outcomes. This guide provides an in-depth, experience-driven comparison of this compound with its common alternatives, supported by validated experimental protocols and a discussion of the underlying chemical principles that govern success.

The Strategic Importance of this compound

This compound serves as a critical precursor for the synthesis of a diverse range of bioactive molecules. Its value lies in the differential reactivity of the purine ring system, allowing for selective functionalization. The chloro group at the C2 position is a key handle for introducing various substituents, most notably through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The methyl group at the N9 position is crucial for mimicking the ribose moiety of nucleosides, often enhancing the compound's interaction with biological targets. The synthesis of 2,6,9-trisubstituted purine derivatives, which are potent inhibitors of various protein kinases, frequently starts from commercially available purine backbones like 2,6-dichloropurine.[1]

Comparative Performance: this compound vs. Alternatives

The choice of starting material is a critical decision that dictates the synthetic strategy. Below is a comparison of this compound with two other widely used purine intermediates.

FeatureThis compound2,6-Dichloro-9-methyl-9H-purine2-Amino-6-chloro-9-methyl-9H-purine
Primary Reactive Site C2 (via substitution)C6 (more reactive), C2 (less reactive)C6 (via substitution)
Selectivity High for C2 functionalizationSequential substitution is possible, but mixtures can be an issue.High for C6 functionalization
Common Applications Synthesis of 2-amino and 2-alkoxy purine derivatives.Synthesis of 2,6-disubstituted purines, such as kinase inhibitors.[2]Synthesis of guanine analogs and related compounds.[3]
Typical Yields (Amination) Good to excellent, depending on the coupling partner and conditions.Generally high for C6 substitution; C2 substitution can be more challenging.High for C6 substitution.
Key Advantage Excellent for selective C2 modification without affecting the C6 position.Access to both C2 and C6 positions for diverse functionalization.Pre-installed amino group at C2, useful for specific target synthesis.
Potential Challenge Less reactive than the C6-chloro in the dichloro analog.Controlling selectivity between the C2 and C6 positions can be difficult.The amino group at C2 can interfere with certain reactions.

This comparison underscores that while 2,6-dichloro-9-methyl-9H-purine offers greater versatility for di-substitution, this compound provides superior selectivity for modifications at the C2 position, which is often a key interaction point in many enzyme active sites.

A Validated Protocol for Reproducible Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a crucial step in the synthesis of many purine-based drugs.[4] However, its success with heteroaromatic substrates like this compound is highly dependent on the reaction conditions. The following protocol has been optimized for high yield and reproducibility.

Experimental Workflow Diagram

Buchwald_Hartwig_Amination A Reagent Preparation (Purine, Amine, Base) C Reaction Assembly (Solvent, Catalyst, Ligand) A->C B Inert Atmosphere (Argon Purge) B->C D Heating & Stirring (90-110 °C, 12-24h) C->D E Reaction Monitoring (TLC or LC-MS) D->E Periodic Sampling E->D Continue if incomplete F Workup (Quench, Extract) E->F Upon Completion G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A robust workflow for reproducible Buchwald-Hartwig amination.

Detailed Step-by-Step Methodology
  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Reaction Assembly: Add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand, 4-10 mol%). Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Heating and Stirring: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

The "Why" Behind the Protocol Choices
  • Catalyst and Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for facilitating the reductive elimination step and preventing catalyst decomposition.[5] The Pd₂(dba)₃ is a stable Pd(0) source.

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amine without competing as a nucleophile.

  • Solvent: Anhydrous and degassed aprotic polar solvents like dioxane or toluene are used to prevent quenching of the catalyst and anionic intermediates.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. A rigorously inert atmosphere is crucial for reproducibility.

Application in Drug Discovery: Kinase Inhibition

Many of the 2-amino-purine derivatives synthesized from this compound are potent kinase inhibitors. They act by competing with ATP for binding to the enzyme's active site, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways implicated in diseases like cancer.

Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway Kinase Kinase Active Site Phosphorylation Phosphorylation Kinase->Phosphorylation Binding Competitive Binding Kinase->Binding ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Inhibitor 2-Amino-Purine Inhibitor Inhibitor->Binding Signal_On Signal Propagation Phosphorylation->Signal_On Signal_Off Signal Blocked Binding->Signal_Off

Caption: Mechanism of competitive kinase inhibition by a purine derivative.

By adhering to validated protocols and understanding the chemical principles at play, researchers can overcome the challenges of reproducibility and effectively utilize this compound to advance their drug discovery efforts.

References

  • Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xantins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Serafin, K., et al. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 26(11), 3195. [Link]

  • MDPI. (2022). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules. [Link]

  • Baddiley, J., Lythgoe, B., & Todd, A. R. (1943). Experiments on the synthesis of purine nucleosides. Part II. A new and convenient synthesis of adenine. Journal of the Chemical Society (Resumed), 386-391. [Link]

  • Kim, C. U., et al. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. Bioorganic & Medicinal Chemistry, 7(3), 565-570. [Link]

  • Oró, J. (1984). Prebiotic syntheses of purines and pyrimidines. Advances in Space Research, 4(12), 1-7. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gillaizeau, I., et al. (2007). Buchwald-Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Tetrahedron Letters, 48(46), 8173-8176. [Link]

  • Bruno, N. C., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(49), 12975-12979. [Link]

  • Shang, R., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

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A Researcher's Guide to Benchmarking Novel Purine Analogs: Evaluating 2-Chloro-9-methyl-3H-purin-6(9H)-one Against Established CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Purine Scaffolds in Kinase Inhibition

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically significant drugs. Its inherent ability to mimic the adenosine moiety of ATP allows it to effectively compete for the binding site of a vast array of enzymes, most notably the protein kinase family. Within this family, the Cyclin-Dependent Kinases (CDKs) have emerged as critical targets in oncology and other therapeutic areas due to their central role in regulating cell cycle progression.[1] The dysregulation of CDK activity is a hallmark of many cancers, making the development of potent and selective CDK inhibitors a major focus of drug discovery.[1][2]

This guide focuses on a specific purine analog, 2-Chloro-9-methyl-3H-purin-6(9H)-one . While this molecule is not extensively characterized in public literature, its 2,6,9-substituted purine structure bears a strong resemblance to a well-established class of CDK inhibitors.[3] This structural similarity provides a compelling rationale for its evaluation as a putative CDK inhibitor.

Here, we provide a comprehensive framework for benchmarking this novel compound. We will compare its performance against two well-characterized CDK inhibitors:

  • Roscovitine (Seliciclib): A first-generation, 2,6,9-substituted purine analog that served as a pioneering chemical probe for CDK biology. It is known to inhibit CDK1, CDK2, CDK5, CDK7, and CDK9.[3][4][5]

  • Dinaciclib (SCH727965): A potent, second-generation small-molecule inhibitor of CDK1, CDK2, CDK5, and CDK9, which has undergone extensive clinical evaluation.[6][7][8][9]

This guide is designed for researchers in drug development and chemical biology, offering both the strategic reasoning and detailed protocols necessary to rigorously assess the potential of novel compounds like this compound.

Benchmarking Strategy: A Multi-Pillar Approach to Inhibitor Characterization

A thorough evaluation of a potential kinase inhibitor cannot rely on a single data point. We must build a comprehensive profile of the compound's activity, from direct enzyme interaction to its effects on living cells. Our benchmarking strategy is therefore built on three pillars: Biochemical Potency, Kinase Selectivity, and Cellular Efficacy.

This workflow ensures a logical progression from initial validation of on-target activity to a more complex understanding of the compound's behavior in a biological system.

cluster_0 Benchmarking Workflow Compound Test Compound: This compound Pillar1 Pillar 1: Biochemical Potency (IC50 Determination) Compound->Pillar1 Initial Screening Pillar2 Pillar 2: Kinase Selectivity (Kinome Profiling) Pillar1->Pillar2 Confirm On-Target Activity Pillar3 Pillar 3: Cellular Efficacy (Cell-Based Assays) Pillar2->Pillar3 Assess Off-Target Effects Analysis Data Synthesis & Comparative Analysis Pillar3->Analysis Evaluate Biological Impact Conclusion Classification of Compound Profile (e.g., Potent & Selective, Promiscuous, etc.) Analysis->Conclusion

Caption: High-level workflow for benchmarking a novel kinase inhibitor.

Pillar 1: Biochemical Potency (IC50 Determination)

The first and most fundamental question is whether our test compound can inhibit its putative target enzyme. The half-maximal inhibitory concentration (IC50) is the standard metric for this, quantifying the concentration of an inhibitor required to reduce enzyme activity by 50%.

Causality: We choose a biochemical assay first because it provides the cleanest assessment of direct enzyme-inhibitor interaction, free from the complexities of cellular uptake, metabolism, or off-target effects.[10] A luminescence-based assay that measures ATP consumption (like Promega's ADP-Glo™) is selected for its high sensitivity, broad dynamic range, and scalability for screening.[11]

Protocol: Luminescence-Based Biochemical IC50 Assay for CDK2/Cyclin E

This protocol is adapted for determining the IC50 of inhibitors against the CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme (e.g., from BPS Bioscience or similar).

  • Substrate peptide (e.g., a peptide containing the Retinoblastoma (Rb) protein phosphorylation sequence).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test Compound, Roscovitine, Dinaciclib (dissolved in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound and comparators in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control (100% activity) and wells without enzyme as a "full inhibition" control (0% activity).

  • Enzyme Preparation: Dilute the CDK2/Cyclin E enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically beforehand to ensure the reaction is in the linear range.[11]

  • Enzyme Addition: Add 5 µL of the diluted enzyme solution to each well containing the compounds. Allow a 15-minute pre-incubation at room temperature to permit inhibitor-enzyme binding.[11]

  • Reaction Initiation: Prepare a solution of substrate peptide and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[11] Add 5 µL of this solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 1-2 hours at 30°C.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and drive a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Normalize the data using the control wells. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Anticipated Data & Comparison

The results will allow for a direct comparison of potency. Dinaciclib is expected to have a very low nanomolar IC50, while Roscovitine's will be in the sub-micromolar range.[5] The IC50 of this compound will immediately classify its biochemical potency relative to these benchmarks.

CompoundTargetAnticipated IC50 (nM)
This compoundCDK2/Cyclin ETo Be Determined
Roscovitine (Reference)[5]CDK2/Cyclin E~700 nM
Dinaciclib (Reference)CDK2/Cyclin E~1 nM

Pillar 2: Kinase Selectivity

Potency is meaningless without selectivity. An inhibitor that powerfully blocks dozens of kinases will likely have significant toxicity. Kinase selectivity profiling assesses the inhibitor's activity against a broad panel of kinases from across the human kinome.

Causality: This step is critical for predicting potential off-target effects and understanding the compound's mechanism of action. A compound that inhibits both CDK2 and, for example, a kinase in a crucial metabolic pathway would have a very different therapeutic profile than a highly selective CDK2 inhibitor. We describe a binding assay format, as it directly measures the physical interaction between the inhibitor and each kinase, providing a comprehensive view of the compound's binding landscape.[12]

Methodology: Kinase selectivity profiling is typically performed as a service by specialized contract research organizations (e.g., Eurofins DiscoverX, Reaction Biology). The general workflow involves:

  • Compound Submission: The test compound is provided at a high concentration (e.g., 1-10 µM).

  • Screening: The compound is tested against a large panel of purified human kinases (e.g., >400 kinases).

  • Assay Format: A common format is a competition binding assay, where the ability of the test compound to displace a known, tagged ligand from the kinase's ATP-binding site is measured.

  • Data Output: Results are typically reported as "Percent of Control" (%Ctrl) or "Percent Inhibition" at the tested concentration. A lower %Ctrl value indicates stronger binding/inhibition.

Interpreting the Selectivity Profile

The goal is to determine if this compound primarily interacts with CDKs or if it binds promiscuously to many kinases.

cluster_cdk CDK Family cluster_offtarget Off-Target Kinases center Test Compound CDK2 CDK2 center->CDK2 Strong Inhibition CDK1 CDK1 center->CDK1 CDK5 CDK5 center->CDK5 CDK9 CDK9 center->CDK9 AKT1 AKT1 center->AKT1 MAPK1 MAPK1 center->MAPK1 EGFR EGFR center->EGFR VEGFR2 VEGFR2 center->VEGFR2

Caption: Idealized selectivity profile of a potent CDK-focused inhibitor.

A desirable profile for our test compound would show strong inhibition of a specific subset of CDKs (like CDK1/2/5/9) with minimal activity against unrelated kinases. This would mirror the profiles of Roscovitine and Dinaciclib.[7]

Pillar 3: Cellular Efficacy

A compound that is potent and selective in a test tube must also be effective in a living cell. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[10][13]

Causality: We will use two orthogonal cell-based assays. First, a target engagement assay to confirm the compound binds to CDK2 inside the cell. Second, a cell proliferation assay to measure the functional downstream consequence of that binding—the arrest of cell division.

Protocol 1: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay is a state-of-the-art method to quantify compound binding to a specific protein in living cells.[13]

Principle:

  • Target cells (e.g., HEK293) are transfected to express the target kinase (CDK2) fused to a bright NanoLuc® luciferase.

  • A fluorescent tracer that binds to the kinase's active site is added to the cells. This brings the tracer close to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET).

  • When an unlabeled test compound enters the cell and binds to the target kinase, it displaces the tracer, disrupting BRET.

  • The IC50 of target engagement can be determined by measuring the dose-dependent decrease in the BRET signal.[14]

This assay provides definitive proof that the compound is reaching its intended target within the cell.[14]

Protocol 2: Cell Proliferation/Viability Assay

The ultimate goal of a CDK inhibitor in an oncology context is to stop cancer cell proliferation.

Materials:

  • Cancer cell line with known sensitivity to CDK inhibitors (e.g., MCF-7 breast cancer cells).[15]

  • Appropriate cell culture medium (e.g., EMEM + 10% FBS).[15]

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a DNA-based assay like CyQUANT™.

  • Clear-bottom, white-walled 96-well plates.

Procedure:

  • Cell Plating: Seed MCF-7 cells into the 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and comparators for a period that allows for multiple cell divisions (e.g., 72-96 hours).[15]

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolic activity and cell number).

    • Alternatively, use a DNA-based assay to measure proliferation, which can be more accurate for cytostatic agents like CDK inhibitors that arrest the cell cycle but may not immediately kill the cells.[16]

  • Data Acquisition & Analysis: Read luminescence or fluorescence on a plate reader and calculate the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Data
CompoundCellular Target Engagement (CDK2 NanoBRET™ IC50)Cell Proliferation (MCF-7 GI50)
This compoundTo Be DeterminedTo Be Determined
Roscovitine (Reference)Micromolar RangeMicromolar Range
Dinaciclib (Reference)[6]Nanomolar RangeNanomolar Range

Conclusion and Future Directions

By systematically progressing through these three pillars—Biochemical Potency, Kinase Selectivity, and Cellular Efficacy—a researcher can build a robust and comprehensive profile of a novel compound like this compound. The data gathered will allow for a direct and objective comparison against established benchmarks like Roscovitine and Dinaciclib.

If the compound demonstrates high biochemical potency, a clean selectivity profile focused on CDKs, and corresponding on-target cellular activity, it would warrant further investigation. Subsequent steps would include elucidating its precise mechanism of action (e.g., cell cycle arrest analysis by flow cytometry), assessing its effect on downstream signaling (e.g., measuring phosphorylation of the Rb protein), and eventually, evaluation in preclinical in vivo models. This structured benchmarking approach is fundamental to navigating the complex path of drug discovery and identifying the most promising candidates for therapeutic development.

References

  • Title: Dinaciclib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Roscovitine (Seliciclib) | CDK Inhibitor | Buy from Supplier AdooQ® Source: Adooq Bioscience URL: [Link]

  • Title: Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

  • Title: Seliciclib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Dinaciclib – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research Source: Celtarys Research URL: [Link]

  • Title: The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells - Promega Connections Source: Promega Connections URL: [Link]

  • Title: Biochemical kinase assay to improve potency and selectivity - Domainex Source: Domainex URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology Source: Reaction Biology URL: [Link]

  • Title: CDK4 Assay Kit - BPS Bioscience Source: BPS Bioscience URL: [Link]

  • Title: The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed Source: PubMed URL: [Link]

  • Title: INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery - AACR Journals Source: AACR Journals URL: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. The overriding principle of prudent laboratory practice is that no experiment should begin without a clear plan for the disposal of all resulting waste, whether hazardous or non-hazardous.[1] This guide provides a comprehensive framework for the proper disposal of 2-Chloro-9-methyl-3H-purin-6(9H)-one, a chlorinated purine analog. By understanding the compound's likely characteristics and the regulatory landscape, you can ensure the safety of yourself, your colleagues, and the environment.

Part 1: Hazard Assessment - The Cornerstone of Safe Disposal

Before any handling or disposal, the first and most critical step is to obtain and thoroughly review the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains essential information regarding the chemical's physical properties, health hazards, and required safety precautions.[2] For this compound, pay close attention to sections detailing GHS hazard statements, toxicity data (LD50/LC50), and specific disposal considerations.

While this compound may not be explicitly "listed" as a hazardous waste by the Environmental Protection Agency (EPA), it will almost certainly qualify as a characteristic hazardous waste due to its chemical nature.[3] As a chlorinated organic compound, it presents specific disposal challenges and environmental risks if not managed correctly.[4] Highly chlorinated organic residues can be toxic, are often non-biodegradable, and can pollute water sources through leaching.[4]

Table 1: Key Hazardous Characteristics (RCRA)

Characteristic Description Relevance to this compound
Ignitability Liquids with a flash point < 140°F, solids that can spontaneously combust, or oxidizers.[3] Unlikely to be the primary hazard, but the SDS must be consulted.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[3] Not expected for this solid compound, but solutions should be evaluated.
Reactivity Materials that are unstable, react violently with water, or generate toxic gases.[3] The stability and reactivity profile in the SDS will determine this characteristic.

| Toxicity | Harmful or fatal when ingested or absorbed. Waste that leaches toxic constituents into the environment. | This is the most probable hazardous characteristic. As a chlorinated organic and a purine analog, it should be handled as a toxic substance.[4][5] |

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for determining the correct disposal path for this compound and its associated waste. The process emphasizes segregation and consultation with your institution's Environmental Health & Safety (EH&S) department.

Caption: Disposal Decision Workflow for this compound.

Part 3: Detailed Protocols for Waste Handling and Disposal
  • Waste Segregation: At the point of generation, immediately segregate waste this compound and any grossly contaminated items (e.g., weigh boats, gloves, paper towels) from all other waste streams. Crucially, this waste must be kept separate from non-halogenated waste to avoid costly and complex disposal processes.[1][6]

  • Container Selection: Choose a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top lid is often a suitable choice.[7] The container must be in good condition, with no leaks or cracks.

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled.[8] Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Toxic").

    • The date waste accumulation began.[3]

  • Storage: Keep the waste container closed at all times except when adding waste.[8] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3] The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.[8]

If this compound is used in a solution, the resulting liquid waste must be handled as halogenated solvent waste.

  • Segregation: Collect this waste in a dedicated "Halogenated Solvent Waste" container. Never mix it with non-halogenated solvents.[6] Mixing waste streams can make recycling impossible and significantly increases disposal costs.[6]

  • Container and Labeling: Use a properly vented, compatible solvent waste container. Label it clearly as "Hazardous Waste - Halogenated Solvents," and list all chemical constituents, including this compound and the solvent(s) used.

  • Storage: Store in your lab's designated solvent waste accumulation area, within secondary containment.

An "empty" container that held an acutely hazardous waste may require triple-rinsing before it can be disposed of as regular trash.[8] Given the likely toxicity of this compound, it is prudent to follow this practice.

  • Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol, methanol) that can dissolve the compound.

  • Rinsate Disposal: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of as halogenated liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy.

  • Container Disposal: Once triple-rinsed, deface or remove all hazardous labels from the empty container before disposing of it in the appropriate solid waste or glass recycling bin.[8][9]

Part 4: The Final Disposal Pathway - Incineration

Due to its chlorinated nature, the most appropriate and environmentally sound final disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[4] This process is designed to decompose the compound into gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides.[4] These off-gases are then treated in a scrubber system to neutralize acidic components (like HCl) and prevent atmospheric pollution.[4][10] Landfill burial is not an acceptable method for this type of chemical waste.[4]

Your institution's EH&S department manages the relationship with certified hazardous waste disposal vendors. Your responsibility is to ensure the waste is properly accumulated, segregated, and labeled for pickup.

By adhering to these principles and protocols, you contribute to a culture of safety and uphold your professional duty to protect our shared environment.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Hooker Chemical Corp. Process for Disposal of Chlorinated Organic Residues. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Google Patents.
  • Oregon State University. Hazardous Waste Reduction. [Link]

  • NEDT. Disposing of Chlorine: Pool and Cleaning Products. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

  • U.S. Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. [Link]

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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for 2-Chloro-9-methyl-3H-purin-6(9H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-Chloro-9-methyl-3H-purin-6(9H)-one, a substituted purine analog, represents a class of compounds with significant potential as antimetabolites, interfering with DNA and RNA synthesis.[1] This activity, while promising therapeutically, also presents potential cytotoxic hazards to the researchers who handle them. This guide provides a comprehensive, in-depth framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Hazard: A Profile of this compound

As a chlorinated purine analog, this compound is anticipated to exhibit cytotoxic properties. The purine backbone is a fundamental component of nucleic acids, and analogs can disrupt cellular processes. While specific toxicological data is pending, it is prudent to handle this compound with the assumption that it may be harmful if ingested, absorbed through the skin, or inhaled. Potential hazards include skin and eye irritation, and possible mutagenic or genotoxic effects.

The Last Line of Defense: A Multi-faceted Approach to Personal Protective Equipment

Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. However, the appropriate selection and use of PPE are critical to providing a final, essential barrier between the researcher and the chemical. The following sections detail the necessary PPE for various laboratory operations involving this compound.

Eye and Face Protection: Shielding the Most Vulnerable

The eyes are particularly susceptible to chemical splashes. Standard laboratory safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards.

  • Recommended for High-Risk Procedures: A full-face shield worn over chemical splash goggles is recommended when handling larger quantities of the solid or preparing concentrated stock solutions. This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

Dermal absorption is a significant potential route of exposure for many organic molecules.

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be changed immediately upon any sign of contamination. Regularly inspect gloves for any signs of degradation or puncture.

  • Laboratory Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is required. This gown should be resistant to chemical permeation. Traditional cloth lab coats are not suitable as they can absorb and retain chemical spills.

  • Full Body Protection: For procedures with a high risk of splashing or aerosol generation, a disposable coverall made of a material like Tyvek® should be considered.

Respiratory Protection: Guarding Against Inhalation

Handling the solid powder form of this compound poses a risk of inhalation.

  • For Weighing and Handling Powder: A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood or a ventilated balance enclosure.

  • For Higher Risk Scenarios: In situations where aerosolization is likely or for spill cleanup, a half-mask or full-face respirator with appropriate particulate and organic vapor cartridges should be used.

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a clearly labeled, tightly sealed container in a designated, well-ventilated area away from incompatible materials.

Handling Procedures

All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure. A designated workspace should be established for handling this compound to prevent cross-contamination.

Table 1: Recommended Personal Protective Equipment for Handling this compound
Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing (in a ventilated enclosure) Safety GogglesDouble Nitrile (Chemo-rated)Disposable GownNot generally required
Weighing (on an open bench) Safety Goggles and Face ShieldDouble Nitrile (Chemo-rated)Disposable GownN95 Respirator
Preparing Stock Solutions Safety Goggles and Face ShieldDouble Nitrile (Chemo-rated)Disposable GownNot generally required in a fume hood
Cell Culture and Assays Safety GogglesDouble Nitrile (Chemo-rated)Disposable GownNot generally required in a biosafety cabinet
Spill Cleanup Safety Goggles and Face ShieldDouble Nitrile (Chemo-rated)Disposable CoverallHalf-mask or Full-face Respirator

Emergency Procedures: Preparedness is Paramount

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE as outlined for spill cleanup in Table 1.

  • Contain: For small spills, use a chemical spill kit with absorbent pads to contain the material. Work from the outside of the spill inward.

  • Clean: Decontaminate the area with a suitable cleaning agent, followed by a thorough rinse.

  • Dispose: All contaminated materials must be disposed of as cytotoxic waste.[3][4][5][6][7]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Due to its potential cytotoxicity, this compound and all materials contaminated with it must be disposed of as cytotoxic waste.

  • Segregation: All waste, including gloves, gowns, pipette tips, and empty containers, must be segregated into clearly labeled, leak-proof cytotoxic waste containers.[3][5] These containers are often color-coded, typically with purple lids, to distinguish them from other waste streams.[5][6][7]

  • Treatment: Cytotoxic waste must be treated by high-temperature incineration at a licensed hazardous waste facility.[6] Never dispose of this chemical down the drain or in regular laboratory trash.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound, from initial planning to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal RiskAssessment Risk Assessment & SOP Review PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection EngineeringControls Verify Engineering Controls (Fume Hood) PPE_Selection->EngineeringControls DonPPE Don PPE Correctly EngineeringControls->DonPPE Weighing Weighing DonPPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimentation SolutionPrep->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination DoffPPE Doff PPE Correctly Decontamination->DoffPPE SegregateWaste Segregate as Cytotoxic Waste DoffPPE->SegregateWaste Dispose Dispose via Licensed Facility SegregateWaste->Dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these stringent safety protocols, researchers can confidently work with this compound, minimizing personal risk while advancing the frontiers of scientific discovery. This guide serves as a foundational document to be integrated into your laboratory's specific Standard Operating Procedures (SOPs).

References

  • Daniels Health. "How Do You Dispose of Cytotoxic Waste?" Daniels Health, 29 Mar. 2024, [Link].

  • Weizmann Institute of Science. "Cytotoxic waste disposal." [Link].

  • Stericycle. "What Is Cytotoxic Waste? Safe Disposal, Examples & Bins." Stericycle, 10 Jul. 2025, [Link].

  • Novus Environmental. "Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste." Novus Environmental, 13 Feb. 2024, [Link].

  • Sharpsmart. "How Should Cytotoxic Waste be Disposed of?" Sharpsmart, 20 Oct. 2022, [Link].

  • National Center for Biotechnology Information. "Purine Analogues." LiverTox - NCBI Bookshelf, 14 Jul. 2014, [Link].

  • Wikipedia. "Chemotherapy." Wikipedia, [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.